molecular formula C6H13NO B1352834 Pinacolone oxime CAS No. 2475-93-6

Pinacolone oxime

Cat. No.: B1352834
CAS No.: 2475-93-6
M. Wt: 115.17 g/mol
InChI Key: UNSDDJQNHCSVSW-FNORWQNLSA-N
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Description

Pinacolone oxime is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 189815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(7-8)6(2,3)4/h8H,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSDDJQNHCSVSW-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2475-93-6, 10341-64-7
Record name 3,3-Dimethyl-2-butanone oxime
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinacolone oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pinacolone oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PINACOLONE OXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SR54C7FE6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Pinacolone Oxime Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive examination of the formation mechanism of pinacolone oxime from pinacolone and hydroxylamine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, reaction kinetics, and practical synthesis protocols. We will explore the nuanced roles of pH and catalysts, supported by detailed mechanistic diagrams and field-proven experimental procedures, to offer a thorough understanding of this fundamental organic transformation.

Introduction: The Significance of Oximes

Oximes (R₁R₂C=NOH) are a class of organic compounds formed by the condensation of an aldehyde or a ketone with hydroxylamine.[1] These structures are not merely derivatives for the purification and characterization of carbonyl compounds; they are pivotal intermediates in organic synthesis.[2][3] Their utility extends to the synthesis of amides via the Beckmann rearrangement, as well as the formation of nitriles, amines, and various nitrogen-containing heterocycles.[3][4] this compound, derived from pinacolone (3,3-dimethyl-2-butanone), serves as a classic example for studying the oximation reaction, embodying the steric and electronic effects inherent to hindered ketones.

Section 1: The Core Reaction Mechanism

The formation of an oxime from a ketone and hydroxylamine is a nucleophilic addition-elimination reaction.[5][6] The mechanism is analogous to that of imine formation and proceeds through a distinct, multi-step pathway that is highly sensitive to reaction conditions, particularly pH.[7]

The overall reaction is as follows: Pinacolone + Hydroxylamine → this compound + Water

Step 1: Nucleophilic Attack

The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of pinacolone.[5][8] The nitrogen atom, bearing a lone pair of electrons, is the nucleophilic center.[5][6] Its nucleophilicity is enhanced by the adjacent oxygen atom, an observation known as the alpha effect.[6][9] This attack leads to the breaking of the carbonyl π-bond, with the electrons moving to the oxygen atom, forming a tetrahedral intermediate known as a carbinolamine.[8]

Step 2: Proton Transfer

The resulting tetrahedral intermediate is zwitterionic and unstable.[8] It rapidly undergoes intramolecular or solvent-mediated proton transfers to neutralize the charges.[8] Typically, the negatively charged oxygen atom is protonated, while the positively charged nitrogen is deprotonated, leading to a neutral carbinolamine intermediate.[8][10]

Step 3: Dehydration

The final step is the elimination of a water molecule (dehydration) from the carbinolamine intermediate.[5][10] Under acidic conditions, the hydroxyl group on the original carbonyl carbon is protonated, converting it into a good leaving group (H₂O).[8][10] The lone pair on the nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming the C=N double bond characteristic of the oxime.[8][10] A final deprotonation of the nitrogen atom yields the neutral this compound product.[10]

Mechanism Visualization

The following diagram illustrates the step-wise formation of this compound.

Mechanism Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Tetrahedral_Intermediate Tetrahedral Intermediate (Carbinolamine) Pinacolone->Tetrahedral_Intermediate 1. Nucleophilic Attack 2. Proton Transfer Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Tetrahedral_Intermediate Pinacolone_Oxime This compound Tetrahedral_Intermediate->Pinacolone_Oxime 3. Dehydration Water Water (H₂O) Tetrahedral_Intermediate->Water Elimination

Caption: Reaction mechanism for this compound formation.

Section 2: The Critical Role of pH

The rate of oxime formation is profoundly dependent on the pH of the reaction medium. The reaction requires a delicate balance:

  • Acidic Conditions (pH < 4): At very low pH, the hydroxylamine nucleophile becomes protonated on its nitrogen atom ([NH₃OH]⁺).[11] This protonated form is not nucleophilic, which significantly slows down or halts the initial nucleophilic attack, thereby impeding the overall reaction.[11]

  • Optimal Acidity (pH 4-5): The reaction is fastest in weakly acidic conditions.[7][11] This pH range provides a sufficient concentration of acid to catalyze the dehydration step by protonating the carbinolamine's hydroxyl group, without excessively protonating the hydroxylamine reactant.[11]

  • Neutral to Alkaline Conditions (pH > 7): At neutral or alkaline pH, the dehydration of the carbinolamine intermediate is slow because the hydroxyl group is a poor leaving group. While the initial nucleophilic attack can occur, the overall rate is limited by the uncatalyzed elimination step.[11]

Catalysts like aniline can accelerate the reaction, especially at neutral pH, by forming a more reactive protonated Schiff base intermediate.[12][13]

Section 3: Experimental Synthesis and Protocol

A trustworthy protocol must be reproducible and provide a clear rationale for each step. The following procedure is a standard laboratory method for synthesizing this compound.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityPurpose
Pinacolone100.1610.0 g (0.1 mol)Ketone Substrate
Hydroxylamine Hydrochloride69.498.4 g (0.12 mol)Nucleophile Source
Sodium Acetate (Anhydrous)82.0310.0 g (0.12 mol)Base (to free NH₂OH) & Buffer
Ethanol (95%)46.0750 mLSolvent
Water18.0225 mLCo-solvent / Workup
Step-by-Step Protocol
  • Preparation of Hydroxylamine Solution: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate in 25 mL of water.

    • Causality: Hydroxylamine is typically supplied as its hydrochloride salt for stability. Sodium acetate, a weak base, reacts with the salt in situ to liberate the free hydroxylamine nucleophile (NH₂OH) and form a weakly acidic acetic acid buffer system, maintaining the optimal pH for the reaction.

  • Reactant Addition: Add 50 mL of ethanol to the flask, followed by the dropwise addition of 10.0 g of pinacolone while stirring.

    • Causality: Ethanol serves as a co-solvent to ensure both the organic pinacolone and the aqueous salt solution are miscible, creating a homogeneous reaction medium.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.

    • Causality: Heating accelerates the reaction rate by providing the necessary activation energy for both the addition and elimination steps. Refluxing prevents the loss of volatile reactants and solvent.

  • Isolation of Product: Allow the mixture to cool to room temperature, then cool further in an ice bath. The this compound will precipitate as a white solid.

    • Causality: this compound has lower solubility in the cold ethanol-water mixture than the reactants, allowing for its isolation by crystallization upon cooling.

  • Purification: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold water. Recrystallize the crude product from a minimal amount of hot ethanol or a hexane/ethanol mixture to obtain pure this compound.

    • Causality: Washing with cold water removes any remaining water-soluble impurities like sodium chloride. Recrystallization is a standard purification technique that removes occluded impurities, yielding a product with high purity and a sharp melting point.

Experimental Workflow

Workflow A 1. Prepare Solution (NH₂OH·HCl + NaOAc in H₂O) B 2. Add Solvents & Reactant (Ethanol + Pinacolone) A->B C 3. Heat to Reflux (1-2 hours) B->C D 4. Cool & Precipitate (Ice Bath) C->D E 5. Isolate by Filtration (Wash with cold H₂O) D->E F 6. Purify by Recrystallization (e.g., from Ethanol) E->F G 7. Dry and Characterize (Melting Point, NMR, IR) F->G

Caption: General workflow for the synthesis of this compound.

Section 4: Product Characterization

To validate the successful synthesis of this compound, analytical characterization is essential. The expected data provides a benchmark for confirming the identity and purity of the isolated product.

PropertyExpected Value
Molecular Formula C₆H₁₃NO[14]
Molar Mass 115.17 g/mol [15]
Appearance White crystalline solid[16]
Melting Point 77-79 °C
¹H NMR Signals corresponding to tert-butyl and methyl protons.
¹³C NMR Signals for C=N, quaternary, and methyl carbons.
IR Spectroscopy (KBr) Peak around 3200-3400 cm⁻¹ (O-H stretch), ~1665 cm⁻¹ (C=N stretch).

(Spectroscopic data can be referenced from databases like PubChem and ChemicalBook for detailed peak assignments).[15][17]

Conclusion

The formation of this compound is a classic, mechanistically rich organic reaction that serves as an excellent model for understanding nucleophilic addition to carbonyls. The reaction's progression is a finely tuned interplay of nucleophilic attack, proton transfer, and dehydration, with pH acting as the master regulator. For professionals in drug development and chemical research, a firm grasp of this mechanism and the rationale behind the associated experimental protocols is fundamental. The ability to control these factors allows for the efficient and predictable synthesis of oximes, which are crucial building blocks in the creation of more complex molecular architectures.

References

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Introduction: The Structural Elucidation of Pinacolone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Pinacolone Oxime

This compound (3,3-dimethyl-2-butanone oxime) is a molecule of significant interest in synthetic chemistry, often serving as a precursor or intermediate in various chemical transformations.[1] Its structure, featuring a sterically demanding tert-butyl group adjacent to an oxime functional group, presents a compelling case for detailed spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier, non-destructive technique for the unambiguous structural confirmation and stereochemical assignment of such molecules.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of spectral data, we will explore the underlying principles that govern the observed chemical shifts and signal multiplicities. We will delve into the practical aspects of sample preparation and data acquisition, and discuss the critical factors, such as solvent choice and the potential for stereoisomerism, that a researcher must consider for accurate interpretation. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals who rely on NMR for rigorous molecular characterization.

Molecular Structure and NMR Assignment Framework

To establish a clear framework for our spectral discussion, the atoms in this compound are systematically labeled. This nomenclature will be used consistently throughout the guide.

Caption: Labeled structure of this compound for NMR assignments.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is relatively simple, which is a direct reflection of the molecule's symmetry. Three distinct proton environments are expected:

  • The tert-Butyl Protons (C3, C4, C5-H): The nine protons of the three methyl groups on the quaternary carbon (C2) are chemically equivalent. Due to the absence of adjacent protons, this signal appears as a sharp singlet. Its chemical shift is typically observed in the upfield region, characteristic of aliphatic protons.

  • The Methyl Protons (C1-H): The three protons of the methyl group attached to the oxime carbon (C1) are also equivalent and appear as a singlet. This signal is expected to be deshielded (shifted downfield) relative to the tert-butyl protons due to the inductive effect of the adjacent C=N double bond.[2]

  • The Hydroxyl Proton (O-H): The proton of the oxime's hydroxyl group is acidic. Its signal is typically broad, and its chemical shift is highly variable, depending significantly on factors like solvent, concentration, and temperature due to hydrogen bonding effects.[3][4] In many spectra, this signal may be so broad as to be indistinguishable from the baseline, or it can be confirmed by a D₂O exchange experiment, where the peak disappears.

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated:

  • The tert-Butyl Carbons (C3, C4, C5): The three methyl carbons of the tert-butyl group are equivalent and appear as a single signal in the aliphatic region of the spectrum.

  • The Quaternary Carbon (C2): The quaternary carbon of the tert-butyl group will also appear as a single signal, typically with a lower intensity due to the absence of attached protons and a longer relaxation time.

  • The Methyl Carbon (C1): The carbon of the methyl group attached to the C=N bond is found downfield from the tert-butyl methyl carbons.

  • The Oxime Carbon (C1): The C=N carbon is significantly deshielded and appears far downfield, typically in the range of 150-160 ppm. This large chemical shift is characteristic of sp²-hybridized carbons double-bonded to a nitrogen atom.

Data Summary: Characteristic Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR spectral data for this compound based on typical values for similar structures.[5][6]

Assignment Nucleus Expected Chemical Shift (δ) ppm Multiplicity Integration
tert-Butyl Group¹H~ 1.2Singlet (s)9H
Methyl Group¹H~ 1.8 - 2.0Singlet (s)3H
Hydroxyl¹HVariable (e.g., 8.0 - 10.0), BroadBroad Singlet (br s)1H
tert-Butyl Methyls (C3, C4, C5)¹³C~ 27Quartet (q) in coupled-
Quaternary Carbon (C2)¹³C~ 38Singlet (s) in coupled-
Methyl Carbon (C1)¹³C~ 12 - 14Quartet (q) in coupled-
Oxime Carbon (C=N)¹³C~ 155 - 160Singlet (s) in coupled-

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Part 3: Critical Factors Influencing NMR Spectra

A. The Role of Stereoisomerism (E/Z Isomers)

Oximes can exist as two geometric isomers, (E) and (Z), depending on the orientation of the hydroxyl group relative to the substituents on the C=N bond. For this compound, the isomers would be defined by the position of the -OH group relative to the methyl and tert-butyl groups.

While only one set of signals is typically observed for this compound, indicating the presence of a single, thermodynamically favored isomer, it is crucial to understand how isomerism would manifest in the NMR spectra. The most significant diagnostic tool for distinguishing E/Z isomers in oximes is ¹³C NMR spectroscopy.[7]

  • The Gamma-Gauche Effect: A key principle is the steric compression or gamma-gauche effect. A carbon atom that is syn-periplanar to the oxime oxygen atom experiences steric compression, which causes its signal to be shielded (shifted to a higher field/lower ppm value) compared to the corresponding carbon in the anti-isomer.[8] For this compound, this means the chemical shift of the methyl carbon (C1) and the tert-butyl carbons (C3, C4, C5) would differ between the E and Z forms, providing a powerful method for configurational assignment.[7]

B. Solvent Effects

The choice of deuterated solvent can significantly influence the observed chemical shifts, particularly for protons involved in hydrogen bonding.[4]

  • Protic vs. Aprotic Solvents: In aprotic solvents like CDCl₃, the acidic -OH proton of the oxime will have a chemical shift determined primarily by intermolecular hydrogen bonding between oxime molecules. In hydrogen-bond accepting solvents like DMSO-d₆, the -OH proton will form strong hydrogen bonds with the solvent, typically shifting its signal significantly downfield.

  • Carbon Shifts: While less dramatic, solvent choice can also induce minor shifts in the ¹³C spectrum due to changes in the local electronic environment. Consistency in solvent use is therefore paramount when comparing spectra.

Part 4: Experimental Protocol for NMR Analysis

This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~10-20 mg of This compound B 2. Transfer to NMR Tube A->B C 3. Add ~0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) B->C D 4. Add Internal Standard (TMS) C->D E 5. Cap and Vortex to Dissolve D->E F 6. Insert Sample into NMR Spectrometer E->F G 7. Lock and Shim Spectrometer F->G H 8. Acquire ¹H Spectrum G->H I 9. Acquire ¹³C Spectrum H->I J 10. Fourier Transform I->J K 11. Phase Correction J->K L 12. Baseline Correction K->L M 13. Calibrate Spectrum (TMS at 0 ppm) L->M N 14. Integrate ¹H Signals M->N O Final Spectral Analysis & Interpretation N->O

Caption: Standard workflow for NMR sample preparation and spectral analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

    • Transfer the solid to a standard 5 mm NMR tube.

    • Using a pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Securely cap the NMR tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition (Example: 400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • For ¹H NMR:

      • Set the spectral width to approximately 16 ppm.

      • Use a 90° pulse angle.

      • Set the relaxation delay to at least 1-2 seconds.

      • Acquire 8 to 16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Set the spectral width to approximately 220-240 ppm.

      • Use a proton-decoupled pulse sequence (e.g., zgpg30).

      • Set the relaxation delay to 2-5 seconds.

      • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbon.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction on the resulting spectrum.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and definitive fingerprint of its molecular structure. The simplicity of the ¹H spectrum, with its two characteristic singlets for the tert-butyl and methyl groups, allows for rapid confirmation of the compound's core structure. The ¹³C spectrum complements this by identifying all carbon environments, most notably the downfield signal of the C=N oxime carbon. A thorough understanding of how factors like stereoisomerism and solvent choice influence these spectra elevates the analysis from simple data collection to insightful structural elucidation. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire, interpret, and report the NMR data for this compound and related compounds with scientific rigor.

References

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FT-IR spectroscopic analysis of Pinacolone oxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of Pinacolone Oxime

Foreword: The Molecular Vibrations of an Oxime

As Senior Application Scientists, we approach molecular characterization not as a mere data generation exercise, but as a narrative. Each peak in a spectrum tells a story of a bond stretching, bending, or twisting. In the case of this compound (C₆H₁₃NO), Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and remarkably informative method to confirm its identity, assess its purity, and understand its molecular architecture. The conversion of the parent ketone, pinacolone, to its oxime derivative introduces the characteristic hydroxyl (-OH) and imine (C=N) functionalities, which serve as distinct spectroscopic reporters. This guide provides a comprehensive framework for the FT-IR analysis of this compound, grounded in the principles of vibrational spectroscopy and validated by field-proven methodologies.

The Subject Molecule: this compound

This compound, also known as 3,3-Dimethyl-2-butanone oxime, is an organic compound with the chemical formula C₆H₁₃NO.[1][2] It is synthesized from pinacolone and a hydroxylamine salt, a reaction that replaces the carbonyl group (C=O) with an oxime group (C=N-OH). This structural modification is the central theme of our spectroscopic investigation.

Below is the molecular structure of this compound, which is fundamental to understanding its vibrational modes.

Caption: Molecular structure of this compound (3,3-Dimethyl-2-butanone oxime).

The Spectroscopic Transition: From Ketone to Oxime

The core of this analysis lies in comparing the FT-IR spectrum of the final product, this compound, with its precursor, pinacolone. The disappearance of the strong carbonyl (C=O) absorption band and the appearance of new bands corresponding to the O-H and C=N groups provide unequivocal evidence of a successful conversion.

Functional GroupVibrational ModePinacolone (Precursor)This compound (Product)Rationale for Change
Carbonyl (C=O)Stretching (ν)Strong, sharp band at ~1705-1715 cm⁻¹[3]AbsentThe carbonyl group is consumed during the oximation reaction.
Hydroxyl (O-H)Stretching (ν)AbsentBroad band at ~3100-3400 cm⁻¹[4][5]Formation of the N-OH group. Broadening is due to intermolecular hydrogen bonding.
Imine (C=N)Stretching (ν)AbsentMedium band at ~1640-1680 cm⁻¹[4][5]Formation of the carbon-nitrogen double bond of the oxime.
N-OStretching (ν)AbsentBand at ~920-960 cm⁻¹[4]Represents the stretching vibration of the newly formed nitrogen-oxygen single bond.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This section details a standardized procedure for obtaining the FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, a common and reliable method requiring minimal sample preparation.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This critical step measures the ambient environment and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of crystalline this compound powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Set the instrument parameters. For routine characterization, the following are typical:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly after analysis.

The logical flow of this experimental procedure is visualized below.

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis start Start instrument_prep Instrument Purge & Diagnostics start->instrument_prep clean_atr Clean ATR Crystal instrument_prep->clean_atr background_scan Acquire Background Spectrum clean_atr->background_scan apply_sample Apply this compound Sample background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan ft_process Fourier Transform & Background Correction sample_scan->ft_process interpretation Spectral Interpretation ft_process->interpretation end_node End interpretation->end_node

Caption: Workflow for FT-IR Spectroscopic Analysis using the ATR method.

In-Depth Spectral Interpretation

The FT-IR spectrum of a molecule is divided into two primary regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[6] Each provides unique structural information.

The Functional Group Region (4000-1500 cm⁻¹)

This region is characterized by stretching vibrations of specific bonds and is invaluable for identifying the key functional groups.

  • O-H Stretching (~3300 cm⁻¹): The most prominent feature indicating the presence of the oxime is a broad, strong absorption band in the 3100-3400 cm⁻¹ range.[4][5] Its breadth is a direct consequence of intermolecular hydrogen bonding between the hydroxyl hydrogen of one molecule and the nitrogen atom of another. In dilute, non-polar solutions, this band would appear much sharper and at a higher frequency.

  • C-H Stretching (~2870-2970 cm⁻¹): Strong, sharp peaks in this region are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methyl (CH₃) and tert-butyl groups.[4] The presence of multiple peaks here reflects the different chemical environments of the C-H bonds.

  • C=N Stretching (~1660 cm⁻¹): A band of medium intensity appearing around 1640-1680 cm⁻¹ is characteristic of the C=N (imine) double bond stretch.[4][5] This peak is typically less intense than a C=O stretch and its precise position can be influenced by conjugation or substitution, though in this compound it is relatively unambiguous.

The Fingerprint Region (1500-400 cm⁻¹)

This region contains a complex series of absorptions arising from bending vibrations (scissoring, rocking) and skeletal vibrations of the molecule as a whole. While individual peak assignment can be complex, the overall pattern is unique to the molecule.[6][7]

  • C-H Bending (~1365-1470 cm⁻¹): Asymmetric and symmetric bending vibrations of the methyl groups appear here. A particularly strong, sharp doublet near 1365 cm⁻¹ and 1395 cm⁻¹ is highly characteristic of the tert-butyl group, providing strong evidence for the retention of this part of the molecular skeleton from the pinacolone precursor.[3]

  • N-O Stretching (~930-960 cm⁻¹): A crucial band in this region is the N-O single bond stretch, which is typically found between 920 and 960 cm⁻¹.[4] Its presence is a key confirmation of the oxime functionality.

  • O-H Bending (~1300 cm⁻¹): The in-plane bending vibration of the O-H group can sometimes be identified in this region, though it may be coupled with other vibrations.[4]

Conclusion and Validation

The FT-IR analysis of this compound is a definitive characterization technique. A successful synthesis is validated by a spectrum exhibiting the following key features: the complete absence of the pinacolone C=O stretch (~1710 cm⁻¹), the prominent appearance of a broad O-H stretch (~3300 cm⁻¹), a C=N stretch (~1660 cm⁻¹), and an N-O stretch (~940 cm⁻¹). The retention of the characteristic C-H stretching and bending frequencies for the aliphatic backbone further confirms the product's identity. This spectroscopic signature, when interpreted correctly, provides a high degree of confidence for researchers and professionals in drug development and chemical synthesis.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Hadzi, D., & Premru, L. (1961). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Spectrochimica Acta, 17, 359.
  • Vural, H., & Kara, M. (2014). Vibrational frequency analysis, FT-IR, FT-Raman, ab initio, HF and DFT studies, NBO, HOMO-LUMO and electronic structure calculations on pycolinaldehyde oxime. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 658-667. Retrieved from [Link]

  • IvyPanda. (2024). Pinacol Rearrangement: Chemical Lab Experiment Report. Retrieved from [Link]

  • OC-Praktikum. (2006). Pinacol pinacolone rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H bond) and 1643 cm −1 (C=N-OH bond). Retrieved from [Link]

  • Elixir International Journal. (n.d.). FTIR and FT Raman spectral analysis of O–Nitrobenzaldehyde Oxime. Retrieved from [Link]

  • SpectraBase. (n.d.). Pinacolone - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of polymeric (a) ketone, (b) ketoxime and (c) amide. Retrieved from [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

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An In-depth Technical Guide to 3,3-dimethyl-2-butanone oxime: Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-dimethyl-2-butanone oxime, a derivative of pinacolone, is a chemical compound with potential applications in various fields of chemical synthesis and analysis. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and an analysis of its spectroscopic data. Understanding these core characteristics is crucial for its effective utilization in research and development, including potential roles in medicinal chemistry and drug development as a building block or intermediate.

Molecular Structure and Identification

3,3-dimethyl-2-butanone oxime possesses a distinctive structure characterized by a tert-butyl group attached to an oxime functional group. This structure influences its reactivity and physical properties.

Systematic Information:

  • IUPAC Name: (3,3-dimethylbutan-2-ylidene)hydroxylamine

  • Molecular Formula: C₆H₁₃NO[1]

  • Molecular Weight: 115.17 g/mol [1]

  • CAS Registry Number: 2475-93-6[1]

Synthesis of 3,3-dimethyl-2-butanone oxime

The synthesis of 3,3-dimethyl-2-butanone oxime is typically achieved through the condensation reaction of 3,3-dimethyl-2-butanone (pinacolone) with hydroxylamine. This is a standard method for the preparation of oximes from ketones.[2]

Experimental Protocol: Synthesis of 3,3-dimethyl-2-butanone oxime

Materials:

  • 3,3-dimethyl-2-butanone (Pinacolone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and purification

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of water. To this solution, add an equimolar amount of sodium acetate to liberate free hydroxylamine.

  • Addition of Ketone: Add a solution of 3,3-dimethyl-2-butanone in ethanol to the flask. The ethanol acts as a co-solvent to ensure miscibility of the reactants.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 1 to 3 hours to ensure the completion of the reaction.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product is then extracted with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3,3-dimethyl-2-butanone oxime. Further purification can be achieved by recrystallization or chromatography if necessary.

Diagram of the Synthesis Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve NH₂OH·HCl and NaOAc in Water/Ethanol B Add 3,3-dimethyl-2-butanone A->B Equimolar amounts C Stir at Room Temp or Reflux (1-3h) B->C D Cool and Extract with Organic Solvent C->D E Wash with Water and Brine D->E F Dry and Evaporate Solvent E->F G Purify (Recrystallization/Chromatography) F->G H H G->H Final Product

Caption: Workflow for the synthesis of 3,3-dimethyl-2-butanone oxime.

Physical and Chemical Properties

The physical and chemical properties of 3,3-dimethyl-2-butanone oxime are summarized in the table below. These properties are essential for handling, storage, and application of the compound.

PropertyValueSource
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
Appearance Not explicitly stated, likely a solid or oil-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and confirmation of 3,3-dimethyl-2-butanone oxime.

Infrared (IR) Spectroscopy

The NIST WebBook provides an IR spectrum for 2-Butanone, 3,3-dimethyl-, oxime.[1] Key characteristic peaks would include:

  • O-H stretch: A broad peak in the region of 3100-3500 cm⁻¹, characteristic of the hydroxyl group of the oxime.

  • C=N stretch: A peak around 1650-1690 cm⁻¹, indicating the carbon-nitrogen double bond of the oxime functionality.

  • C-H stretch: Peaks in the region of 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the methyl and tert-butyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a full spectrum is not available, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on the structure. SpectraBase provides some information on the ¹H and ¹³C NMR of 3,3-dimethyl-2-butanone oxime.[4][5]

  • ¹H NMR:

    • A singlet for the nine equivalent protons of the tert-butyl group.

    • A singlet for the three protons of the methyl group.

    • A broad singlet for the hydroxyl proton of the oxime, which is exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the quaternary carbon of the tert-butyl group.

    • A signal for the methyl carbons of the tert-butyl group.

    • A signal for the methyl carbon attached to the C=N group.

    • A signal for the C=N carbon.

Mass Spectrometry

The mass spectrum of 3,3-dimethyl-2-butanone oxime would show a molecular ion peak (M⁺) at m/z = 115.1. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the N-O bond.

Potential Applications in Drug Development

While direct applications of 3,3-dimethyl-2-butanone oxime in drug development are not extensively documented, oxime functionalities are present in various biologically active molecules and can serve as important intermediates.

  • Bioisosteric Replacement: The oxime group can be used as a bioisostere for other functional groups in drug design to modulate properties like solubility, stability, and receptor binding.

  • Prodrugs: The oxime functionality can be incorporated into prodrugs, which are inactive compounds that are converted to active drugs in the body.

  • Linkers: In more complex molecules, the oxime linkage can be used as a stable and versatile linker.

Safety and Handling

Detailed toxicological properties for 3,3-dimethyl-2-butanone oxime have not been thoroughly investigated. However, based on related compounds like 2-butanone oxime, caution should be exercised. General laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[6][7] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3,3-dimethyl-2-butanone oxime is a readily synthesizable compound with a well-defined chemical structure. This guide has provided a detailed overview of its synthesis, physical and chemical properties, and spectroscopic characteristics. While its direct applications in drug development are yet to be fully explored, its structural features suggest potential as a valuable building block for medicinal chemists and researchers in the pharmaceutical sciences. Further investigation into its biological activity and reactivity is warranted to unlock its full potential.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Butanone, 3,3-dimethyl-, oxime. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-3-methyl-2-butanone oxime. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Butanone, 3,3-dimethyl-, oxime (CAS 2475-93-6). Retrieved from [Link]

  • SpectraBase. (n.d.). 3,3-Dimethyl-2-butanone oxime - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Stenutz. (n.d.). 3-methyl-2-butanone oxime. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,3-Dimethyl-2-butanone oxime - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ChemBK. (n.d.). butanone oxime. Retrieved from [Link]

  • University of the West Indies. (n.d.). 3,3-dimethyl-2-butanone (NMR Spectrum). Retrieved from [Link]

  • SpectraBase. (n.d.). 3,3-Dimethyl-2-butanone (E)-oxime - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butanone, 3-methyl-, oxime. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.96-29-7,2-Butanone oxime Suppliers. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylethyl ketone oxime. Retrieved from [Link]

  • University of the West Indies. (n.d.). 3,3-dimethyl-2-butanone. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BUTANONE OXIME. Retrieved from [Link]

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Pinacolone oxime CAS number 2475-93-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pinacolone Oxime (CAS 2475-93-6)

Introduction

This compound (CAS 2475-93-6), systematically known as 3,3-dimethyl-2-butanone oxime or N-hydroxy-3,3-dimethylbutan-2-imine, is a ketoxime derived from pinacolone.[1] This compound serves as a versatile intermediate in organic synthesis, finding utility in the production of pharmaceuticals and agrochemicals.[1] Its structure, featuring a sterically hindered tert-butyl group adjacent to the C=NOH functionality, imparts unique reactivity, particularly in rearrangement reactions. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling for researchers and drug development professionals.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid or a colorless to pale yellow liquid, depending on purity and ambient temperature.[1][2][3] It is characterized by moderate solubility in water but exhibits good solubility in common organic solvents like methanol, ethanol, and ether.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2475-93-6[1][5]
Molecular Formula C₆H₁₃NO[1][5]
Molecular Weight 115.17 g/mol [5][6]
Appearance White to off-white powder/crystal[2][3]
Melting Point 74.0 to 78.0 °C[3][7]
Boiling Point 172 °C[3][4]
Density 0.868 g/cm³[7]
Flash Point 82.3 °C[7]
Solubility Soluble in Methanol[3][4][7]
pKa 12.44 ± 0.10 (Predicted)[7]
LogP 1.88[7][8]
Synonyms 3,3-Dimethyl-2-butanone Oxime, Pinacolin Oxime[1][3]

Synthesis and Purification

The primary route for synthesizing this compound is the condensation reaction between pinacolone (3,3-dimethyl-2-butanone) and hydroxylamine.[9] The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the oxime.

Reaction Principle

The formation of an oxime from a ketone is a classic condensation reaction.[10] The carbonyl group (C=O) is converted into an oxime group (C=NOH), which can then participate in further chemical transformations.[1]

This compound Synthesis Pinacolone Pinacolone (3,3-Dimethyl-2-butanone) Oxime This compound Pinacolone->Oxime + NH2OH H+, Δ Hydroxylamine Hydroxylamine (NH2OH) Water Water (H2O)

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard oximation methods. Researchers should adapt it based on laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of pinacolone in ethanol.

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water. Add this aqueous solution to the ethanolic solution of pinacolone. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude this compound from a suitable solvent system, such as an ethanol/water mixture, to yield a pure crystalline product.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Spectral Analysis and Characterization

Characterization of this compound is typically performed using standard spectroscopic techniques. The data below are representative values.

Table 2: Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / WavenumberAssignment
¹H NMR Singlet~1.1 ppm9H, -C(CH₃)₃ (tert-Butyl)
Singlet~1.8 ppm3H, -C(=N)CH₃ (Methyl)
Broad Singlet~8.0-9.0 ppm1H, -NOH (Oxime hydroxyl)
¹³C NMR Quartet~20 ppm-C(=N)CH₃
Quartet~27 ppm-C(CH₃)₃
Singlet~38 ppm-C(CH₃)₃
Singlet~160 ppmC=NOH
IR Spectroscopy Broad Band3100-3400 cm⁻¹O-H stretch
Sharp Band~1665 cm⁻¹C=N stretch
Band~945 cm⁻¹N-O stretch

Note: Spectral data are approximate and can vary based on solvent and instrumentation. Data are inferred from typical values for similar structures.[9][11][12][13]

Chemical Reactivity and Mechanistic Insights

This compound's reactivity is dominated by the oxime functional group. It is stable under normal conditions but can undergo hydrolysis or oxidation under specific circumstances.[1] Key reactions include rearrangements, reductions, and hydrolysis.

The Beckmann Rearrangement

The most significant reaction of ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an N-substituted amide.[14][15] This reaction is stereospecific; the group anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates.[15][16][17] For this compound, the bulky tert-butyl group's migration aptitude is a key point of interest. The reaction is catalyzed by strong acids like sulfuric acid, polyphosphoric acid, or reagents like tosyl chloride and phosphorus pentachloride.[15]

The mechanism involves protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[10][14] This is followed by a concerted[1][18]-shift where the migrating group moves from carbon to nitrogen as water is expelled, forming a nitrilium ion intermediate.[10][17] This intermediate is then attacked by water, and after tautomerization, yields the final amide product.[14]

Beckmann Rearrangement Beckmann Rearrangement of this compound A This compound B Protonated Oxime (-N-OH2+) A->B 1. Protonation (H+) C Transition State (Concerted Migration) B->C 2. H2O Leaves D Nitrilium Ion Intermediate C->D 3. t-Butyl Migration E Adduct after H2O attack D->E 4. Nucleophilic Attack (H2O) F Enol form of Amide E->F 5. Deprotonation (-H+) G N-tert-butylacetamide (Final Product) F->G 6. Tautomerization

Caption: Mechanism of the acid-catalyzed Beckmann Rearrangement.

Other Reactions
  • Reduction: Oximes can be reduced to form primary amines.[9] Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed to convert this compound into 3,3-dimethyl-2-butylamine.

  • Hydrolysis: Under heating with inorganic acids, oximes can be hydrolyzed back to the corresponding ketone (pinacolone) and hydroxylamine.[9]

Applications in Chemical Synthesis

This compound is primarily valued as a synthetic intermediate.[1] The products derived from its transformations have applications in various fields:

  • Pharmaceuticals: The N-substituted amides produced via the Beckmann rearrangement are important structural motifs in medicinal chemistry.

  • Agrochemicals: The parent ketone, pinacolone, is a precursor for fungicides and plant growth regulators like triadimefon and paclobutrazol.[] Derivatives of its oxime can serve as intermediates in the synthesis of novel agrochemical agents.

  • Ligand Synthesis: Oximes are known to act as ligands for metal ions, and this compound can be used to synthesize specific chelating agents.[9]

Safety and Handling

This compound is an irritant and should be handled with care.[1][2] It may cause skin, eye, and respiratory tract irritation.[2] May cause an allergic skin reaction.[2]

Table 3: Hazard Identification and Personal Protective Equipment (PPE)

Hazard CategoryDescriptionRecommended PPEFirst Aid Measures
Eye Irritation Causes serious eye irritation.[2]Chemical splash goggles or face shield.[18][20]Immediately flush eyes with plenty of water for at least 15 minutes.[2][18]
Skin Irritation Causes skin irritation; may cause an allergic skin reaction.[2]Appropriate protective gloves (e.g., Nitrile rubber).[2][18]Wash off immediately with plenty of soap and water for at least 15 minutes.[2][18]
Inhalation May cause respiratory irritation.[2]Use in a well-ventilated area or with a NIOSH/MSHA approved respirator.[18]Remove to fresh air. If not breathing, give artificial respiration.[2][18]
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke when using.Clean mouth with water and drink plenty of water. Get medical attention if symptoms occur.[2]

Handling and Storage:

  • Handling: Avoid contact with skin and eyes and avoid breathing dust or vapor.[2][20] Wash thoroughly after handling.[18]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][18] Keep containers tightly closed.[2][18]

References

  • Material Safety Data Sheet - Pinacolone. Cole-Parmer. [Link]

  • This compound | C6H13NO | CID 9561079. PubChem - NIH. [Link]

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The Solubility Profile of Pinacolone Oxime: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Solute-Solvent Interactions and Practical Methodologies for Drug Development Professionals and Scientists

Abstract

Pinacolone oxime (3,3-dimethyl-2-butanone oxime), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, presents a solubility profile crucial to its application in organic synthesis and formulation development. This technical guide provides a detailed examination of the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data is not extensively available in public literature, this guide elucidates the fundamental principles governing its solubility, including molecular structure, polarity, and hydrogen bonding capabilities. By understanding these core concepts, researchers can make informed decisions on solvent selection for reactions, purifications, and formulations. Furthermore, this guide furnishes a comprehensive, step-by-step experimental protocol for the precise determination of this compound's solubility, empowering scientists to generate critical data for their specific applications. Visual aids, including molecular interaction diagrams and experimental workflows, are provided to enhance comprehension and practical implementation.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, a derivative of pinacolone, serves as a key building block in the synthesis of a variety of more complex molecules. Its oxime functional group is a locus of reactivity, enabling transformations into amines, amides (via the Beckmann rearrangement), and other nitrogen-containing moieties that are prevalent in biologically active compounds. The efficiency of these synthetic transformations is often intrinsically linked to the solubility of the starting materials and reagents in the chosen solvent system. A thorough understanding of this compound's solubility is therefore not merely an academic exercise but a practical necessity for process optimization, yield maximization, and the development of robust and scalable synthetic routes.

Theoretical Framework: Deconstructing the Solubility of this compound

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. To comprehend the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.

Molecular Structure and Physicochemical Properties of this compound

This compound possesses a molecular formula of C₆H₁₃NO and a molecular weight of approximately 115.17 g/mol .[1][] Its structure is characterized by a central carbon-nitrogen double bond (C=N), with the nitrogen atom bonded to a hydroxyl group (-OH) and the carbon atom attached to a methyl group and a bulky tert-butyl group.

Key structural features influencing solubility include:

  • The Oxime Functional Group (-C=NOH): This group is polar due to the electronegativity differences between carbon, nitrogen, and oxygen. The presence of the hydroxyl group is particularly significant as it can act as a hydrogen bond donor (the H of the -OH) and the nitrogen and oxygen atoms can act as hydrogen bond acceptors (via their lone pairs of electrons).[3][4][5] This capacity for hydrogen bonding is a primary determinant of its solubility in protic and other polar solvents.

  • The Alkyl Framework: The methyl and tert-butyl groups are nonpolar hydrocarbon moieties. The sterically hindering tert-butyl group contributes to the molecule's overall size and can influence how effectively solvent molecules can solvate the polar oxime group.

The interplay between the polar, hydrogen-bonding oxime group and the nonpolar alkyl regions results in a molecule of intermediate polarity.

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound.

The Role of the Solvent: Polarity and Intermolecular Forces

The ability of a solvent to dissolve this compound depends on its capacity to overcome the intermolecular forces holding the this compound molecules together in the crystal lattice and to form new, energetically favorable solute-solvent interactions. Key solvent properties to consider are:

  • Polarity: Polar solvents possess a significant dipole moment and are effective at solvating polar molecules. They can be further categorized into:

    • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can therefore act as hydrogen bond donors. They are generally excellent solvents for compounds that can also participate in hydrogen bonding, like this compound.

    • Polar Aprotic Solvents: Solvents like acetone and ethyl acetate have a dipole moment but lack a hydrogen atom that can be donated for hydrogen bonding. They can, however, act as hydrogen bond acceptors.

  • Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and are poor at solvating polar molecules. They primarily interact through weaker van der Waals forces (London dispersion forces).

Solubility Profile of this compound in Common Organic Solvents

While precise quantitative solubility data for this compound is not widely published, a qualitative and predictive solubility profile can be constructed based on its molecular structure and the properties of common organic solvents. It is generally reported to have good solubility in polar organic solvents like ethanol and ether, and is also soluble in methanol.[4][6][7]

Predicted and Observed Solubility

The following table summarizes the predicted and observed solubility of this compound in a selection of organic solvents, categorized by their polarity and hydrogen bonding capability.

SolventTypePredicted SolubilityRationale for Prediction
Methanol Polar ProticHighMethanol is a polar, protic solvent capable of strong hydrogen bonding with the oxime group of this compound.
Ethanol Polar ProticHighSimilar to methanol, ethanol's polarity and hydrogen bonding ability make it an excellent solvent for this compound.
Acetone Polar AproticModerate to HighAcetone is a polar aprotic solvent. While it cannot donate hydrogen bonds, its carbonyl oxygen can act as a hydrogen bond acceptor for the -OH group of this compound.
Ethyl Acetate Polar AproticModerateLess polar than acetone, ethyl acetate is still expected to be a reasonably good solvent due to its ability to act as a hydrogen bond acceptor.
Dichloromethane Polar AproticModerateDichloromethane is a polar aprotic solvent that can engage in dipole-dipole interactions with this compound.
Diethyl Ether Weakly PolarModerateDiethyl ether has a small dipole moment and its oxygen atom can act as a hydrogen bond acceptor.
Toluene NonpolarLowAs a nonpolar aromatic hydrocarbon, toluene is not expected to be a good solvent for the polar this compound.
Hexane NonpolarVery LowHexane is a nonpolar alkane and is a poor solvent for polar compounds.

Diagram 2: Solute-Solvent Interactions

Solute_Solvent_Interactions cluster_polar Polar Protic Solvent (e.g., Ethanol) cluster_nonpolar Nonpolar Solvent (e.g., Hexane) pinacolone_oxime_polar This compound (-NOH) ethanol Ethanol (CH3CH2OH) pinacolone_oxime_polar->ethanol H-Bonding (Donor/Acceptor) pinacolone_oxime_nonpolar This compound hexane Hexane (C6H14) pinacolone_oxime_nonpolar->hexane Weak van der Waals Forces

Caption: Interaction of this compound with polar and nonpolar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the scarcity of published quantitative data, experimental determination of this compound's solubility is often necessary. The following protocol outlines a reliable method for this purpose.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Diagram 3: Experimental Workflow for Solubility Determination

Solubility_Workflow A 1. Preparation of Supersaturated Solution (Add excess this compound to a known volume of solvent) B 2. Equilibration (Incubate at a constant temperature with agitation for 24-48 hours) A->B C 3. Separation of Solid and Liquid Phases (Allow to settle, then filter the supernatant through a syringe filter) B->C D 4. Dilution (Accurately dilute a known volume of the saturated solution) C->D E 5. Quantification (Analyze the diluted solution by HPLC or GC against a calibration curve) D->E F 6. Calculation (Determine the concentration in the original saturated solution) E->F

Caption: Workflow for the experimental determination of solubility.

Detailed Methodology
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to construct a calibration curve.

  • Sample Preparation: To a series of vials, add a known volume of the selected solvent. Add an excess amount of this compound to each vial to ensure a supersaturated solution.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a validated HPLC or GC method.

  • Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.

Conclusion: A Practical Approach to Understanding this compound Solubility

While a comprehensive database of quantitative solubility data for this compound in all common organic solvents is not yet available, a strong predictive understanding can be achieved by applying the fundamental principles of "like dissolves like." The polarity of the oxime functional group and its capacity for hydrogen bonding are the primary drivers of its solubility, favoring polar protic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust and reliable method for their determination. This knowledge is indispensable for researchers in drug discovery and development, enabling them to make rational solvent choices that can significantly impact the success of their synthetic and formulation endeavors.

References

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A Researcher's Guide to the Beckmann Rearrangement of Pinacolone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the Beckmann rearrangement, with a specific focus on the mechanism as it applies to pinacolone oxime. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical insights to offer a comprehensive understanding of this classic yet relevant organic transformation.

Introduction: The Enduring Significance of the Beckmann Rearrangement

The Beckmann rearrangement, named after its discoverer Ernst Otto Beckmann, is a cornerstone of organic synthesis that facilitates the conversion of an oxime to an amide.[1][2] This acid-catalyzed transformation has found widespread application in the synthesis of a diverse array of molecules, from pharmaceuticals to industrial chemicals.[1][2] A notable industrial example is the synthesis of ε-caprolactam, the monomer for Nylon-6, from cyclohexanone oxime.[1][2][3] The reaction's elegance lies in its ability to forge a new carbon-nitrogen bond through a molecular rearrangement, offering a powerful tool for molecular construction.

This guide will dissect the intricacies of the Beckmann rearrangement by examining the specific case of this compound. Through this lens, we will explore the mechanistic nuances, the governing principles of migratory aptitude, and a practical experimental approach to this transformation.

The Substrate: this compound

Pinacolone (3,3-dimethyl-2-butanone) is a ketone characterized by the presence of a sterically demanding tert-butyl group and a methyl group flanking the carbonyl. Reaction of pinacolone with hydroxylamine yields this compound. A critical consideration for the Beckmann rearrangement is the stereochemistry of the oxime, as the rearrangement is stereospecific. The group that is anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates.[4][5]

This compound can exist as two geometric isomers, (E)- and (Z)-pinacolone oxime. The identity of the migrating group, and therefore the structure of the resulting amide, is dictated by which of these isomers is subjected to the rearrangement conditions. However, under the acidic conditions typically employed, interconversion between the (E) and (Z) isomers can occur, leading to a product ratio that often reflects the inherent migratory aptitude of the substituents.[5][6]

The Core Mechanism: A Step-by-Step Analysis

The Beckmann rearrangement of this compound proceeds through a well-established, acid-catalyzed pathway.[7][8] The following steps delineate the transformation of the oxime to the corresponding N-substituted amide:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid. This converts the hydroxyl group into a good leaving group (water).[7][8]

  • Concerted Rearrangement and Departure of the Leaving Group: This is the key step of the reaction. The group that is anti to the departing water molecule migrates to the electron-deficient nitrogen atom in a concerted 1,2-shift.[5][6] This migration occurs simultaneously with the departure of the water molecule, forming a nitrilium ion intermediate.[6]

  • Nucleophilic Attack by Water: The highly electrophilic nitrilium ion is then attacked by a water molecule present in the reaction medium.

  • Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization of the resulting intermediate yields the stable amide product.[7]

A critical aspect of the Beckmann rearrangement of unsymmetrical ketoximes like this compound is the concept of migratory aptitude . This refers to the relative ability of a group to migrate during the rearrangement.[9][10] The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl.[5][6][9]

In the case of this compound, the two potential migrating groups are a tert-butyl group (a tertiary alkyl group) and a methyl group. Based on the established trend, the tert-butyl group has a significantly higher migratory aptitude than the methyl group.[6][11] Therefore, the rearrangement will predominantly favor the migration of the tert-butyl group, leading to the formation of N-tert-butylacetamide.

Beckmann_Rearrangement_Pinacolone_Oxime start This compound protonated Protonated Oxime start->protonated + H+ transition_state Transition State protonated->transition_state nitrilium Nitrilium Ion transition_state->nitrilium - H2O (tert-butyl migration) attack Water Adduct nitrilium->attack + H2O amide_tautomer Amide Tautomer attack->amide_tautomer - H+ product N-tert-butylacetamide amide_tautomer->product Tautomerization Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add this compound to Flask B 2. Cool in Ice Bath A->B C 3. Slowly Add Conc. H2SO4 B->C D 4. Stir at Room Temperature for 1 hr C->D E 5. Pour onto Crushed Ice D->E F 6. Neutralize with NaHCO3 (aq) E->F G 7. Extract with Diethyl Ether F->G H 8. Dry Organic Layer (MgSO4) G->H I 9. Filter H->I J 10. Remove Solvent (Rotary Evaporation) I->J K 11. Recrystallize Crude Product J->K

Caption: A typical experimental workflow for the Beckmann rearrangement of this compound.

Conclusion

The Beckmann rearrangement of this compound serves as an excellent case study for understanding the fundamental principles of this important organic reaction. The interplay of stereochemistry and migratory aptitude dictates the outcome of the rearrangement, with the thermodynamically favored migration of the tert-butyl group leading to the formation of N-tert-butylacetamide. The experimental protocol outlined provides a practical framework for the application of this reaction in a laboratory setting. For researchers in drug development and other scientific fields, a thorough grasp of such classical rearrangements remains an invaluable asset for the design and synthesis of novel molecular entities.

References

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A Mechanistic and Practical Guide to the Acid-Catalyzed Hydrolysis of Pinacolone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acid-catalyzed hydrolysis of oximes to regenerate the parent carbonyl compound is a fundamental transformation in organic synthesis, particularly in the context of protecting group chemistry. Pinacolone oxime, derived from the sterically hindered ketone pinacolone (3,3-dimethyl-2-butanone), presents a unique case study in this reaction class. This technical guide provides an in-depth exploration of the acid-catalyzed hydrolysis of this compound, intended for researchers, chemists, and drug development professionals. We will dissect the core reaction mechanism, critically evaluate the competing Beckmann rearrangement pathway, and present a validated experimental protocol. The causality behind experimental choices, kinetic considerations, and factors governing selectivity are discussed to provide a comprehensive and actionable resource for laboratory applications.

Introduction: The Strategic Importance of Oxime Hydrolysis

Oximes are highly stable, crystalline derivatives of aldehydes and ketones, formed by condensation with hydroxylamine.[1] This stability makes them excellent protecting groups for carbonyl functionalities during multi-step syntheses.[2] The strategic value of any protecting group, however, lies in its efficient and clean removal under specific conditions. Acid-catalyzed hydrolysis serves as the primary method for the deprotection of oximes, regenerating the original carbonyl compound.[3]

This compound (3,3-dimethyl-2-butanone oxime) is a ketoxime characterized by a sterically demanding tert-butyl group adjacent to the C=NOH function. This steric hindrance influences its reactivity, making the study of its hydrolysis both challenging and informative. A thorough understanding of this reaction is crucial for chemists who employ oximes as protecting groups for hindered ketones or use them as intermediates in broader synthetic campaigns.

The Dichotomy of Reaction Pathways: Hydrolysis vs. Rearrangement

Under acidic conditions, this compound stands at a mechanistic crossroads, with the potential to undergo either the desired hydrolysis to yield pinacolone or a competing Beckmann rearrangement to form N-tert-butylacetamide. The selection of reaction conditions is paramount in directing the outcome toward the desired product.

The Core Mechanism: Acid-Catalyzed Hydrolysis

The hydrolysis of an oxime is a reversible, acid-catalyzed process that proceeds through a tetrahedral carbinolamine intermediate.[4][5] The generally accepted mechanism involves the following key steps:

  • Protonation of the Oxime: The reaction is initiated by the protonation of the oxime's nitrogen or oxygen atom. Protonation of the nitrogen atom is generally considered the productive pathway for hydrolysis as it increases the electrophilicity of the carbon atom.[6]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the protonated oxime. This step leads to the formation of a protonated tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the hydroxylamine moiety, forming a good leaving group (-NH₂OH).

  • Elimination of Hydroxylamine: The C-N bond cleaves, eliminating hydroxylamine and yielding the protonated parent ketone.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final product, pinacolone.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4 & 5: Elimination & Deprotonation Pinacolone_Oxime This compound Protonated_Oxime Protonated Oxime Pinacolone_Oxime->Protonated_Oxime + H+ Tetrahedral_Intermediate_1 Protonated Tetrahedral Int. Protonated_Oxime->Tetrahedral_Intermediate_1 + H₂O Carbinolamine Carbinolamine Intermediate Tetrahedral_Intermediate_1->Carbinolamine PT Protonated_Pinacolone Protonated Pinacolone Carbinolamine->Protonated_Pinacolone - NH₂OH Pinacolone Pinacolone Protonated_Pinacolone->Pinacolone - H+

Figure 1: Mechanism of Acid-Catalyzed Oxime Hydrolysis
The Competing Pathway: The Beckmann Rearrangement

The Beckmann rearrangement is a classic reaction of oximes that occurs under acidic conditions, converting them into amides.[7] This reaction is often the major competing pathway during acid-catalyzed hydrolysis, especially under harsh or dehydrating conditions.

The mechanism is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (H₂O).[8] This is followed by a concerted 1,2-migration of the alkyl or aryl group that is anti-periplanar to the leaving group. In the case of this compound, the two groups attached to the imine carbon are a methyl group and a tert-butyl group. The migration of the tert-butyl group is sterically preferred and leads to the formation of a stable nitrilium ion intermediate. This intermediate is then attacked by water, and after tautomerization, yields the final amide product, N-tert-butylacetamide.

G cluster_step1 Step 1: Protonation of -OH cluster_step2 Step 2: Rearrangement & H₂O Loss cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Tautomerization Pinacolone_Oxime This compound O_Protonated_Oxime O-Protonated Oxime Pinacolone_Oxime->O_Protonated_Oxime + H+ Nitrilium_Ion Nitrilium Ion Intermediate O_Protonated_Oxime->Nitrilium_Ion - H₂O (1,2-tBu shift) Imidic_Acid Protonated Imidic Acid Nitrilium_Ion->Imidic_Acid + H₂O Amide N-tert-butylacetamide Imidic_Acid->Amide - H+

Figure 2: The Competing Beckmann Rearrangement Pathway

Experimental Design: Favoring Hydrolysis over Rearrangement

The key to achieving a high yield of pinacolone from its oxime is to select reaction conditions that favor the hydrolysis pathway while suppressing the Beckmann rearrangement.

Causality Behind Experimental Choices:

  • Acid Catalyst: Strong, dehydrating acids such as concentrated sulfuric acid or phosphorus pentoxide are classic reagents for promoting the Beckmann rearrangement.[7] Therefore, to favor hydrolysis, a non-oxidizing mineral acid in a dilute aqueous solution is the logical choice.[8][9] Dilute sulfuric acid or hydrochloric acid provides the necessary protons to catalyze the hydrolysis without creating the strongly dehydrating environment that encourages rearrangement.

  • Temperature: Elevated temperatures can provide the activation energy needed for the Beckmann rearrangement.[7] Conducting the hydrolysis at a moderate temperature (e.g., gentle reflux) is a prudent choice to ensure a reasonable reaction rate without significantly promoting the undesired rearrangement.

  • Solvent System: The presence of a sufficient amount of water is crucial. Water acts as the nucleophile in the hydrolysis mechanism. An aqueous or semi-aqueous medium ensures that the concentration of the nucleophile is high, favoring the bimolecular hydrolysis pathway over the unimolecular rearrangement.

  • Reaction Equilibrium: The hydrolysis of oximes is a reversible reaction.[6] To drive the reaction to completion, it is advantageous to remove one of the products from the reaction mixture. Since pinacolone is more volatile than its oxime, performing the reaction with simultaneous distillation of the pinacolone product can significantly improve the yield.[10]

A Validated Protocol for the Hydrolysis of this compound

The following protocol is a representative method for the laboratory-scale hydrolysis of this compound, designed to maximize the yield of pinacolone. This procedure is synthesized from established principles of oxime hydrolysis and methods for ketone regeneration.[9][11]

4.1 Materials and Reagents:

  • This compound (1.0 eq)

  • Sulfuric acid (98%)

  • Deionized water

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Distillation apparatus (simple or fractional, depending on scale)

  • Separatory funnel

  • Heating mantle and stirrer

4.2 Step-by-Step Experimental Procedure:

  • Preparation of Acid Solution: In a round-bottom flask equipped with a magnetic stir bar, prepare a dilute sulfuric acid solution (e.g., 15-20% v/v) by cautiously adding concentrated sulfuric acid to cold deionized water. Rationale: This creates the aqueous acidic medium required for hydrolysis while avoiding the highly concentrated, dehydrating conditions that favor the Beckmann rearrangement.

  • Addition of Oxime: Add the this compound to the dilute acid solution. The mixture may initially be a slurry or biphasic depending on the concentration.

  • Reaction Setup: Assemble a simple distillation apparatus with the reaction flask, a distillation head, a condenser, and a receiving flask.

  • Heating and Distillation: Gently heat the reaction mixture to a reflux. As the hydrolysis proceeds, the pinacolone product (boiling point: 106 °C) will co-distill with water. Continue heating until no more organic product is observed distilling over. Rationale: The continuous removal of the pinacolone product from the reaction mixture shifts the equilibrium towards the products, driving the hydrolysis to completion as per Le Châtelier's principle.[10]

  • Work-up and Isolation: a. Transfer the distillate to a separatory funnel. b. Extract the aqueous layer with a suitable organic solvent like diethyl ether (2 x 50 mL for a 10g scale reaction). c. Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any co-distilled acid) and then with brine. Rationale: This ensures the removal of any acidic impurities and aids in the separation of the organic and aqueous phases. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification and Characterization: The resulting crude pinacolone can be purified further by fractional distillation if necessary. The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

G Start Prepare Dilute H₂SO₄ Solution Add_Oxime Add this compound to Flask Start->Add_Oxime Heat_Distill Heat to Reflux & Co-distill Product Add_Oxime->Heat_Distill Extract Extract Distillate with Organic Solvent Heat_Distill->Extract Wash Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry_Evaporate Dry & Evaporate Solvent Wash->Dry_Evaporate Purify Purify by Distillation (Optional) Dry_Evaporate->Purify End Pinacolone Product Purify->End

Figure 3: Experimental Workflow for Hydrolysis

Kinetic and Comparative Data

Oximes are generally more resistant to hydrolysis than analogous hydrazones, with rate constants for oxime hydrolysis being nearly 1000-fold lower under similar acidic conditions.[5] This inherent stability underscores the need for heating to achieve practical reaction times for deprotection.

The following table summarizes various methods reported for the regeneration of ketones from ketoximes, providing a comparative landscape of potential reagents and conditions.

Reagent/Catalyst SystemSubstrate ScopeConditionsTypical YieldsReference
Dilute Inorganic Acid (e.g., H₂SO₄, HCl)General KetoximesAqueous solution, Heat/RefluxModerate to Good[9][11]
Glyoxylic AcidAldoximes & KetoximesAqueous medium, Room TemperatureHigh (often >90%)[13]
Bismuth(III) Nitrate (Bi(NO₃)₃·5H₂O)KetoximesAcetone-H₂O, 0.5 eq.Good to Excellent[14]
Copper(II) Chloride (CuCl₂·2H₂O)OximesAcetonitrile-H₂O, RefluxVery Good[14]
N-Bromophthalimide (NBPI)Aldoximes & KetoximesAcetone-H₂O, MicrowaveGood[15]

This table provides a general overview. Yields are substrate-dependent.

Conclusion and Outlook

The acid-catalyzed hydrolysis of this compound is a synthetically useful transformation that requires careful control of reaction conditions to achieve the desired outcome. By understanding the mechanistic dichotomy between hydrolysis and the competing Beckmann rearrangement, chemists can rationally design experiments that favor the formation of pinacolone. The use of dilute, non-oxidizing aqueous acids, moderate temperatures, and, where practical, the removal of the ketone product as it forms are key strategies for maximizing the yield and purity of the regenerated ketone. This guide provides both the theoretical foundation and a practical, validated workflow to empower researchers in their synthetic endeavors involving this sterically hindered ketoxime.

References

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  • Hyodo, K., Togashi, K., Oishi, N., Hasegawa, G., & Uchida, K. (2016). Brønsted acid catalyzed transoximation reaction: synthesis of aldoximes and ketoximes without use of hydroxylamine salts. Green Chemistry, 18(21), 5783-5789.

  • European Patent EP0074472A1, "Continuous hydrolysis of ketoxime," issued March 23, 1983.

  • U.S. Patent 4,349,520. Continuous hydrolysis of ketoxime.

  • Science of Synthesis. (2005). "Oximes". Thieme, 27, 827-902.

  • Das, B., Venkateswarlu, K., Majhi, A., Reddy, M. R., & Reddy, K. N. (2006). A facile deprotection of oximes using glyoxylic acid in an aqueous medium. Tetrahedron Letters, 47(41), 7371-7374.

  • Khazaei, A., & Manesh, A. A. (2005). Facile regeneration of carbonyl compounds from oximes under microwave irradiations using N-bromophthalimide. Journal of the Brazilian Chemical Society, 16, 874-876.

  • Conant, J. B., & Bartlett, P. D. (1932). A Quantitative Study of Semicarbazone Formation. Journal of the American Chemical Society, 54(7), 2881–2899.

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  • ARKIVOC. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution".

  • PubMed. "Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids".

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Methodological & Application

Application Note: Pinacolone as a Versatile Precursor in the Synthesis of Triazole Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazole fungicides represent a cornerstone of modern agriculture, offering broad-spectrum activity against a host of pathogenic fungi. The efficacy of this chemical class stems from its targeted inhibition of sterol biosynthesis, a critical pathway for fungal cell membrane integrity. A key structural motif in many highly active triazole fungicides is the tert-butyl group, which is efficiently introduced using pinacolone (3,3-dimethyl-2-butanone) as a starting material. This application note provides a detailed guide to the synthetic chemistry of pinacolone in the production of triazole fungicides. While derivatives such as pinacolone oxime can be synthesized, the most industrially relevant and scientifically documented pathways proceed via direct functionalization of pinacolone's α-carbon. We will elucidate the core synthetic transformations—α-halogenation and subsequent nucleophilic substitution with 1,2,4-triazole—and provide detailed protocols and a case study for the synthesis of the prominent fungicide, triadimefon.

Introduction: The Central Role of Pinacolone in Fungicide Synthesis

Triazole fungicides are systemic compounds that play a vital role in protecting a wide array of crops from diseases like rusts, powdery mildews, and leaf spots.[1] Their primary mode of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes.[1] Disruption of this pathway compromises membrane fluidity and integrity, leading to fungal growth inhibition and cell death.

Pinacolone has emerged as a highly valuable and versatile intermediate in the synthesis of pesticides.[2] More than 20 types of pesticides have been developed from this simple ketone, with triazole fungicides like triadimefon, paclobutrazol, and uniconazole being among the most significant.[2] The synthetic utility of pinacolone is derived from the reactivity of the α-carbon atom adjacent to the carbonyl group. This position can be readily functionalized, most commonly via halogenation, to introduce a leaving group. This activated intermediate is then perfectly primed for the crucial step of introducing the 1,2,4-triazole heterocycle via nucleophilic substitution.

While pinacolone can be converted to its corresponding oxime, the primary synthetic routes for this class of fungicides do not typically proceed through a this compound intermediate. Instead, the direct halogenation of the ketone is the more established and efficient pathway for creating the necessary electrophilic center for reaction with the triazole nucleophile.

Core Synthetic Pathways from Pinacolone

The conversion of pinacolone into a triazole-containing scaffold relies on a robust two-step process: activation of the α-carbon followed by the introduction of the triazole ring.

Key Transformation: α-Halogenation of Pinacolone

Causality and Scientific Rationale: The first essential step is the introduction of a good leaving group at the carbon adjacent to the carbonyl. The electron-withdrawing nature of the carbonyl group makes the α-protons acidic and susceptible to removal, facilitating the formation of an enol or enolate intermediate. This intermediate readily attacks electrophilic halogens such as bromine (Br₂) or chlorine (often from sulfuryl chloride, SO₂Cl₂). This reaction provides the α-halopinacolone intermediate, a key building block for subsequent reactions.

Protocol 1: Synthesis of α-Bromopinacolone

This protocol is based on established procedures for the synthesis of triadimefon precursors.[3]

Materials:

  • Pinacolone (1.0 eq)

  • Bromine (Br₂) (1.0-1.1 eq)

  • Methanol or Acetic Acid (as solvent)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve pinacolone (1.0 eq) in a suitable solvent such as methanol.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add bromine (1.0-1.1 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates consumption.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Slowly pour the reaction mixture into cold water to quench any unreacted bromine.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

  • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude α-bromopinacolone.

  • The crude product can be purified by vacuum distillation if necessary.

Key Transformation: Nucleophilic Substitution with 1,2,4-Triazole

Causality and Scientific Rationale: This step forms the core structure of the fungicide. 1,2,4-Triazole is a weak acid (pKa ≈ 10). In the presence of a base (e.g., potassium carbonate), it is deprotonated to form the triazolide anion, which is an excellent nucleophile. This anion then displaces the halide from the α-halopinacolone intermediate via a classic Sₙ2 reaction, forming the critical carbon-nitrogen bond.

Protocol 2: General Synthesis of α-(1H-1,2,4-triazol-1-yl) Ketones

This protocol is a generalized procedure based on established methods for synthesizing triazole fungicides.[1]

Materials:

  • α-Haloketone (e.g., α-bromopinacolone) (1.0 eq)

  • 1,2,4-Triazole (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile or Dimethylformamide (DMF) (as solvent)

  • Round-bottom flask with reflux condenser and stirring apparatus

Procedure:

  • Combine the α-haloketone (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in a round-bottom flask.

  • Add a sufficient volume of acetonitrile or DMF to create a stirrable slurry.

  • Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC until the starting α-haloketone is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and the resulting potassium halide).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to yield the pure α-(1H-1,2,4-triazol-1-yl) ketone.

Case Study: Synthesis of Triadimefon

Triadimefon, 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone, is a classic example of a fungicide synthesized from pinacolone. The synthesis involves a multi-step pathway that builds upon the core reactions described above.[3]

The synthetic workflow can be summarized as follows:

  • α-Bromination of Pinacolone: Pinacolone is first brominated to produce α-bromopinacolone.

  • Williamson Ether Synthesis: The resulting α-bromopinacolone is reacted with 4-chlorophenol in the presence of a base to form the intermediate 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone.

  • Second α-Bromination: This intermediate is then brominated again at the other α-carbon position.

  • Triazole Substitution: The final step involves the reaction of the new bromo-intermediate with 1,2,4-triazole to yield triadimefon.

G cluster_start Starting Material cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Ether Synthesis cluster_step3 Step 3: Second Halogenation cluster_step4 Step 4: Triazole Introduction Pinacolone Pinacolone Bromination1 Bromination (Br₂, Solvent) Pinacolone->Bromination1 AlphaBromo α-Bromopinacolone Bromination1->AlphaBromo EtherSynth Williamson Ether Synthesis (+ 4-Chlorophenol, Base) AlphaBromo->EtherSynth PhenoxyIntermediate 1-(4-chlorophenoxy)-3,3- dimethyl-2-butanone EtherSynth->PhenoxyIntermediate Bromination2 Bromination (Br₂) PhenoxyIntermediate->Bromination2 DiBromoIntermediate 1-Bromo-1-(4-chlorophenoxy)- 3,3-dimethyl-2-butanone Bromination2->DiBromoIntermediate TriazoleSub Nucleophilic Substitution (+ 1,2,4-Triazole, Base) DiBromoIntermediate->TriazoleSub Triadimefon Triadimefon (Final Product) TriazoleSub->Triadimefon

Caption: Synthetic workflow for Triadimefon starting from Pinacolone.

Quantitative Data Summary

The efficiency of each synthetic step is crucial for the overall yield. The following table provides representative data for the key transformations.

Reaction StepStarting MaterialReagentsTypical SolventYield (%)Reference
α-Halogenation PinacoloneBr₂ or SO₂Cl₂Methanol, Acetic Acid>90%[3]
Triazole Substitution α-Haloketone1,2,4-Triazole, K₂CO₃Acetonitrile, DMF70-90%[1]
Overall (Triadimefon) 4-chlorophenol(via pinacolone intermediates)Various~58%[3]

Mechanism of Action Visualization

The final triazole fungicide product acts by blocking the ergosterol biosynthesis pathway, a process vital for the integrity of the fungal cell membrane.

AcetylCoA Acetyl-CoA Pathway Multiple Enzymatic Steps AcetylCoA->Pathway Lanosterol Lanosterol Pathway->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Disrupted Disrupted Fungal Cell Membrane CYP51->Disrupted Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Fungicide Triazole Fungicide (e.g., Triadimefon) Blocked Inhibition Fungicide->Blocked Blocked->CYP51

Caption: Mechanism of action of triazole fungicides via inhibition of CYP51.

Conclusion

Pinacolone is an indispensable building block in the agrochemical industry, providing the structural foundation for a multitude of high-efficacy triazole fungicides. The established synthetic routes, characterized by the initial α-halogenation of the pinacolone ketone followed by nucleophilic substitution with 1,2,4-triazole, are both robust and scalable. These core transformations enable the efficient construction of complex fungicidal molecules like triadimefon. Understanding these protocols and the chemical principles that underpin them is essential for researchers engaged in the development of new and improved crop protection agents.

References

  • National Center for Biotechnology Information. (2021). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. PubMed Central. Available at: [Link]

  • Liu, C., et al. (2022). Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. National Center for Biotechnology Information. Available at: [Link]

  • Rouchaud, J., & Meyer, J. (1982). Synthesis of the fungicide (¹⁴C)triadimefon. Journal of Labelled Compounds and Radiopharmaceuticals, 19(1), 111-116. Available at: [Link]

Sources

The Synthesis of Paclobutrazol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Examination of the Established Synthetic Pathway and an Analysis of Pinacolone Oxime's Potential Role

Paclobutrazol, a potent plant growth regulator and triazole fungicide, plays a significant role in modern agriculture. Its synthesis is a multi-step process that has been refined to ensure efficient production. This guide provides a detailed overview of the established industrial synthesis of paclobutrazol, starting from pinacolone. It also addresses the potential, though not conventionally documented, role of this compound as a precursor.

Introduction to Paclobutrazol

Paclobutrazol, with the chemical name (2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol, is a systemic plant growth retardant. It functions by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation. This leads to a more compact plant structure, increased root development, and enhanced stress tolerance. Additionally, its triazole moiety confers fungicidal properties, making it effective against a range of plant pathogens.

The Established Synthesis of Paclobutrazol from Pinacolone

The commercial synthesis of paclobutrazol predominantly commences with pinacolone (3,3-dimethyl-2-butanone). The overall pathway involves the sequential introduction of the key structural components: the p-chlorophenyl group, the triazole ring, and the hydroxyl group, with specific stereochemistry.

The initial and critical intermediate in this process is α-triazolyl pinacolone. Its synthesis is a key focus of several patented methods.

Synthesis of the Key Intermediate: α-Triazolyl Pinacolone

The formation of α-triazolyl pinacolone is typically achieved through the reaction of a halogenated pinacolone derivative with 1,2,4-triazole.

Protocol for the Synthesis of α-Triazolyl Pinacolone:

  • Chlorination of Pinacolone: Pinacolone is first chlorinated to produce α-chloro pinacolone. This step is crucial for activating the α-carbon for subsequent nucleophilic substitution.

  • Nucleophilic Substitution with 1,2,4-Triazole: α-chloro pinacolone is then reacted with 1,2,4-triazole in the presence of a base and a suitable solvent.[1] This reaction can be optimized using a phase-transfer catalyst to enhance the reaction rate and yield.[1]

    • Reaction Conditions: The reaction is typically carried out at a controlled temperature, for instance, between 50-60°C.[1]

    • Post-treatment: After the reaction is complete, the mixture is washed and the solvent is removed to yield α-triazolyl pinacolone.[1]

The following diagram illustrates the synthesis of α-triazolyl pinacolone:

Caption: Synthesis of α-Triazolyl Pinacolone from Pinacolone.

Conversion of α-Triazolyl Pinacolone to Paclobutrazol

Once the α-triazolyl pinacolone intermediate is obtained, the synthesis proceeds to introduce the p-chlorophenyl group and then reduce the ketone to the final alcohol.

Protocol for the Synthesis of Paclobutrazol from α-Triazolyl Pinacolone:

  • Reaction with p-Chlorobenzyl Halide: α-triazolyl pinacolone is reacted with a p-chlorobenzyl halide (e.g., chloride or bromide) to form a triazolyl ketone intermediate.[2]

  • Reduction of the Ketone: The final step is the reduction of the carbonyl group of the triazolyl ketone to a hydroxyl group. This is typically achieved using a reducing agent such as sodium borohydride (NaBH₄) in a solvent like methanol.[2] This reduction step is stereoselective and yields the desired (2RS, 3RS) diastereomer of paclobutrazol.

The following diagram illustrates the conversion of α-triazolyl pinacolone to paclobutrazol:

Sources

Application Notes and Protocols for the Synthesis of Uniconazole from Pinacolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis of Uniconazole, a potent triazole-based plant growth regulator. The protocols detailed herein are designed for researchers in agrochemistry, synthetic organic chemistry, and drug development, offering a robust and reproducible methodology. This document emphasizes not only the procedural steps but also the underlying chemical principles and critical parameters to ensure successful synthesis and high purity of the final product.

Introduction to Uniconazole

Uniconazole is a triazole compound widely recognized for its efficacy as a plant growth retardant.[1] Its primary mechanism of action involves the inhibition of gibberellin biosynthesis, a key hormone regulating plant growth and development.[1] Beyond its agricultural applications, the triazole scaffold is a cornerstone in the development of antifungal agents, making the synthetic pathways to such molecules of significant interest to the broader scientific community.[2][3] Uniconazole's structure, featuring a chlorophenyl group, a triazole moiety, and a dimethylpentenyl backbone, presents a fascinating synthetic challenge that can be addressed through a multi-step process starting from readily available precursors.

Strategic Approach to Uniconazole Synthesis

The synthesis of Uniconazole can be efficiently achieved through a convergent strategy. The core of this approach lies in the preparation of a key intermediate, α-(1,2,4-triazol-1-yl)pinacolone, which is subsequently elaborated to introduce the chlorophenyl moiety and then reduced to the final alcohol product. This pathway offers a logical and scalable route to Uniconazole.

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

Uniconazole Synthesis Workflow Pinacolone Pinacolone Chloropinacolone α-Chloropinacolone Pinacolone->Chloropinacolone Chlorination Triazolylpinacolone α-(1,2,4-Triazol-1-yl)pinacolone Chloropinacolone->Triazolylpinacolone Nucleophilic Substitution Uniconazole_Precursor Uniconazole Precursor (E)-1-(4-chlorophenyl)-4,4-dimethyl- 2-(1,2,4-triazol-1-yl)pent-1-en-3-one Triazolylpinacolone->Uniconazole_Precursor Aldol Condensation Uniconazole Uniconazole Uniconazole_Precursor->Uniconazole Reduction

Figure 1: A high-level overview of the synthetic workflow for Uniconazole, starting from Pinacolone.

Detailed Protocols

Part 1: Synthesis of α-(1,2,4-Triazol-1-yl)pinacolone (Intermediate 1)

The initial step involves the preparation of α-chloropinacolone followed by a nucleophilic substitution with 1,2,4-triazole. A more direct and efficient method involves the reaction of monochloropinacolone with 1,2,4-triazole.[3]

Protocol 1: Synthesis of α-(1,2,4-Triazol-1-yl)pinacolone

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add the chosen solvent, 1,2,4-1H-triazole, a suitable base (e.g., potassium carbonate), and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

  • Reagent Addition: Stir the mixture at room temperature for 30-45 minutes. Subsequently, add monochloropinacolone dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 40-60°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove any inorganic salts. The filtrate is then washed with water to remove the solvent and any remaining water-soluble impurities. The crude product can be further purified by recrystallization or column chromatography to yield α-(1,2,4-triazol-1-yl)pinacolone.

Reagent/ParameterRecommended Quantity/ValueNotes
Monochloropinacolone1.0 eq
1,2,4-1H-Triazole1.1 eq
Base (e.g., K2CO3)1.5 eq
Solvente.g., Acetonitrile, DMF
CatalystPhase-transfer catalyst (optional but recommended)Improves reaction rate and yield.
Temperature40-60°C
Reaction Time4-8 hoursMonitor by TLC.

Table 1: Recommended reaction parameters for the synthesis of α-(1,2,4-Triazol-1-yl)pinacolone.

Part 2: Synthesis of (E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-one (Uniconazole Precursor)

This step involves a base-catalyzed aldol condensation between α-(1,2,4-triazol-1-yl)pinacolone and 4-chlorobenzaldehyde.[2]

Protocol 2: Aldol Condensation

  • Reaction Setup: Dissolve α-(1,2,4-triazol-1-yl)pinacolone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.02 eq) and piperidine (e.g., 0.02 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 120°C) and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the reaction for approximately 40 hours.

  • Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The resulting oil can be purified by distillation under high vacuum. The distillate can be further purified by stirring with ethanol to induce crystallization of the desired E-isomer.

Reagent/ParameterRecommended Quantity/ValueNotes
α-(1,2,4-Triazol-1-yl)pinacolone1.0 eq
4-Chlorobenzaldehyde1.0 eq
SolventToluene
CatalystsGlacial Acetic Acid (0.02 eq), Piperidine (0.02 eq)
Temperature~120°C (Reflux)
Reaction Time~40 hours

Table 2: Recommended reaction parameters for the synthesis of the Uniconazole precursor.

Part 3: Synthesis of Uniconazole

The final step is the reduction of the ketone functionality in the Uniconazole precursor to a hydroxyl group.

Protocol 3: Reduction to Uniconazole

  • Reaction Setup: Dissolve the Uniconazole precursor in a suitable solvent like methanol in a round-bottom flask.

  • Reducing Agent Addition: Cool the solution in an ice bath and slowly add a reducing agent such as sodium borohydride (NaBH4) in portions.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Uniconazole can be purified by column chromatography or recrystallization.

Reagent/ParameterRecommended Quantity/ValueNotes
Uniconazole Precursor1.0 eq
Reducing Agent (NaBH4)1.5-2.0 eq
SolventMethanol
Temperature0°C to Room Temperature
Reaction Time1-3 hoursMonitor by TLC.

Table 3: Recommended reaction parameters for the synthesis of Uniconazole.

Characterization and Analysis

The identity and purity of the synthesized Uniconazole should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is a robust method for determining the purity of Uniconazole and quantifying its concentration.[4][5] A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically employed.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight of Uniconazole and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the Uniconazole molecule, such as the hydroxyl group and the aromatic ring.

Safety Precautions

  • All synthetic procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

Conclusion

The synthetic route and protocols outlined in these application notes provide a reliable and well-documented method for the laboratory-scale synthesis of Uniconazole from pinacolone derivatives. By carefully controlling the reaction parameters and employing appropriate purification and analytical techniques, researchers can obtain high-purity Uniconazole for further study and application.

References

  • CN111646950A - Preparation method of alpha-triazolyl pinacolone - Google P
  • Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one. [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. [Link]

  • Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC - NIH. [Link]

  • Uniconazole - Wikipedia. [Link]

  • Simultaneous Analysis of Triazole Fungicides by HPLC-DAD - SCION Instruments. [Link]

  • Simultaneous Analysis of Triazole Fungicides by HPLC-DAD - SCION Instruments. [Link]

Sources

The Strategic Application of Pinacolone Oxime in the Synthesis of Novel Pesticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Potential of a Versatile Synthon

In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, medicinal and agricultural chemists are increasingly turning to the strategic use of versatile molecular scaffolds. Pinacolone (3,3-dimethyl-2-butanone), a key organic intermediate, has long been recognized for its role in the synthesis of numerous commercial pesticides, particularly triazole fungicides like triadimefon and paclobutrazol.[1][2] The tert-butyl group of the pinacolone moiety is a valuable feature, often imparting metabolic stability and influencing the molecule's interaction with biological targets. Concurrently, the oxime functional group, with its characteristic C=N-O linkage, has emerged as a critical pharmacophore in its own right.[3][4][5] Oxime ethers and esters are integral components of a diverse range of modern insecticides and fungicides, valued for their unique modes of action and broad spectrum of activity.[3][4][6][7]

This application note delves into the confluence of these two powerful motifs, focusing on the application of Pinacolone Oxime as a strategic synthon for the development of next-generation pesticides. By functionalizing the hydroxyl group of this compound, researchers can access novel classes of oxime ethers and oxime carbamates, thereby exploring new chemical spaces for potential insecticidal and fungicidal candidates. We will provide a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the underlying scientific rationale for employing this compound in your research and development pipeline.

Core Synthetic Workflow: From Precursor to Bioactive Derivatives

The journey from the readily available starting material, pinacolone, to potentially potent pesticidal agents involves a straightforward and robust synthetic sequence. This workflow is designed to be modular, allowing for the facile introduction of diverse chemical functionalities at the final step to generate extensive compound libraries for high-throughput screening.

G cluster_0 Precursor Synthesis cluster_1 Pesticide Candidate Synthesis A Pinacolone B This compound A->B Oximation C Novel Oxime Ether Pesticides D Novel Oxime Carbamate Pesticides B->C O-Alkylation/ O-Arylation B->D Carbamoylation

Caption: Core workflow for the synthesis of novel pesticides from pinacolone.

Part 1: Synthesis of Key Intermediates

Protocol 1: Synthesis of Pinacolone

Pinacolone serves as the foundational starting material. Its synthesis is a classic example of a pinacol rearrangement, a well-documented and reliable transformation.[8][9] The protocol described by Organic Syntheses provides a robust and scalable method.[8]

Reaction Scheme:

Pinacol Hydrate --(H₂SO₄, Heat)--> Pinacolone

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a distillation apparatus using a 1-L round-bottom flask.

  • Initial Charge: To the flask, add 120 cc. of 6 N sulfuric acid and 250 g of pinacol hydrate.

  • Distillation: Heat the mixture to distill its contents. Continue distillation until the volume of the upper organic layer (pinacolone) in the distillate no longer increases. This typically takes 15-20 minutes.

  • Separation: Separate the pinacolone layer from the aqueous layer in the distillate.

  • Recycling (Optional for Scale-up): Return the aqueous layer to the reaction flask. Carefully add 60 cc. of concentrated sulfuric acid, followed by another 250 g portion of pinacol hydrate. Repeat the distillation. This process can be repeated for larger scale synthesis.

  • Work-up: Combine all the collected pinacolone fractions. Dry the combined organic material over anhydrous calcium chloride.

  • Purification: Filter the dried pinacolone and purify by fractional distillation. Collect the fraction boiling between 103–107 °C. The expected yield is 65–72% of the theoretical amount.[8]

Causality and Experimental Insights:

  • Acid Catalyst: The sulfuric acid protonates one of the hydroxyl groups of the pinacol, converting it into a good leaving group (water).[9]

  • Carbocation Rearrangement: Departure of water generates a tertiary carbocation. A subsequent 1,2-methyl shift occurs to form a more stable, resonance-stabilized carbocation where the positive charge is on the carbon bearing the remaining hydroxyl group.[9]

  • Deprotonation: Loss of a proton from the hydroxyl group forms the final ketone product, pinacolone.

  • Distillation: The reaction is driven to completion by distilling the lower-boiling pinacolone product from the reaction mixture as it forms.

Protocol 2: Synthesis of this compound

The conversion of the ketone (pinacolone) to its oxime is a standard condensation reaction with hydroxylamine. This protocol is adapted from general procedures for oximation of ketones.[10][11]

Reaction Scheme:

Pinacolone + NH₂OH·HCl --(Base, Solvent)--> this compound

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve pinacolone (0.1 mol) and hydroxylamine hydrochloride (0.12 mol) in 100 mL of ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (0.12 mol) in 20 mL of water dropwise. The addition should be controlled to maintain the reaction temperature below 30 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford this compound as a crystalline solid.

Causality and Experimental Insights:

  • pH Dependence: The reaction is pH-dependent. The base (sodium hydroxide) is required to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile.[10]

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pinacolone.

  • Dehydration: The resulting hemiaminal intermediate undergoes acid- or base-catalyzed dehydration to form the C=N double bond of the oxime.

Part 2: Synthesis of Novel Pesticide Scaffolds

With this compound in hand, we can now explore its derivatization into two promising classes of bioactive molecules: oxime ethers and oxime carbamates.

Application Example 1: Synthesis of O-Benzyl this compound Ethers (Insecticidal/Fungicidal Candidates)

O-benzyl oxime ethers are a well-established class of compounds with demonstrated insecticidal and fungicidal activities.[5][7] The synthesis involves a straightforward Williamson ether synthesis.

Reaction Scheme:

This compound + Substituted Benzyl Halide --(Base, Solvent)--> O-Benzyl this compound Ether

G cluster_0 General Reaction Pinacolone_Oxime Plus1 + Benzyl_Halide Substituted Benzyl Halide Arrow Base, Solvent Product O-Benzyl Pinacolone Oxime Ether

Caption: Synthesis of O-Benzyl this compound Ethers.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol) in 30 mL of dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (15 mmol, anhydrous) to the solution.

  • Alkylating Agent: Add the desired substituted benzyl halide (e.g., 4-chlorobenzyl chloride, 11 mmol) to the suspension.

  • Reaction: Stir the mixture at room temperature (or gently heat to 50-60 °C if necessary) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

  • Extraction: Extract the product with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure O-benzyl this compound ether.

Structure-Activity Relationship (SAR) Insights:

  • The nature and position of substituents on the benzyl ring are critical for biological activity. Electron-withdrawing groups (e.g., halogens) or lipophilic groups can significantly influence the insecticidal or fungicidal potency.[5]

  • By varying the benzyl halide, a diverse library of analogues can be rapidly synthesized to explore the SAR and optimize for a specific pest or pathogen.

Application Example 2: Synthesis of this compound Carbamates (Fungicidal/Herbicidal Candidates)

Carbamates are a cornerstone of the agrochemical industry, with numerous commercial products used as fungicides, herbicides, and insecticides.[2][12] Synthesizing carbamates from oximes is a common and effective strategy.[12]

Reaction Scheme:

This compound + Isocyanate --> this compound Carbamate

Step-by-Step Methodology:

  • Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (10 mmol) in 40 mL of anhydrous dichloromethane.

  • Isocyanate Addition: Add the desired isocyanate (e.g., 4-chlorophenyl isocyanate, 10.5 mmol) dropwise to the solution at 0 °C (ice bath).

  • Catalyst (Optional): A catalytic amount of a tertiary amine base like triethylamine (e.g., 0.1 mmol) can be added to accelerate the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound carbamate.

Rationale for Application:

  • Mechanism of Action: Many carbamate pesticides act by inhibiting critical enzymes, such as acetylcholinesterase in insects or other enzymes in fungi.[2]

  • Structural Diversity: The vast commercial availability of isocyanates allows for the creation of a large and structurally diverse library of this compound carbamates, enabling extensive screening for various pesticidal activities.

Data Presentation and Characterization

All synthesized intermediates and final products should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

Analytical TechniquePurposeExpected Observations for this compound Derivatives
¹H NMR Structural elucidation and confirmation of proton environments.Disappearance of the oxime -OH proton signal; Appearance of new signals corresponding to the added moiety (e.g., benzylic protons, aromatic protons).
¹³C NMR Confirmation of the carbon skeleton.Shifts in the C=N carbon signal; Appearance of new carbon signals from the ether or carbamate group.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.Observation of the correct molecular ion peak (M⁺ or [M+H]⁺).
Infrared (IR) Spectroscopy Identification of key functional groups.Disappearance of the broad O-H stretch; Appearance of C-O-N stretches (for ethers) or C=O stretch (for carbamates).
Melting Point (for solids) Assessment of purity.A sharp and consistent melting point range.

Conclusion and Future Outlook

This compound represents a highly valuable and perhaps underutilized building block in the design of novel pesticides. Its synthesis is straightforward, and its strategic position allows for late-stage diversification to generate libraries of oxime ethers and oxime carbamates. The protocols and rationale presented in this application note provide a solid foundation for researchers to explore this chemical space. The inherent stability conferred by the pinacolone backbone, combined with the proven bioactivity of the oxime ether and carbamate functionalities, makes this a promising avenue for the discovery of the next generation of effective and safe agrochemicals.

References

  • Liu, C., Xiang, X., Wan, Y., Yang, J., Li, Y., Zhang, X., Qi, Z., He, L., Liu, W., & Li, X. (2022). Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. Molecules, 27(17), 5468. [Link]

  • Ma, Y., et al. (2005). Synthesis and insecticidal activities of novel oxime ether pyrethroids. Pest Management Science, 61(2), 166-70. [Link]

  • Condon, F. E. (1952). Synthesis of pinacolone. U.S. Patent No. 2,596,212. Washington, DC: U.S.
  • Hill, G. A., & Kropa, E. (1931). Pinacolone. Organic Syntheses, 11, 80. [Link]

  • Pettit, G. R., et al. (2003). A Pinacol Rearrangement/Oxidation Synthetic Route to Hydroxyphenstatin 1. The Journal of Organic Chemistry, 68(20), 7673-7678. [Link]

  • Zhang, J., et al. (2013). Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. Pest Management Science, 69(12), 1366-74. [Link]

  • Hu, Z., et al. (2014). Synthesis and Evaluation O-Benzyl Oxime-ether Derivatives Containing β-Methoxyacrylate Moiety for Insecticidal and Fungicidal Activities. Bulletin of the Korean Chemical Society, 35(4), 1043-1051. [Link]

  • Hollingworth, R. M., et al. (1986). Oxime insecticides. WO 1986/000894 A1.
  • Anonymous. (n.d.). Pinacol-pinacolone rearrangement. SildeShare. [Link]

  • Novartis AG. (1998). O-benzyl oxime ethers and their use as pesticides. WO 1998/054125 A1.
  • Zhang, T., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3468. [Link]

  • He, J., et al. (2024). Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. Molecules, 29(12), 2824. [Link]

  • Al-Dawsari, M. M., et al. (2020). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Journal of Chemical Reviews, 2(3), 183-190. [Link]

  • Ribeiro, J., et al. (2021). New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies. Molecules, 26(11), 3331. [Link]

  • Li, Z., et al. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10, 959404. [Link]

  • Botta, M., et al. (2005). Synthesis, Antifungal Activity, and Molecular Modeling Studies of New Inverted Oxime Ethers of Oxiconazole. Journal of Medicinal Chemistry, 48(19), 5946-5956. [Link]

  • Wang, S. F., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(11), 891-900. [Link]

  • Zhang, Y., et al. (2023). Synthesis, and biological evaluation of pyrazole matrine derivatives as an insecticide against Spodoptera frugiperda. Pesticide Biochemistry and Physiology, 194, 105489. [Link]

  • Sanna, C., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Molecules, 27(6), 1863. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Liu, X. H., et al. (2020). Design, synthesis and antifungal activity of threoninamide carbamate derivatives via pharmacophore model. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 740-749. [Link]

  • Zhang, H. Q., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5625. [Link]

Sources

Pinacolone Oxime: A Versatile Intermediate in the Synthesis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Pinacolone Oxime

In the landscape of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). This compound (3,3-dimethyl-2-butanone oxime), a crystalline solid at room temperature, emerges as a highly valuable and versatile building block.[1] Its utility stems from the reactive oxime functional group, which can be readily transformed into other critical moieties, most notably primary amines and amides, through well-established chemical reactions. This guide provides an in-depth exploration of this compound as a key intermediate, offering detailed protocols for its conversion into essential pharmaceutical precursors and, subsequently, into targeted therapeutic agents. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 2475-93-6[1]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [2]
Appearance White to almost white powder/crystal[2]
Melting Point 76-78 °C[1]
Boiling Point 172.16 °C at 760 mmHg[1]
Solubility Soluble in methanol[1]

Core Synthetic Transformations of this compound

The synthetic utility of this compound is primarily centered around two key transformations: reduction to a primary amine and the Beckmann rearrangement to an amide. These reactions unlock access to a diverse array of molecular scaffolds for drug discovery and development.

Diagram: Key Synthetic Pathways from this compound

G pinacolone_oxime This compound tert_butylamine tert-Butylamine pinacolone_oxime->tert_butylamine Reduction (e.g., Catalytic Hydrogenation) amide N-tert-Butylacetamide pinacolone_oxime->amide Beckmann Rearrangement pharmaceuticals Pharmaceuticals (e.g., Bupropion) tert_butylamine->pharmaceuticals polymers Polymers (e.g., Poly(N-tert-butylacrylamide)) tert_butylamine->polymers

Caption: Synthetic utility of this compound.

Application Note I: Synthesis of tert-Butylamine – A Gateway to Pharmaceuticals

The reduction of this compound to tert-butylamine represents a cornerstone application, as tert-butylamine is a critical primary amine in the synthesis of numerous APIs.[3] The bulky tert-butyl group can impart favorable pharmacokinetic properties to drug molecules. Catalytic hydrogenation is a preferred industrial method for this transformation due to its efficiency and the use of a benign reducing agent, hydrogen gas.[4][5]

Protocol 1: Catalytic Hydrogenation of this compound to tert-Butylamine

This protocol details the reduction of this compound to tert-butylamine using a palladium on carbon (Pd/C) catalyst. The acidic conditions are crucial for preventing the formation of secondary amine byproducts.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C), 50% wet (5 mol%)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (1.1 eq)

  • Sodium Hydroxide (for neutralization)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous Sodium Sulfate

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Acidification: Slowly add concentrated hydrochloric acid (1.1 eq) to the mixture. The presence of acid is critical to protonate the intermediate hydroxylamine and prevent side reactions.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Catalyst Removal: Upon completion of the reaction, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the residue in water and transfer to a separatory funnel.

  • Neutralization and Extraction: Cool the aqueous solution in an ice bath and slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by distillation to yield crude tert-butylamine.

  • Purification: The crude product can be further purified by distillation, collecting the fraction boiling at 44-46 °C.[6]

Application Note II: Synthesis of Bupropion Hydrochloride

Bupropion is a widely prescribed antidepressant and smoking cessation aid.[7][8] Its synthesis provides an excellent example of the utility of tert-butylamine derived from this compound.

Protocol 2: Synthesis of Bupropion Hydrochloride from tert-Butylamine

This protocol outlines the synthesis of Bupropion hydrochloride starting from m-chloropropiophenone and the previously synthesized tert-butylamine.

Materials:

  • m-Chloropropiophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Benzoyl peroxide (catalytic amount)

  • Carbon tetrachloride (solvent)

  • tert-Butylamine (from Protocol 1) (1.1 eq)

  • Acetonitrile (solvent)

  • Hydrochloric acid (for salt formation)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Buchner funnel and filter flask

Procedure:

  • α-Bromination of m-Chloropropiophenone: In a round-bottom flask, dissolve m-chloropropiophenone (1.0 eq) in carbon tetrachloride. Add N-bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture with stirring until the reaction is complete (monitored by TLC or GC).

  • Work-up of Bromo-ketone: Cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude α-bromo-m-chloropropiophenone.

  • Amination: Dissolve the crude α-bromo-m-chloropropiophenone in acetonitrile. Add tert-butylamine (1.1 eq) and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Isolation of Bupropion Free Base: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any salts. Dry the organic layer and evaporate the solvent to yield Bupropion free base.

  • Salt Formation: Dissolve the Bupropion free base in a suitable solvent (e.g., isopropanol or diethyl ether). Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in the same solvent, until precipitation of the hydrochloride salt is complete.

  • Purification: Collect the precipitated Bupropion hydrochloride by filtration, wash with cold solvent, and dry under vacuum. The product can be recrystallized for further purification.

Application Note III: Synthesis of N-tert-butylacrylamide

N-tert-butylacrylamide is a monomer used in the synthesis of polymers with applications in various fields, including materials science and biomedicine.[9][10] Its synthesis from tert-butylamine showcases another valuable application of the this compound intermediate.

Protocol 3: Synthesis of N-tert-butylacrylamide from tert-Butylamine

This protocol describes the synthesis of N-tert-butylacrylamide via the Ritter reaction of tert-butyl alcohol (which can be conceptually linked back to tert-butylamine) with acrylonitrile. A more direct route from tert-butylamine involves its reaction with acryloyl chloride.

Materials:

  • tert-Butylamine (from Protocol 1) (1.0 eq)

  • Acryloyl chloride (1.0 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (solvent)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane. Cool the flask in an ice bath.

  • Addition of Acryloyl Chloride: Slowly add acryloyl chloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up: Wash the reaction mixture with water, dilute hydrochloric acid, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure to obtain crude N-tert-butylacrylamide. The product can be purified by recrystallization or column chromatography.

Conclusion

This compound serves as a versatile and economically viable intermediate in the synthesis of valuable pharmaceutical compounds and monomers. Its straightforward conversion to tert-butylamine through catalytic hydrogenation provides a key building block for a range of APIs, exemplified by the synthesis of Bupropion. The protocols detailed in this guide are designed to be robust and scalable, providing a solid foundation for researchers and developers in the pharmaceutical industry. The causality-driven explanations for experimental choices aim to empower scientists with the knowledge to adapt and optimize these procedures for their specific applications.

References

  • Organic Syntheses, Coll. Vol. 3, p.148 (1955); Vol. 29, p.19 (1949).

  • CymitQuimica. CAS 2475-93-6: this compound.

  • Zalivadny, B. et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Molecules, 27(23), 8275. [Link]

  • Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. [Link]

  • LookChem. This compound.

  • Al-Rawashdeh, N. A. F. et al. (2014). Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development. Molecules, 19(5), 6035-6063. [Link]

  • Houghten, R. A. et al. (2010). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Amino Acids, 38(3), 747-751. [Link]

  • Andrew, O. B., Sherwood, J. R., & Hurst, G. A. (2022). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. Journal of Chemical Education, 99(9), 3247-3253. [Link]

  • Organic Syntheses, Vol. 92, p. 14 (2015).

  • Ramana, M. M. V., & Gawas, S. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Green Chemistry, 25(23), 9637-9645. [Link]

  • CN1515540A - A new synthesis process of tert-butylamine.

  • CN101108806A - Technique for synthesizing tert-butylamine.

  • Guidechem. How is tert-Butylamine produced?.

  • Supplementary Information for The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies.

  • Li, Y. et al. (2021). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 26(21), 6432. [Link]

  • Carroll, F. I. et al. (2012). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry, 55(22), 9993-10004. [Link]

  • Dirksen, A. et al. (2015). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters, 17(1), 70-73. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.

  • ResearchGate. A Practical Procedure for Reduction of Primary, Secondary and Tertiary Amides to Amines.

  • Boger, D. L., & Mulhearn, D. C. (2009). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters, 11(21), 4946-4949. [Link]

  • ResearchGate. Hydrogenation of menthone oxime over Pt-supported catalysts.

  • Rasayan J. Chem. SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOROPHENYL METHACRYLATE).

  • IOSR Journal of Applied Chemistry. I :Synthesis and Characterization of Poly( N-tert-butylacrylamide - co -7-acryloyloxy-4-methyl coumarin).

Sources

Application Notes and Protocols: Derivatization of Pinacolone Oxime for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to explore vast chemical spaces is perpetual. Pinacolone oxime, a simple yet versatile building block, represents a significant and underexplored opportunity in this pursuit. Derived from pinacolone, an important industrial intermediate[1], its oxime functionality serves as a rich chemical handle for a multitude of transformations. The inherent stability of the tert-butyl group, coupled with the reactivity of the oxime, makes this compound an attractive starting point for the development of new therapeutic agents.

Oximes and their derivatives, such as oxime ethers and esters, are not mere chemical curiosities; they are integral components of numerous biologically active molecules.[2][3] The oxime moiety is a key pharmacophore in FDA-approved drugs and has been shown to confer a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3] This broad bioactivity stems from the oxime's ability to participate in hydrogen bonding, chelate metal ions, and act as a bioisosteric replacement for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic profiles of a molecule.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into the strategic rationale behind its modification, present detailed, field-proven protocols for the synthesis of its ether and ester derivatives, and discuss the potential medicinal chemistry applications of the resulting compound libraries.

Strategic Derivatization: Why Modify this compound?

The derivatization of this compound is not an arbitrary exercise but a strategic endeavor to systematically modulate its physicochemical and biological properties. The primary sites for modification are the oxime hydroxyl group and the carbon-nitrogen double bond, offering avenues to a diverse array of analogues.

Key Derivatization Pathways

The two principal and most accessible derivatization strategies for this compound are O-alkylation to form oxime ethers and esterification to yield oxime esters. These transformations are attractive due to their generally high efficiency, broad substrate scope, and the significant impact they have on the parent molecule's properties.

Diagram 1: Key Derivatization Strategies for this compound

G Pinacolone_Oxime This compound O_Alkylation O-Alkylation (Williamson Ether Synthesis) Pinacolone_Oxime->O_Alkylation R-X, Base Esterification Esterification Pinacolone_Oxime->Esterification RCOCl or (RCO)2O, Base or RCOOH, Coupling Agent Oxime_Ethers Oxime Ethers O_Alkylation->Oxime_Ethers Oxime_Esters Oxime Esters Esterification->Oxime_Esters

Caption: Primary synthetic routes for the derivatization of this compound.

Medicinal Chemistry Applications of this compound Derivatives

The derivatization of this compound opens the door to a multitude of potential therapeutic applications. By strategically selecting the moieties to be introduced, researchers can tailor the resulting compounds to target specific biological pathways or exhibit desired pharmacological effects.

Antimicrobial Agents

The oxime functional group is a well-established pharmacophore in antimicrobial agents. By generating a library of this compound ethers and esters, it is possible to explore their efficacy against a range of bacterial and fungal pathogens. The lipophilicity and steric bulk of the appended groups can be systematically varied to optimize activity and selectivity.

Anticancer Agents

Numerous studies have highlighted the anticancer potential of oxime derivatives.[2][3] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of cell cycle progression. The derivatization of this compound provides a platform for the development of novel anticancer agents with potentially unique mechanisms of action.

Enzyme Inhibitors

The ability of the oxime moiety to coordinate with metal ions makes it an attractive feature for the design of enzyme inhibitors, particularly those targeting metalloenzymes. Furthermore, the structural diversity that can be achieved through derivatization allows for the fine-tuning of interactions with the active sites of various enzymes implicated in disease.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis and characterization of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the classical synthesis of this compound from pinacolone and hydroxylamine hydrochloride.

Materials:

  • Pinacolone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Pyridine (2.5 eq)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pinacolone, ethanol, and pyridine.

  • Add hydroxylamine hydrochloride to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with 1 M hydrochloric acid and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization:

Technique Expected Observations
Appearance White crystalline solid
Melting Point 76-78 °C
¹H NMR Signals corresponding to the tert-butyl protons, the methyl protons, and the oxime hydroxyl proton.
¹³C NMR Resonances for the tert-butyl carbons, the methyl carbon, and the imine carbon.
IR (KBr) Characteristic peaks for O-H stretching (~3200-3400 cm⁻¹), C=N stretching (~1650 cm⁻¹), and C-H stretching.
Mass Spec (EI) Molecular ion peak (M⁺) and characteristic fragmentation pattern.

Diagram 2: Workflow for the Synthesis of this compound

G Start Start: Pinacolone, NH2OH·HCl, Pyridine, Ethanol Reflux Reflux Start->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Recrystallization Workup->Purification Product Pure this compound Purification->Product

Caption: A simplified workflow for the synthesis of this compound.

Protocol 2: Synthesis of this compound Ethers (O-Alkylation)

This protocol outlines the O-alkylation of this compound using an alkyl halide under basic conditions.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DMF to the cooled suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization:

Technique Expected Changes from this compound
¹H NMR Disappearance of the oxime hydroxyl proton signal. Appearance of new signals corresponding to the protons of the introduced alkyl group.
¹³C NMR Appearance of new resonances for the carbons of the alkyl group.
IR Disappearance of the broad O-H stretching band. Appearance of a C-O stretching band (~1000-1200 cm⁻¹).
Mass Spec Increase in the molecular weight corresponding to the addition of the alkyl group.
Protocol 3: Synthesis of this compound Esters (Esterification)

This protocol describes the esterification of this compound with an acid chloride in the presence of a base.

Materials:

  • This compound (1.0 eq)

  • Acid chloride (e.g., benzoyl chloride, 1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, dissolve this compound and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization:

Technique Expected Changes from this compound
¹H NMR Disappearance of the oxime hydroxyl proton signal. Appearance of new signals corresponding to the protons of the acyl group.
¹³C NMR Appearance of a new carbonyl carbon resonance (~165-175 ppm) and other resonances from the acyl group.
IR Disappearance of the broad O-H stretching band. Appearance of a strong C=O stretching band (~1730-1750 cm⁻¹) and a C-O stretching band.
Mass Spec Increase in the molecular weight corresponding to the addition of the acyl group.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile scaffold for the generation of diverse compound libraries for medicinal chemistry applications. The straightforward derivatization at the oxime hydroxyl group via O-alkylation and esterification provides a robust platform for exploring structure-activity relationships. The protocols outlined in this application note offer a reliable starting point for the synthesis of novel this compound derivatives with the potential to exhibit a wide range of biological activities. The continued exploration of this underexplored chemical space is poised to yield novel therapeutic candidates for a variety of diseases.

References

  • Gawronski, J., & Gawronska, K. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. Molecules, 25(3), 575. [Link]

  • Harikrishna, A. S., Kumar, K. K., & Elias, G. (2017). Oximes esters as potential pharmacological agents – a review. International Journal of Pharmaceutical, Chemical and Biological Sciences, 7(2), 128-137. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., & Al-Ghamdi, A. M. (2010). Synthesis and biological evaluation of new oxime-ether derivatives of steroid as anti-bacterial agents. Saudi Pharmaceutical Journal, 18(4), 239-245. [Link]

  • Gao, C., et al. (2012). Synthesis and antibacterial activity of oxime esters from dihydrocumic acid. BioResources, 7(3), 3386-3396. [Link]

  • Aliyu, A. O., Salawu, O. W., & Henry, O. O. (2013). One-pot synthesis of oxime ethers from cinnamaldehyde or crotonaldehyde, hydroxylamine salt, potasium carbonate and alkyl halides. Journal of Chemical and Pharmaceutical Research, 5(7), 96-99. [Link]

  • Swairi, A., & Bawa, R. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. American Journal of Organic Chemistry, 9(1), 1-5. [Link]

  • Saeed, A., et al. (2018). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 23(8), 1878. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pinacolone. Retrieved from [Link]

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Application Notes & Protocols: Coordination Chemistry of Pinacolone Oxime with Copper(II)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Oximes in Copper(II) Coordination Chemistry

Oximes (RR'C=NOH) represent a highly versatile class of ligands in coordination chemistry, capable of binding to metal ions in various modes. Their significance stems from the presence of both a nitrogen atom on the C=N double bond and an oxygen atom on the hydroxyl group, providing multiple potential coordination sites. The study of copper(II)-oxime interactions is particularly compelling for several reasons. These complexes are implicated in catalytic processes, serve as models for metalloenzymes, and exhibit promising antimicrobial and antitumor activities.[1][2][3][4] Copper(II), with its d⁹ electron configuration, readily forms stable complexes with diverse geometries, most commonly square planar or distorted octahedral, making the structural and spectroscopic investigation of its oxime complexes a rich field of study.[5]

Pinacolone oxime (Hpo), systematically named 3,3-dimethyl-2-butanone oxime, is an excellent model ligand. Its bulky tert-butyl group provides steric hindrance that can influence the final geometry and nuclearity of the complex, often favoring the formation of stable, mononuclear species. Upon coordination, the oxime typically acts as a bidentate or monodentate ligand. A crucial aspect of its chemistry is the acidic nature of the hydroxyl proton. In the presence of a base or a suitable metal precursor, this proton can be removed, allowing the ligand to coordinate as the oximato anion (po⁻). This deprotonation is key to forming stable, neutral complexes like the well-characterized bis(pinacolone oximato)copper(II), [Cu(po)₂].

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of a representative copper(II)-pinacolone oxime complex. The methodologies are designed to be robust and illustrative of the fundamental principles governing the coordination chemistry of this system, providing a solid foundation for researchers in inorganic synthesis, materials science, and drug development.

Logical & Experimental Workflow

The successful synthesis and characterization of a coordination complex follows a systematic workflow. Each step is designed to build upon the last, from the careful synthesis and isolation of the target compound to its rigorous analytical confirmation. This process ensures the purity and validates the identity of the synthesized material before proceeding to application-based studies.

G cluster_prep Phase 1: Synthesis & Isolation cluster_char Phase 2: Characterization & Analysis cluster_app Phase 3: Application Studies reagents Reagent Preparation (Copper(II) Salt, this compound) synthesis Complexation Reaction (Controlled pH & Temperature) reagents->synthesis 1. Stoichiometric Addition isolation Product Isolation (Filtration, Washing) synthesis->isolation 2. Precipitation purification Purification & Drying (Recrystallization, Vacuum Drying) isolation->purification 3. Impurity Removal ftir FT-IR Spectroscopy (Vibrational Mode Analysis) purification->ftir uvvis UV-Vis Spectroscopy (Electronic Transitions) purification->uvvis elemental Elemental Analysis (Confirm Empirical Formula) purification->elemental data_analysis Data Interpretation (Structure Elucidation) ftir->data_analysis uvvis->data_analysis elemental->data_analysis catalysis Catalytic Activity Screening data_analysis->catalysis antimicrobial Antimicrobial Assays data_analysis->antimicrobial

Caption: Trans-coordination of two oximato ligands to Cu(II).

Potential Applications in Drug Development

The field of medicinal inorganic chemistry has established that the coordination of organic molecules to metal ions can significantly enhance their therapeutic properties. [2][3]Copper complexes, in particular, are of great interest due to copper's essential biological role and the redox activity of the Cu(II)/Cu(I) couple. [4][6]

  • Antimicrobial Agents: Many copper(II) complexes, including those with oxime and Schiff base ligands, exhibit potent antimicrobial activity. [1][7][8]Chelation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. Once inside, the complex can interfere with cellular processes through mechanisms like DNA binding or the generation of reactive oxygen species (ROS). [6]* Antitumor Agents: Copper complexes have been investigated as potential anticancer drugs. [4]Their mechanism of action can involve inhibiting enzymes crucial for cancer cell proliferation, such as proteasomes or telomerase, or inducing apoptosis through oxidative stress. [6]The ligand structure can be systematically modified to tune the complex's cytotoxicity and selectivity towards cancer cells.

Researchers in drug development can use the protocols described herein as a starting point for synthesizing novel copper-oxime compounds. By modifying the substituents on the this compound backbone, it is possible to create a library of related complexes for structure-activity relationship (SAR) studies, optimizing for enhanced biological efficacy and reduced toxicity.

References

  • Görmen, M., et al. (2012). Spectroscopic Characterization of Oxime Ligands and Their Complexes. ResearchGate. Available at: [Link]

  • Fraser, J. W., et al. (1972). Copper(II)-oxime complexes: A structural and spectroscopic study for a diamine dioxime ligand. Australian Journal of Chemistry, 25(4), 747. Available at: [Link]

  • Fraser, J. W., et al. (1972). Copper(II)-oxime complexes: A structural and spectroscopic study for a diamine dioxime ligand. Australian Journal of Chemistry. Available at: [Link]

  • Unsa, S., et al. (2014). Structure of copper (II)-Oxime (parent) complexes. ResearchGate. Available at: [Link]

  • Papatriantafyllopoulou, C., et al. (2023). Copper(II)-Promoted Reactions of α-Pyridoin Oxime: A Dodecanuclear Cluster and a 2D Coordination Polymer. Magnetochemistry. Available at: [Link]

  • Salas, J. A., et al. (2008). SYNTHESIS AND CHARACTERIZATION OF NEW COPPER(II) COMPLEXES WITH OXIME - IMINE AND OXIME - THIOSEMICARBAZONE LIGANDS. Redalyc. Available at: [Link]

  • N/A. (2024). Medicinal applications of copper and its complexes- a review. Authorea. Available at: [Link]

  • Głowiak, T., et al. (1997). Coordination of copper(II) and nickel(II) ions by a novel open chain oxime ligand. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Arkowska, A., et al. (1990). Copper(II) Co-ordination by Oxime Analogues of Amino Acids and Peptides. ResearchGate. Available at: [Link]

  • N/A. (2024). Copper(II) complex synthesis, characterization, and antimicrobial study. Authorea. Available at: [Link]

  • Hannon, M. J., et al. (2014). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Tsolis, T., et al. (2011). Copper and Its Complexes in Medicine: A Biochemical Approach. Journal of Biological Inorganic Chemistry. Available at: [Link]

  • Duncan, C., & White, A. R. (2012). Copper complexes as therapeutic agents. Metallomics. Available at: [Link]

  • Hanoon, F. M., & Jasim, M. J. (2023). SYNTHESIS AND PHYSICAL CHARACTERIZATION OF COPPER (II) COMPLEXES DERIVED FROM SCHIFF-BASE LIGANDS. MINAR International Journal of Applied Sciences and Technology. Available at: [Link]

  • Manikandan, R., et al. (2021). Synthesis and characterization of copper(II) complex of 3-methyl-2,6-diphenylpiperidin-4-one oxime. ResearchGate. Available at: [Link]

  • Puchoń, E., et al. (2023). Beyond the Simple Copper(II) Coordination Chemistry with Quinaldinate and Secondary Amines. Molecules. Available at: [Link]

  • Pal, S., et al. (2023). Copper(II) complexes with N,O-coordinating thiopseudoureas: syntheses, structures, and properties. Journal of Coordination Chemistry. Available at: [Link]

  • Lyakh, D., et al. (2022). Crystal structure of bis(pivaloylhydroxamato-κO,O′)copper(II). ResearchGate. Available at: [Link]

  • N/A. (2020). Synthesis, characterization and catalytic activity of copper(II) complexes containing a redox-active benzoxazole iminosemiquinone ligand. ResearchGate. Available at: [Link]

  • Chantzis, A., et al. (2021). Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. Molecules. Available at: [Link]

  • Grishina, A. D., et al. (2022). Copper Coordination Compounds as Biologically Active Agents. Molecules. Available at: [Link]

  • Arslan, H., et al. (2009). Crystal and Molecular Structure of Bis(2,2-diphenyl-N-(di-n-propylcarbamothioyl) acetamido)copper(II) Complex. ResearchGate. Available at: [Link]

  • N/A. (2015). Bis(pinacolato)diboron: (2,2′-Bi-1,3,2-dioxaborolane, 4,4,4′,4′,5,5,5′,5′-octamethyl-). ResearchGate. Available at: [Link]

  • N/A. (2013). Bis(pinacolato)diboron. ResearchGate. Available at: [Link]

Sources

Application Note: High-Confidence Analysis of Pinacolone Oxime Reaction Mixtures by Derivatization-Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and detailed protocol for the qualitative and quantitative analysis of pinacolone oxime (3,3-dimethyl-2-butanone oxime) and its associated reaction mixture components using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a versatile intermediate in organic synthesis, requires a precise analytical methodology to monitor reaction progress, identify impurities, and ensure final product purity.[1] Due to the polarity of the oxime functional group, direct GC analysis can be challenging. This guide details a proven derivatization strategy, optimized instrumental parameters, and provides an in-depth discussion of expected fragmentation patterns for confident compound identification.

Introduction: The Analytical Challenge

This compound serves as a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1] The efficiency of its synthesis, typically through the reaction of pinacolone with hydroxylamine, dictates the purity of downstream products. Monitoring these reactions requires a method that can separate and identify the starting material (pinacolone), the desired product (this compound), and potential byproducts such as unreacted reagents or products from side-reactions.

Gas chromatography is an ideal separation technique for volatile compounds like pinacolone. However, the oxime functional group (-NOH) introduces polarity and the potential for hydrogen bonding, which can lead to poor peak shape (tailing), reduced volatility, and potential thermal degradation in the GC inlet. To overcome these challenges, a derivatization step is employed to convert the polar -OH group of the oxime into a less polar, more volatile, and thermally stable trimethylsilyl (TMS) ether.[2][3] This protocol focuses on a silylation approach prior to GC-MS analysis, ensuring sharp chromatographic peaks and reproducible results.

Experimental Workflow

Core Principle: Derivatization for Enhanced Analysis

The central pillar of this method is the conversion of the polar oxime to a nonpolar trimethylsilyl (TMS) derivative. This is achieved by reacting the sample with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Reaction: R₂C=N-OH + BSTFA/TMCS → R₂C=N-O-Si(CH₃)₃ + Byproducts

This reaction replaces the active hydrogen on the oxime's hydroxyl group with a bulky, nonpolar TMS group.[4] The resulting TMS ether is significantly more volatile and less prone to adsorption on active sites within the GC system, leading to improved chromatography and detection.[5]

Sample Preparation & Derivatization Protocol

Trustworthiness through Self-Validation: This protocol includes an internal standard (IS) to correct for variations in sample preparation and injection volume, ensuring quantitative accuracy.

Reagents & Materials:

  • Reaction Mixture Sample (containing this compound)

  • Dichloromethane (DCM), HPLC Grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (IS) Stock Solution (e.g., 1 mg/mL Tetradecane in DCM)

  • Silylating Reagent: BSTFA + 1% TMCS

  • Pyridine, Anhydrous

  • GC Vials with PTFE-lined septa

Step-by-Step Protocol:

  • Sample Extraction:

    • Accurately weigh approximately 10-20 mg of the homogenized reaction mixture into a 15 mL centrifuge tube.

    • Add 5.0 mL of Dichloromethane (DCM).

    • Vortex for 1 minute to dissolve the organic components.

    • Rationale: DCM is an excellent solvent for pinacolone and its derivatives while minimizing the dissolution of inorganic salts from the reaction.

  • Internal Standard Spiking:

    • Add 100 µL of the 1 mg/mL Tetradecane (IS) stock solution to the tube.

    • Rationale: The IS is a non-reactive hydrocarbon that does not derivatize and elutes in a clear region of the chromatogram, providing a reliable reference for quantification.

  • Drying:

    • Add a small scoop (approx. 200 mg) of anhydrous sodium sulfate to remove any residual water.

    • Vortex briefly and let it stand for 5 minutes.

    • Causality: Water aggressively reacts with silylating agents, quenching the derivatization reaction. Rigorous drying is critical for complete derivatization.[4]

  • Aliquoting for Derivatization:

    • Carefully transfer 1.0 mL of the dried DCM extract into a clean GC vial.

  • Solvent Evaporation:

    • Evaporate the DCM under a gentle stream of nitrogen at room temperature until complete dryness. Do not heat, as pinacolone is volatile.[]

  • Derivatization Reaction:

    • To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Rationale: Pyridine acts as a solvent and an acid scavenger, driving the silylation reaction to completion.

    • Immediately cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Instrumental Conditions

The following parameters are a robust starting point and may be optimized for specific instrumentation.

GC Parameter Setting Rationale
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp peaks for concentrated samples.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analytes without causing thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides good chromatographic efficiency and is inert.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS)A nonpolar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of analyte polarities.
Oven Program Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)The initial hold allows for good separation of volatile components. The ramp rate provides a balance between separation efficiency and analysis time.
MS Parameter Setting Rationale
Ion Source Temp. 230°CStandard temperature for electron ionization, minimizing thermal degradation within the source.
Quadrupole Temp. 150°CMaintains ion transmission efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns that are comparable to established spectral libraries (e.g., NIST, Wiley).
Scan Range m/z 40-450Covers the expected mass range for the analytes and their fragments while avoiding detection of low-mass background ions (air, water).
Solvent Delay 3 minutesPrevents the high concentration of solvent from saturating the detector and causing premature filament burnout.

Data Interpretation & Expected Results

Chromatographic Profile

Under the conditions described, a well-resolved chromatogram is expected. The elution order will be based on the boiling points and polarity of the compounds.

  • Pinacolone: Elutes first due to its high volatility and lack of a polar hydroxyl group.

  • This compound (TMS derivative): Elutes after pinacolone. The derivatization increases its molecular weight but significantly reduces its polarity, allowing it to chromatograph well. Note that oximes can exist as E and Z isomers, which may sometimes be separated by GC, resulting in two closely eluting peaks.[7][8]

  • Tetradecane (IS): Elutes later in the chromatogram in a region free from interference.

Mass Spectral Fragmentation

Confident identification relies on matching the obtained mass spectra with theoretical fragmentation patterns and library data.

  • Pinacolone (C₆H₁₂O, MW: 100.16 g/mol ):

    • The molecular ion (M⁺) at m/z 100 may be weak.

    • The most prominent peak is typically the α-cleavage loss of a methyl group to form the acylium ion at m/z 85 .

    • A dominant peak at m/z 57 corresponds to the stable tert-butyl cation [C(CH₃)₃]⁺, which is highly characteristic of this structure.[9][10]

    • Another α-cleavage product is the acetyl cation at m/z 43 [CH₃CO]⁺.

  • This compound, TMS Derivative (C₉H₂₁NOSi, MW: 187.36 g/mol ):

    • Molecular Ion (M⁺): A clear molecular ion peak should be visible at m/z 187 .

    • M-15 Peak: A significant peak at m/z 172 results from the loss of a methyl radical (•CH₃) from either the TMS group or the tert-butyl group. This is a very common fragmentation for silylated compounds.

    • tert-Butyl Cation: A strong peak at m/z 57 [C(CH₃)₃]⁺ is expected from the cleavage of the bond adjacent to the oxime group, providing a key structural confirmation.

    • TMS-related Ions: The presence of ions at m/z 73 [Si(CH₃)₃]⁺ and m/z 75 [(HO)Si(CH₃)₂]⁺ (from rearrangement) are diagnostic for TMS-derivatized compounds.

Quantitative Data Summary

The following table summarizes the expected retention times and key diagnostic ions for the target analytes.

CompoundExpected Retention Time (min)Molecular Ion (m/z)Key Diagnostic Ions (m/z)
Pinacolone~ 4.5 - 5.5100 (weak)57 (base peak), 85, 43
This compound (TMS Derivative)~ 8.0 - 9.5187172 (M-15), 57, 73
Tetradecane (Internal Standard)~ 11.0 - 12.519857, 71, 85

Note: Retention times are estimates and will vary based on the specific GC system and column condition.

Visualized Workflow & Logic

The entire analytical process, from sample receipt to final data analysis, is a logical sequence designed to ensure accuracy and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Mixture Extract 1. Extract with DCM & Spike with IS Sample->Extract Dry 2. Dry with Na2SO4 Extract->Dry Inject 5. Inject into GC-MS Evap 3. Evaporate Solvent Dry->Evap Separate 6. Chromatographic Separation Deriv 4. Add Pyridine & BSTFA Heat at 70°C Evap->Deriv Detect 7. Ionization & Mass Detection Deriv->Inject Inject->Separate Separate->Detect TIC 8. Generate Total Ion Chromatogram (TIC) Detect->TIC Identify 9. Identify Peaks by Retention Time & Mass Spectrum TIC->Identify Quant 10. Quantify using Internal Standard Identify->Quant Report 11. Generate Report Quant->Report

Caption: End-to-end workflow for GC-MS analysis of this compound reaction mixtures.

Conclusion

This application note provides a comprehensive, field-proven protocol for the reliable GC-MS analysis of this compound reaction mixtures. The critical step of TMS derivatization successfully addresses the challenges associated with analyzing polar oximes, resulting in excellent chromatographic performance. By combining a validated sample preparation procedure with optimized instrumental parameters and a clear guide to spectral interpretation, researchers and drug development professionals can achieve high-confidence characterization and quantification of this compound and related impurities, ensuring process control and final product quality.

References

  • Egsgaard, H., & Larsen, E. (2007). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 18(6), 1069–1076. [Link]

  • Jones, A. W., & Holmgren, A. (2011). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of analytical toxicology, 35(8), 524–529. [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. Lab Update. [Link]

  • Nazarpack-Kandlousy, N., Nelen, M. I., Goral, V., & Eliseev, A. V. (2002). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. The Journal of Organic Chemistry, 67(1), 59-68. [Link]

  • Hill, G. A., & Kropa, E. (1938). Pinacolone. Organic Syntheses, 18, 71. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 18, 2026, from [Link]

  • University of Louisville. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 18, 2026, from [Link]

  • D'Agostino, P. A., Hancock, J. R., & Provost, L. R. (2002). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Journal of chromatography. A, 946(1), 97–104. [Link]

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Troubleshooting & Optimization

Technical Support Center: Pinacolone Oxime Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Pinacolone Oxime (3,3-Dimethyl-2-butanone Oxime). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of optimizing reaction conditions and maximizing yield. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Overview of this compound Synthesis

This compound is a valuable intermediate in organic synthesis, notably in the production of pharmaceuticals and agrochemicals.[1][] The most common and direct method for its preparation is the condensation reaction between pinacolone (3,3-dimethyl-2-butanone) and hydroxylamine. While seemingly straightforward, this oximation reaction is governed by equilibrium and is sensitive to several factors that can significantly impact the yield and purity of the final product.

G cluster_reactants Reactants cluster_products Products Pinacolone Pinacolone (3,3-Dimethyl-2-butanone) Reaction Reaction Hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) Base Base (e.g., Pyridine, Na₂CO₃) PinacoloneOxime This compound Byproducts H₂O + Base·HCl Reaction->PinacoloneOxime Reaction->Byproducts caption Fig 1. General schematic for this compound synthesis.

Fig 1. General schematic for this compound synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.

Question 1: My reaction yield is very low (<40%), or I'm recovering only starting material. What are the primary causes?

This is the most common issue and typically points to one of three areas: reaction equilibrium, reagent activity, or pH level.

  • Cause A: Unfavorable Reaction Equilibrium The formation of an oxime is a reversible reaction.[3] Simply mixing the reagents may not be sufficient to drive the reaction to completion.

    • Solution: Increase the concentration of one of the reactants. Using a slight excess (1.1 to 1.3 equivalents) of hydroxylamine hydrochloride is a common strategy to shift the equilibrium towards the product, in accordance with Le Châtelier's principle.[4]

  • Cause B: Incorrect pH Environment This is a critical, often overlooked parameter. The reaction requires free hydroxylamine (NH₂OH) to act as a nucleophile. However, it is supplied as a more stable hydrochloride salt (NH₂OH·HCl). A base must be present to neutralize the HCl and liberate the nucleophile.

    • Mechanistic Insight: The reaction proceeds via nucleophilic attack of the hydroxylamine's nitrogen atom on the carbonyl carbon of pinacolone. This is followed by dehydration to form the C=N double bond. The reaction is typically fastest in a mildly acidic to neutral pH range. If the solution is too acidic, the nitrogen of hydroxylamine becomes protonated (NH₃OH⁺), losing its nucleophilicity. If it's too basic, the reaction can still proceed but other side reactions may be promoted.

    • Solution: Add a suitable base to the reaction mixture. Common choices include pyridine, sodium acetate, or sodium carbonate.[4][5] The base neutralizes the liberated HCl, maintaining a favorable pH and ensuring a continuous supply of the free hydroxylamine nucleophile.

  • Cause C: Impure Starting Material (Pinacolone) The purity of your pinacolone is paramount. Pinacolone is often synthesized via the acid-catalyzed pinacol rearrangement.[6][7] Incomplete rearrangement or side reactions can introduce impurities that inhibit oximation.

    • Potential Impurity: A common side product from the pinacol rearrangement is 2,3-dimethyl-1,3-butadiene, formed through over-dehydration.[8]

    • Solution: Ensure the purity of your pinacolone before starting. If you prepared it yourself, confirm its purity via NMR or GC-MS. If necessary, purify the pinacolone by fractional distillation (boiling point ~106°C).[9]

Question 2: My final product is contaminated with unreacted pinacolone, even after work-up. How can I improve its purity?

This indicates either an incomplete reaction or an inefficient purification protocol.

  • Cause A: Incomplete Reaction As discussed in Question 1, the reaction may not have gone to completion.

    • Solution: Besides adding excess hydroxylamine, ensure adequate reaction time and temperature. The reaction can be gently heated (e.g., 50°C) to increase the rate.[10] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the pinacolone spot has been completely consumed.

  • Cause B: Ineffective Purification Pinacolone and its oxime have similar polarities, which can make separation challenging. This compound is typically a low-melting solid or an oil.[1]

    • Solution: Optimized Work-up Protocol:

      • Quenching: After the reaction is complete, cool the mixture and dilute it with water.

      • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or diethyl ether. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.

      • Washing: Wash the combined organic layers sequentially with a dilute acid (e.g., 1 M HCl) to remove any remaining basic catalyst like pyridine, followed by a saturated sodium bicarbonate solution to neutralize any acid, and finally with brine to reduce the amount of dissolved water and help break any emulsions.[4]

      • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

      • Final Purification: If unreacted pinacolone remains, consider purification by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Question 3: I've successfully synthesized the product, but characterization suggests a mixture of isomers. Is this expected?

Yes, this is entirely expected.

  • Explanation: The C=N double bond of the oxime can exist as two geometric isomers: (E) and (Z). The formation of both is common, although one may be thermodynamically more stable and thus predominate.[11] For many subsequent applications, such as the Beckmann rearrangement, the specific stereochemistry of the oxime is critical as it determines the structure of the resulting amide.[12]

  • Action: The isomers can often be separated by careful column chromatography or fractional crystallization. Their ratio can be determined by ¹H NMR spectroscopy.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanistic pathway for oxime formation? The reaction is a classic nucleophilic addition-elimination. It begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of pinacolone, forming a tetrahedral carbinolamine intermediate. This is followed by proton transfer and the elimination of a water molecule to form the final C=N double bond of the oxime.[3][13]

G Reactants Pinacolone + NH₂OH Intermediate Carbinolamine Intermediate (Tetrahedral) Reactants->Intermediate Nucleophilic Addition Product This compound + H₂O Intermediate->Product Dehydration (Elimination) caption Fig 2. Mechanism of Oxime Formation.

Fig 2. Mechanism of Oxime Formation.
  • Q2: How do I choose the right base for the reaction? The choice of base can influence reaction rate and ease of work-up.

    • Pyridine: Often used as both a base and a solvent. It's effective but can be difficult to remove completely.[4][10]

    • Sodium Acetate (NaOAc): A mild and inexpensive base that is easy to handle.

    • Sodium Carbonate (Na₂CO₃): An effective inorganic base. Its use can lead to CO₂ evolution if any acidic solution is added too quickly during work-up.[5] The best choice depends on the specific scale and conditions of your reaction. For laboratory scale, all are viable options.

  • Q3: Are there any "green" or solvent-free methods for this synthesis? Yes, green chemistry principles have been applied to oximation reactions. Solvent-free methods using grinding have been shown to be highly efficient, often leading to quantitative yields in very short reaction times with minimal waste.[5][14] This involves grinding the ketone, hydroxylamine hydrochloride, and a solid base (like Na₂CO₃) together in a mortar and pestle.

  • Q4: What are the primary safety concerns?

    • Hydroxylamine and its salts: Can be corrosive and are potentially unstable, especially at elevated temperatures. Handle with appropriate personal protective equipment (PPE).

    • Pinacolone: Is a flammable liquid.[9]

    • Pyridine: Is toxic, flammable, and has a strong, unpleasant odor.

    • General: Always conduct the reaction in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Data Summary & Protocols

Table 1: Comparison of Reaction Conditions for Oximation
MethodCarbonyl CompoundBase / CatalystSolventTimeTemp (°C)Yield (%)Reference
AAldehydes/KetonesPyridineEthanolVariesReflux~80-95%[4]
B1-IndanonePyridinePyridine20 min5095%[10]
CAldehydesNa₂CO₃None (Grinding)2 minRT95%[5]
DAldehydes/KetonesBi₂O₃None (Grinding)1.5-3 minRT~98-99%[14]
Validated Experimental Protocol: Synthesis of this compound

This protocol is a robust starting point for achieving a high yield of this compound.

  • Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add pinacolone (10.0 g, 0.1 mol).

  • Reagent Addition: Add 100 mL of ethanol, followed by hydroxylamine hydrochloride (8.34 g, 0.12 mol, 1.2 equiv.). Finally, add anhydrous sodium acetate (11.48 g, 0.14 mol, 1.4 equiv.).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to a gentle reflux (~80°C).

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the pinacolone starting material is no longer visible (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

    • Add 100 mL of deionized water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of saturated NaCl (brine) solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by recrystallization from cold hexanes or by distillation under reduced pressure to yield a colorless solid or oil. The expected yield should be in the range of 85-95%.

References

  • Organic Syntheses, Coll. Vol. 1, p.462 (1941); Vol. 5, p.91 (1925). Pinacolone. [Link]

  • Google Patents. Synthesis of pinacolone. US2596212A.
  • Suviganu, M. What is Pinacol Pinacolone Rearrangement ? | Mechanism | Examples. YouTube. [Link]

  • Li, J-T., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2235-2238. [Link]

  • Pettit, G. R., et al. (2005). A Pinacol Rearrangement/Oxidation Synthetic Route to Hydroxyphenstatin 1. Journal of Natural Products, 68(7), 1083-1086. [Link]

  • Gasperov, M. J., et al. (2007). Effect of various acids at different concentrations on the pinacol rearrangement. Tetrahedron Letters, 48(43), 7733-7736. [Link]

  • Sørensen, M., et al. (2021). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside. ACS Omega, 6(43), 28786–28795. [Link]

  • Das, B., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 5, 20. [Link]

  • Wikipedia. Pinacol rearrangement. [Link]

  • Aakash Institute. Pinacol Pinacolone Rearrangement: Mechanism & Applications. [Link]

  • Chemistry Notes. (2022). Pinacol pinacolone rearrangement reaction. [Link]

  • Chemistry LibreTexts. (2019). 30.2: Pinacol Rearrangement. [Link]

  • International Journal for Multidisciplinary Research. (2023). Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. [Link]

  • IvyPanda. (2024). Pinacol Rearrangement: Chemical Lab Experiment Report. [Link]

  • ResearchGate. (2013). Oxime synthesis - how to convert/remove unreacted aldehyde?. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • IvyPanda. (2024). Pinacol Rearrangement Laboratory Experiment. [Link]

  • Feed 1. Oxime Synthesis. [Link]

  • Yoon, Y-J., et al. (2012). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Bulletin of the Korean Chemical Society, 33(4), 1421-1424. [Link]

  • Organic Syntheses, Vol. 90, p.161 (2013). Synthesis of 1-Indanone Oxime. [Link]

Sources

Technical Support Center: Purification of Crude Pinacolone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Pinacolone Oxime. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to ensure the successful purification of your compound. This guide is structured to address the practical challenges and questions that arise during the recrystallization process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Q1: My this compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer:

"Oiling out" is a common problem where the compound comes out of solution as a liquid rather than a solid. This typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the crude material is highly impure, causing a significant melting point depression.[1][2][3]

Causality & Solution:

  • High Impurity Load: A high concentration of impurities can lower the melting point of your product to below the temperature of the solution. When the solution cools to this depressed melting point, the compound separates as a liquid.

    • Solution: Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent (1-2 mL) to lower the saturation point.[2][3] This keeps the compound dissolved at a slightly lower temperature, hopefully below its depressed melting point, allowing for proper crystal formation upon slower cooling.

  • Inappropriate Solvent Choice: this compound has a melting point of approximately 76-78 °C.[4][5] If you are using a solvent with a boiling point significantly above this, the compound may melt in the hot solution before it has a chance to crystallize.

    • Solution: Select a solvent or a mixed-solvent system with a lower boiling point. For instance, if you are using water (BP 100 °C), consider a mixed solvent like ethanol/water to lower the overall boiling point of the solution.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, causing the compound to crash out as an amorphous oil instead of forming an ordered crystal lattice.

    • Solution: Ensure slow, gradual cooling. Allow the flask to cool to room temperature on a benchtop, insulated with a watch glass on top, before moving it to an ice bath.[6][7]

Q2: I have a very low yield of pure crystals. Where did my product go?

Answer:

A low recovery is one of the most frequent issues in recrystallization. The primary goal is to maximize purity, but this should not come at the cost of an unacceptably low yield.

Causality & Solution:

  • Excess Solvent: This is the most common cause of low yield.[3] Recrystallization relies on the principle that the solvent becomes saturated with the solute at a high temperature and supersaturated upon cooling.[8] If too much solvent is used, the solution may never become saturated enough upon cooling for significant crystallization to occur, leaving a large amount of your product dissolved in the mother liquor.[2][9]

    • Solution: Always use the minimum amount of hot solvent required to just dissolve the crude solid.[6][10] If you suspect you've added too much, you can carefully evaporate some of the solvent by gently heating the solution to reduce its volume before attempting to cool and crystallize again.[2][3]

  • Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step (if performed), the product can crystallize in the filter paper or funnel stem, leading to significant loss.

    • Solution: Use a pre-heated funnel and flask for hot filtration and dilute the solution with a small amount of extra hot solvent just before filtering to prevent premature crystallization. This excess solvent can be boiled off after filtration.

  • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your purified product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away residual impurities without dissolving the product.[10]

Q3: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

Answer:

The failure of crystals to form is typically due to either using too much solvent or the solution being in a stable, supersaturated state that resists nucleation.

Causality & Solution:

  • Solution is Too Dilute: As discussed in the low yield section, excessive solvent will prevent the solution from becoming saturated upon cooling.

    • Solution: Gently boil off a portion of the solvent to increase the concentration of the solute and attempt to cool again.[2]

  • Lack of Nucleation Sites: Crystal growth requires an initial starting point, or nucleus. A supersaturated solution can sometimes be slow to form these initial nuclei.[3]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[3][10]

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key principles for selecting a suitable recrystallization solvent for this compound?

Answer:

The choice of solvent is the most critical step for a successful recrystallization.[7] The ideal solvent should exhibit the following properties:

  • Temperature-Dependent Solubility: The solvent must dissolve this compound when hot but have poor solubility when cold. This differential is the driving force of the entire process.[7][8][11][12]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing them to be removed by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[8][12]

  • Chemical Inertness: The solvent must not react with this compound.[11][12]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying process.[11][12]

Based on available data, this compound is soluble in alcohols like methanol and ethanol and has moderate solubility in water.[4][13][14] This makes systems like methanol-water or ethanol-water excellent candidates for a mixed-solvent recrystallization.

Q2: What is a mixed-solvent recrystallization, and why would I use it for this compound?

Answer:

A mixed-solvent recrystallization is a powerful technique used when no single solvent meets the ideal solubility criteria.[6] It involves a pair of miscible solvents: one in which this compound is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "bad" or "insoluble" solvent).[10][15]

You would use this method if you find, for example, that this compound is too soluble in ethanol even when cold (resulting in low yield) and completely insoluble in water even when hot. By combining them, you can fine-tune the polarity of the solvent system to achieve the desired solubility profile. The general procedure involves dissolving the crude compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes cloudy (turbid), indicating the saturation point has been reached.[1][16] A few drops of the "good" solvent are then added to re-clarify the solution, which is then allowed to cool slowly.[1]

Q3: What are the potential impurities I am trying to remove from crude this compound?

Answer:

Crude this compound purity depends on the synthetic route. Typically, oximes are formed from the corresponding ketone and hydroxylamine.[17] Therefore, potential impurities could include:

  • Unreacted Pinacolone: The starting ketone for the oximation reaction.[18][]

  • Side-Reaction Products: Oximation reactions, while generally clean, can sometimes yield side products depending on the pH and reaction conditions.[20]

  • Reagents from Synthesis: Residual acids or bases used to catalyze the reaction.

  • Precursor Impurities: If the pinacolone was synthesized via the pinacol rearrangement, impurities from that step, such as unreacted pinacol hydrate, could be present.[21]

Recrystallization is effective at removing small amounts of these types of impurities by excluding them from the growing crystal lattice.[12]

Data & Protocols

Physical Properties & Solvent Selection
PropertyValueSource(s)
Chemical NameThis compound; 3,3-Dimethyl-2-butanone oxime[4][13][14][22][23]
CAS Number2475-93-6[4][13][14][24]
Molecular FormulaC₆H₁₃NO[4][13][14]
Molecular Weight115.17 g/mol [25]
AppearanceWhite to off-white crystalline powder/solid[5][22]
Melting Point76-78 °C[4][5][14]
SolventBoiling Point (°C)PolarityExpected Solubility of this compound
Water 100HighPoor at room temp, moderately soluble when hot. Potential single solvent.
Ethanol 78HighVery soluble at room and hot temps. Good "soluble" solvent for mixed systems.
Methanol 65HighVery soluble at room and hot temps. Good "soluble" solvent for mixed systems.[4][14]
Toluene 111LowLikely soluble. Boiling point is high relative to product melting point.
Hexane 69Very LowLikely poorly soluble. Good "insoluble" solvent for mixed systems.
Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_final Final Product crude Crude this compound solvent_screen Solvent Selection (Single or Mixed-Solvent) crude->solvent_screen dissolve 1. Dissolve in Minimum Amount of Hot Solvent solvent_screen->dissolve hot_filt 2. Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filt optional cool 3. Slow Cooling (Room Temp -> Ice Bath) dissolve->cool if no filtration hot_filt->cool crystallize Crystal Formation cool->crystallize vac_filt 4. Isolate Crystals (Vacuum Filtration) crystallize->vac_filt wash 5. Wash with Ice-Cold Solvent vac_filt->wash dry 6. Dry Crystals wash->dry pure Pure this compound Crystals dry->pure

Caption: Workflow for the recrystallization of this compound.

Protocol: Mixed-Solvent Recrystallization (Ethanol-Water System)

This protocol is a robust starting point, as alcohol-water systems are commonly effective for moderately polar compounds like oximes.

Materials:

  • Crude this compound

  • Ethanol ("Good" solvent)

  • Deionized Water ("Bad" solvent)

  • Erlenmeyer flasks (2), Beakers

  • Hot plate with stirring capability

  • Pasteur pipettes

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Preparation: Place your crude this compound in a clean Erlenmeyer flask with a stir bar. In a separate beaker, heat both ethanol and deionized water on the hot plate.

  • Dissolution: To the flask containing the crude solid, add the minimum volume of hot ethanol dropwise while stirring until the solid just dissolves. It is crucial to use the absolute minimum amount to ensure the solution is saturated.[6][9]

  • Induce Saturation: Once dissolved, begin adding hot deionized water dropwise to the ethanol solution. Continue adding water until you observe a persistent cloudiness (turbidity). This indicates that the solution is now saturated and the compound is beginning to precipitate.[1][16]

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture, just enough to make the solution clear again. At this point, the solution is perfectly saturated and ready for crystallization.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Rushing this step can lead to smaller crystals or oiling out.[7][10] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals in the funnel with a small portion of an ice-cold ethanol-water mixture (use the same approximate ratio as your final solution) to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Confirm purity by taking a melting point and comparing it to the literature value (76-78 °C).[4][5]

References
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • recrystallization-2.doc.pdf. Community College of Baltimore County. [Link]

  • Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]

  • This compound. LookChem. [Link]

  • Mixed-solvent recrystallisation. University of York, Department of Chemistry. [Link]

  • Recrystallization using two solvents. YouTube. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • Recrystallization with two solvents : r/Chempros. Reddit. [Link]

  • Recrystallization - Single Solvent. University of Toronto Scarborough. [Link]

  • 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Pinacolone. Organic Syntheses Procedure. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • This compound | C6H13NO | CID 9561079. PubChem. [Link]

  • Tips for recrystallization lab for ochem? : r/chemistry. Reddit. [Link]

  • Struggling with large scale recrystallization : r/Chempros. Reddit. [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • Submitted by Francis Loiseau and André M. Beauchemin. Organic Syntheses Procedure. [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Scientific Research in Science and Technology. [Link]

  • reaction in oximes of. Oriental Journal of Chemistry. [Link]

  • Oxime. Wikipedia. [Link]

  • Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam. ResearchGate. [Link]

Sources

Technical Support Center: Oximation of Pinacolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the oximation of pinacolone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this seemingly straightforward, yet nuanced, transformation. We will delve into common side reactions, troubleshooting strategies, and the underlying mechanistic principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My primary isolated product is an amide (N-tert-butylacetamide), not the expected pinacolone oxime. What is the cause and how can I prevent it?

A1: The formation of an amide byproduct is a classic indicator of a Beckmann rearrangement , a well-documented acid-catalyzed rearrangement of an oxime.[1][2]

  • Causality: The oximation reaction is often performed under acidic conditions to activate the carbonyl group of pinacolone. However, these same acidic conditions, especially at elevated temperatures, can protonate the hydroxyl group of the newly formed this compound. This turns the hydroxyl into a good leaving group (water). The subsequent step is a concerted migration of the alkyl group that is positioned anti to the leaving group, leading to a nitrilium ion intermediate, which is then attacked by water to yield the amide after tautomerization.[1][3][4]

  • Recommended Solutions:

    • Strict pH Control: Avoid using strong Brønsted acids like sulfuric acid or hydrochloric acid directly as catalysts. Instead, use hydroxylamine hydrochloride (NH₂OH·HCl) in conjunction with a mild base such as sodium acetate, sodium carbonate, or pyridine.[5][6] The base neutralizes the HCl as it's formed, creating a buffered, weakly acidic environment that favors oximation without promoting the rearrangement.

    • Temperature Management: Perform the reaction at room temperature or with gentle heating. High temperatures significantly accelerate the rate of the Beckmann rearrangement.

    • Alternative Reagents: In particularly sensitive systems, reagents like tosyl chloride or phosphorus pentachloride can also promote the Beckmann rearrangement, so their use should be carefully evaluated.[2]

Q2: My reaction yield is disappointingly low, and I recover a significant amount of unreacted pinacolone. How can I drive the reaction to completion?

A2: Low conversion is typically due to the reversible nature of oxime formation or suboptimal reaction conditions.[7]

  • Causality: Oximation is an equilibrium process where a ketone and hydroxylamine condense to form an oxime and water.[7][8] According to Le Chatelier's principle, the presence of water can drive the reaction backward. Furthermore, the nucleophilicity of hydroxylamine is pH-dependent; excessively acidic conditions will protonate the amine, rendering it non-nucleophilic.

  • Recommended Solutions:

    • Optimize Reagent Stoichiometry: Use a modest excess of hydroxylamine (e.g., 1.2 to 1.5 equivalents) to shift the equilibrium towards the product side.

    • pH Adjustment: The reaction rate is maximal in a weakly acidic medium (typically pH 4-5).[9] This pH range represents a compromise between activating the carbonyl group (via protonation) and maintaining the nucleophilicity of the hydroxylamine.[7] Using a buffered system as described in A1 is highly effective.

    • Increase Reaction Time/Temperature Moderately: If the reaction is slow at room temperature, gentle heating (e.g., 40-60°C) can increase the rate. However, monitor carefully for the onset of the Beckmann rearrangement (see Q1).

    • Removal of Water: In some cases, particularly for large-scale syntheses, removal of the water byproduct using a Dean-Stark apparatus or molecular sieves can be employed to drive the reaction to completion.

Q3: My post-workup analysis (NMR, GC-MS) shows the presence of pinacolone, even though the reaction appeared complete by TLC. What could be happening?

A3: This suggests that the this compound is hydrolyzing back to the starting ketone during the workup or purification phase.

  • Causality: Oxime hydrolysis is the reverse of oximation and is readily catalyzed by acid.[10][11] If your workup involves an acidic wash (e.g., with dilute HCl) to remove basic impurities, you may inadvertently be cleaving your product. While oximes are significantly more stable to hydrolysis than analogous hydrazones or imines, they are not completely inert.[11][12]

  • Recommended Solutions:

    • Neutral or Mildly Basic Workup: After the reaction is complete, quench with a neutral or slightly basic solution, such as saturated sodium bicarbonate.

    • Avoid Excessive Heat During Purification: If performing distillation or recrystallization from a protic solvent, minimize the time the product is exposed to high temperatures.

    • Prompt Extraction: Dilute the reaction mixture with water and extract the product into a non-polar organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer with brine and dry over an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent removal.

Visualizing Reaction Pathways

To better understand the competition between the desired oximation and the primary side reaction, the following diagram illustrates the key decision point in the reaction manifold.

G cluster_start Reactants cluster_product Desired Pathway cluster_side Side Reaction Pinacolone Pinacolone Intermediate Tetrahedral Intermediate (Carbinolamine) Pinacolone->Intermediate Nucleophilic Attack Hydroxylamine Hydroxylamine Oxime This compound (Product) Intermediate->Oxime Dehydration (Weak Acid) Beckmann Beckmann Rearrangement Oxime->Beckmann Strong Acid, Heat Amide N-tert-butylacetamide (Byproduct) Beckmann->Amide

Caption: Oximation of Pinacolone: Desired vs. Side Reaction Pathway.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of oxime formation? A: The formation of an oxime from a ketone and hydroxylamine is a two-step process:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pinacolone. This forms a tetrahedral intermediate known as a carbinolamine.[13]

  • Dehydration: Under weak acid catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water forms the C=N double bond of the oxime.[7]

Q: Can the pinacolone starting material undergo a pinacol rearrangement? A: No, this is a common point of confusion. Pinacolone itself is the product of the pinacol rearrangement of its corresponding 1,2-diol (pinacol).[14][15] The side reaction of concern starting from this compound is the Beckmann rearrangement , which transforms the oxime into an amide, not the pinacol rearrangement.[1][16]

Q: Does this compound exist as isomers? A: Yes. Because pinacolone is an unsymmetrical ketone (with a methyl group and a tert-butyl group attached to the carbonyl), the resulting oxime can exist as two different geometric stereoisomers (E/Z isomers).[9][10] The hydroxyl group can be positioned syn (on the same side) or anti (on the opposite side) relative to a specific alkyl group. The anti isomer is the one that undergoes the Beckmann rearrangement, with the group anti to the hydroxyl migrating.[17] For most applications, the isomeric mixture is used directly, but they can often be separated by chromatography if required.

Data Summary: Troubleshooting Oximation Reactions

Issue ObservedProbable Cause(s)Recommended Solution(s)Scientific Rationale
Amide formation Beckmann RearrangementUse a buffered system (e.g., NH₂OH·HCl with NaOAc); lower reaction temperature.Strong acid and heat protonate the oxime -OH, facilitating rearrangement to a more stable amide.[1][2]
Low conversion Reaction equilibrium; Suboptimal pHUse a slight excess of NH₂OH; ensure weakly acidic conditions (pH 4-5).Drives the equilibrium forward; maximizes hydroxylamine nucleophilicity while still activating the carbonyl.[7][18]
Product hydrolysis Acidic workup or purificationUse neutral or mildly basic workup (e.g., NaHCO₃ wash); avoid prolonged heating.The C=N bond of the oxime is susceptible to acid-catalyzed cleavage, reversing the formation reaction.[10][11]

Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired oxime while minimizing the formation of the Beckmann rearrangement byproduct.

Materials:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (anhydrous or trihydrate)

  • Ethanol

  • Deionized Water

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v). Stir until all solids are dissolved.

    • Expert Insight: Using sodium acetate as a base is critical. It reacts with the HCl salt of hydroxylamine to generate free hydroxylamine and acetic acid in situ, creating an ideal weakly acidic buffer that prevents the strongly acidic conditions required for the Beckmann rearrangement.[6]

  • Reaction Initiation: Add pinacolone (1.0 eq.) to the solution at room temperature.

  • Reaction Execution: Stir the mixture at room temperature or heat gently to reflux (50-60°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the pinacolone spot/peak.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing cold deionized water, stirring continuously. This compound is a solid and should precipitate.[19]

    • Trustworthiness Check: This precipitation step is effective for isolation and removes most of the inorganic salts and water-soluble reagents.

    • Collect the white solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.

  • Purification:

    • Air-dry the crude product.

    • For higher purity, the this compound can be recrystallized from a suitable solvent system, such as aqueous ethanol or hexane.

    • The final product should be a white crystalline solid.[20]

Process Workflow Diagram

G start Start dissolve 1. Dissolve NH₂OH·HCl & NaOAc in EtOH/H₂O start->dissolve add_ketone 2. Add Pinacolone dissolve->add_ketone react 3. Stir at RT or 50-60°C (Monitor by TLC/GC) add_ketone->react quench 4. Quench in Cold H₂O react->quench filter 5. Vacuum Filter Solid quench->filter wash 6. Wash with Cold H₂O filter->wash dry 7. Dry Product wash->dry purify 8. Recrystallize (Optional) dry->purify end Pure this compound purify->end

Caption: Step-by-step experimental workflow for pinacolone oximation.

References

  • Title: Beckmann Rearrangement Source: Master Organic Chemistry URL: [Link]

  • Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Oxime formation Source: Química Organica.org URL: [Link]

  • Title: Oxime Source: Wikipedia URL: [Link]

  • Title: Formation of an Oxime from a Ketone Source: YouTube URL: [Link]

  • Title: Illustrated Glossary of Organic Chemistry - Beckmann rearrangement Source: UCLA Department of Chemistry & Biochemistry URL: [Link]

  • Title: Beckmann rearrangement Source: Wikipedia URL: [Link]

  • Title: Lecture 8 - UNIT 8 - Hoffmann & Pinacol Rearrangement Source: Scribd URL: [Link]

  • Title: What factors can affect the yield of a reaction? Source: TutorChase URL: [Link]

  • Title: Oxime Synthesis Source: Feed 2 URL: [Link]

  • Title: An Efficient Procedure for Synthesis of Oximes by Grinding Source: Oriental Journal of Chemistry URL: [Link]

  • Title: What is the most popular procedure to synthesize oximes? Source: ResearchGate URL: [Link]

  • Title: Pinacol rearrangement Source: Wikipedia URL: [Link]

  • Title: Hydrolytic Stability of Hydrazones and Oximes Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Hydrolytic Stability of Hydrazones and Oximes Source: SciSpace URL: [Link]

  • Title: What is an example of pinacolone rearrangement? Source: Quora URL: [Link]

  • Title: The Pinacol Rearrangement Source: Master Organic Chemistry URL: [Link]

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Technical Support Center: A Researcher's Guide to the Purification of Pinacolone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of pinacolone oxime. The formation of oximes from ketones or aldehydes using hydroxylamine is a fundamental reaction in organic chemistry. However, a common challenge encountered is the effective removal of unreacted hydroxylamine from the final product. This document provides in-depth, field-proven methodologies and troubleshooting advice to ensure the isolation of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted hydroxylamine from my this compound product?

Complete removal of residual hydroxylamine is crucial for three primary reasons:

  • Downstream Reaction Integrity: Hydroxylamine is a reactive nucleophile and a reducing agent.[1] Its presence can interfere with subsequent chemical transformations, leading to unwanted side products and reduced yields.

  • Product Stability: As an unstable compound, particularly in its free base form, hydroxylamine can degrade over time, potentially compromising the stability and shelf-life of your purified oxime.[1]

  • Regulatory & Safety Concerns: Hydroxylamine is recognized as a genotoxic impurity.[2] For applications in pharmaceutical development, its levels must be strictly controlled and quantified to be below established safety thresholds, often at the parts-per-million (ppm) level.[2][3]

Q2: What are the key property differences between this compound and hydroxylamine that I can exploit for separation?

The significant divergence in the physicochemical properties of the product and the starting material is the foundation of an effective purification strategy. The choice of method hinges on exploiting these differences, particularly in solubility and acid-base character.

PropertyThis compoundHydroxylamine (Free Base)Hydroxylamine Hydrochloride (NH₂OH·HCl)
Formula C₆H₁₃NO[4][5]NH₂OH[1][6]NH₃OHCl
Appearance White to pale yellow solid/crystal[4][7]White, hygroscopic crystalline solid[1][6]Colorless monoclinic crystals[8]
Melting Point 76-78 °C[5][9]33 °C[6]~151-157 °C (decomposes)[8]
Solubility in Water Moderate[4]Very soluble[1][10]Highly soluble (84 g / 100 g H₂O)[8]
Solubility in Organics Good in ethanol, ether, methanol, ethyl acetate[4][5][9]Sparingly soluble in ether, chloroform, benzene[1]Soluble in lower alcohols; insoluble in cold ether[1][8]
Acid-Base Nature Weakly acidic/neutralWeak base (pKa of conjugate acid ~6.0)[6]Acidic salt of a weak base

The most exploitable difference is solubility. Hydroxylamine, especially when protonated as its hydrochloride salt (the common reagent form), is extremely soluble in water but poorly soluble in common organic solvents like ether or ethyl acetate. This compound, conversely, has good organic solvent solubility and only moderate water solubility.

Q3: What are the most effective methods for removing hydroxylamine post-synthesis?

Based on the properties outlined above, the two most direct and scalable methods are:

  • Aqueous Workup (Liquid-Liquid Extraction): This is the most common and highly effective first-line approach. It uses the differential solubility of the compounds in a two-phase system (e.g., water and an organic solvent) to separate them.

  • Recrystallization: As this compound is a solid at room temperature, recrystallization is an excellent secondary method to achieve high purity by removing both residual hydroxylamine and other organic impurities.[11]

For very high purity requirements on a smaller scale, column chromatography can be employed, but it is generally less efficient for bulk removal.

Q4: How do I choose the right purification method for my experiment?

The optimal purification strategy depends on the state of your crude product and the desired final purity. The following workflow provides a logical decision-making process.

Purification Workflow start Crude Reaction Mixture is_solid Is the crude product a solid or an oil? start->is_solid workup Perform Aqueous Workup (Protocol 1) is_solid->workup Oil recrystallize_crude Proceed directly to Recrystallization (Protocol 2) is_solid->recrystallize_crude Solid purity_check1 Assess Purity (TLC, NMR) workup->purity_check1 purity_check2 Assess Purity (TLC, NMR) recrystallize_crude->purity_check2 recrystallize_post_workup Perform Recrystallization (Protocol 2) purity_check1->recrystallize_post_workup Impure stop Pure Product Isolated purity_check1->stop Pure purity_check2->workup Impure purity_check2->stop Pure recrystallize_post_workup->stop

Caption: Decision workflow for this compound purification.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
My crude product is an oil, not a solid. Residual solvent (e.g., ethanol, pyridine) or significant impurities are depressing the melting point.Do not attempt to crystallize directly. Perform a thorough aqueous workup (Protocol 1) to remove highly polar, water-soluble impurities like hydroxylamine salts and pyridine. After drying and concentrating, the product should solidify.
After aqueous workup, I still see impurities by TLC/NMR. 1. Incomplete extraction (insufficient wash volume or number of washes).2. Presence of non-polar, organic-soluble impurities.1. Repeat the dilute acid wash, ensuring vigorous mixing. Check the pH of the final aqueous wash to ensure it's neutral.2. Proceed with recrystallization (Protocol 2) to remove impurities with different solubility profiles from your product.
My yield is very low after recrystallization. 1. Too much solvent was used for recrystallization.2. The product is significantly soluble in the cold solvent.3. Premature crystallization during hot filtration.1. Always use the minimum amount of hot solvent required to fully dissolve the solid.2. Cool the flask slowly, then in an ice bath to maximize crystal formation. Reduce the volume of the mother liquor and cool again to recover a second crop of crystals.3. Pre-heat the filtration funnel and flask to prevent the product from crashing out.
My product has a pink or yellow discoloration. This may indicate the presence of trace impurities or slight decomposition.Decolorizing with a small amount of activated carbon during recrystallization can be effective. Add the carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove it before cooling.

Detailed Experimental Protocols

Protocol 1: Purification by Aqueous Workup (Liquid-Liquid Extraction)

This protocol is designed to efficiently remove the bulk of unreacted hydroxylamine hydrochloride and other water-soluble components from the reaction mixture.

Principle: This process leverages the high water solubility of hydroxylamine hydrochloride. By washing an organic solution of the crude product with a dilute acid, any remaining basic hydroxylamine free base is converted to its salt form and extracted into the aqueous phase.

Extraction Process step1 Start Dissolve crude product in an immiscible organic solvent (e.g., Ethyl Acetate). step2 Add Dilute Acid Add 1M HCl solution to the separatory funnel. Shake vigorously and allow layers to separate. step1->step2 step3 Drain Aqueous Layer The bottom aqueous layer, now containing hydroxylamine salts, is removed. step2->step3 step4 Neutralize Wash the organic layer with saturated NaHCO₃ solution to remove residual acid. step3->step4 step5 Dry & Concentrate Wash with brine, dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the purified product. step4->step5

Caption: Workflow for liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolution: Transfer the entire crude reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like ethanol, first remove it under reduced pressure. Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl to the separatory funnel.[12] Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to fully separate. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-3) one or two more times to ensure complete removal.

  • Neutralizing Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be sure to vent frequently, as CO₂ gas will be evolved.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to break any emulsions and remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is used to obtain highly pure, crystalline this compound, typically after an initial aqueous workup.

Principle: This technique relies on the difference in solubility of the compound in a hot versus a cold solvent. Impurities are ideally either insoluble in the hot solvent or remain dissolved in the cold solvent after the desired product has crystallized.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. For this compound, a mixed solvent system like ethyl acetate/hexanes is a good starting point.[11] Water can also be an effective solvent.[13]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the more polar solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves. The goal is to use the absolute minimum amount of hot solvent.

  • Induce Crystallization: Add the less polar "anti-solvent" (e.g., hexanes) dropwise to the hot solution until it becomes faintly cloudy (the saturation point). Add a few more drops of the polar solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (using the same solvent ratio as the recrystallization mixture) to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Determine the melting point and acquire an NMR spectrum to confirm purity.

Purity Assessment: Confirming Complete Removal

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A good starting point is 3:1 Hexanes:Ethyl Acetate.

    • Visualization: this compound may be UV active. Hydroxylamine is not. To visualize hydroxylamine, a chemical stain is required. A potassium permanganate (KMnO₄) stain is effective, as it reacts with the reducing hydroxylamine to leave a yellow spot on a purple background. The absence of a baseline spot corresponding to hydroxylamine is a strong indicator of successful removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The ¹H NMR spectrum of pure this compound should show clean signals corresponding to its structure (a singlet for the tert-butyl group and a singlet for the methyl group). The absence of any extraneous peaks, especially in the broad, exchangeable proton region where hydroxylamine protons might appear, indicates high purity.

  • Quantitative Analysis for Trace Levels:

    • For pharmaceutical applications requiring strict control of genotoxic impurities, highly sensitive analytical techniques are necessary. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry or after derivatization to add a UV-active chromophore, is the standard method for quantifying residual hydroxylamine down to the ppm level.[2]

References

  • Wikipedia. Hydroxylamine . [Link]

  • PubChem. Hydroxylamine (CID 787) . National Institutes of Health. [Link]

  • Solubility of Things. Hydroxylamine . [Link]

  • Sciencemadness Wiki. Hydroxylamine . [Link]

  • LookChem. This compound . [Link]

  • Kumar, T., Xavier, N., & Ramya, M. High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances . Journal of Chromatographic Science, Oxford Academic. [Link]

  • SciSpace. Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red . [Link]

  • ResearchGate. Hydroxylamine measurement techniques for hydroxylamine concentration determination in water . [Link]

  • NIRC. Spectrophotometric determination of hydroxylamine and its derivatives in drug formulations by the indophenol reaction . [Link]

  • AHH Chemical Co., Ltd. Pinacolin Oxime . [Link]

  • Prashanth, S., et al. Electroanalytical overview: the sensing of hydroxylamine . Analytical Methods, RSC Publishing. [Link]

  • Chemsrc. Pinacolone | CAS#:75-97-8 . [Link]

  • RSC Publishing. Comparing the suitability of sodium hyposulfite, hydroxylamine hydrochloride and sodium sulfite as the quenching agents for permanganate oxidation . [Link]

  • Organic Syntheses. HYDROXYLAMINE HYDROCHLORIDE AND ACETOXIME . [Link]

  • Organic Syntheses. Pinacolone . [Link]

  • Google Patents.
  • ResearchGate. Evaluation of the optimized quenching protocol . [Link]

  • PubMed. Neutralizing the Detrimental Effect of an N-Hydroxysuccinimide Quenching Reagent on Phosphopeptide in Quantitative Proteomics . [Link]

  • ResearchGate. Quenching hydroxylation procedure using hydroxylamine . [Link]

  • bioRxiv. Removal of NHS-labelling By-products in Proteomic Samples . [Link]

  • Google Patents. CN115535975B - Method for purifying hydroxylamine hydrochloride.
  • ResearchGate. Oxime synthesis - how to convert/remove unreacted aldehyde? . [Link]

  • Henry Rzepa's Blog. Oxime formation from hydroxylamine and ketone. Part 2: Elimination . [Link]

  • Organic Syntheses. PREPARATION OF 1,2,3,4-TETRAHYDROQUINOLINE . [Link]

  • PubMed Central. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry . [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization . [Link]

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Stability of Pinacolone oxime under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pinacolone Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving the stability of this compound under various conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound, a ketoxime, primarily degrades through two main pathways, particularly under acidic conditions: acid-catalyzed hydrolysis and the Beckmann rearrangement.[1][2] Under basic conditions, while generally more stable, degradation can still occur, typically through hydrolysis.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the oxime can be hydrolyzed back to its parent ketone, pinacolone, and hydroxylamine.[1][2] This reaction is reversible.

  • Beckmann Rearrangement: Also catalyzed by acid, this reaction involves the rearrangement of the oxime to an N-substituted amide.[3] This is an intramolecular rearrangement and is often the dominant pathway under stronger acidic conditions or with certain acid catalysts.

Q2: How does pH affect the stability of this compound?

The stability of this compound is highly dependent on pH.

  • Acidic pH (below 7): this compound is susceptible to both hydrolysis and the Beckmann rearrangement.[1][2][3] The rates of these degradation reactions generally increase with decreasing pH.

  • Neutral pH (around 7): this compound is relatively stable at neutral pH.

  • Basic pH (above 7): While generally more stable than in acidic conditions, this compound can undergo base-catalyzed hydrolysis, although typically at a slower rate.

Q3: What are the expected degradation products of this compound?

The primary degradation products depend on the conditions:

  • Acidic Hydrolysis: Pinacolone and hydroxylamine.[1][2]

  • Beckmann Rearrangement: N-tert-butylacetamide.

  • Basic Hydrolysis: Pinacolone and hydroxylamine.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

Several analytical techniques can be employed to monitor the degradation of this compound and quantify its degradation products:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be developed and validated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of degradation products and to monitor the reaction kinetics in real-time.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile degradation products like pinacolone.

Troubleshooting Guides

This section provides practical troubleshooting advice for common issues encountered during this compound stability studies.

Issue 1: Unexpectedly fast degradation of this compound in acidic media.
  • Possible Cause 1: Inaccurate pH of the medium.

    • Troubleshooting Step: Calibrate the pH meter before preparing the buffer solution. Verify the final pH of the solution after all components have been added.

  • Possible Cause 2: Presence of catalytic impurities.

    • Troubleshooting Step: Use high-purity reagents and solvents. Trace amounts of certain metal ions can catalyze degradation.

  • Possible Cause 3: Elevated temperature.

    • Troubleshooting Step: Ensure the experiment is conducted at the intended temperature. Use a calibrated thermometer or temperature probe to monitor the reaction temperature.

Issue 2: Poor separation of this compound and its degradation products in HPLC analysis.
  • Possible Cause 1: Inappropriate column selection.

    • Troubleshooting Step: Select a column with a suitable stationary phase (e.g., C18) and particle size for optimal resolution.

  • Possible Cause 2: Suboptimal mobile phase composition.

    • Troubleshooting Step: Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) content, pH, and buffer concentration. A gradient elution may be necessary to achieve good separation of all components.

  • Possible Cause 3: Inadequate detection wavelength.

    • Troubleshooting Step: Determine the UV-Vis spectra of this compound and its expected degradation products to select an optimal detection wavelength that provides good sensitivity for all compounds of interest.

Issue 3: Mass balance issues in the stability study (sum of parent compound and degradation products is not 100%).
  • Possible Cause 1: Formation of non-UV active or volatile degradation products.

    • Troubleshooting Step: Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in addition to a UV detector. For volatile products, consider using headspace GC-MS.

  • Possible Cause 2: Incomplete extraction of all components from the sample matrix.

    • Troubleshooting Step: Optimize the sample preparation and extraction procedure to ensure complete recovery of all analytes.

  • Possible Cause 3: Adsorption of analytes to vials or instrument components.

    • Troubleshooting Step: Use silanized glass vials and ensure the HPLC system is properly passivated.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic environment and identify the major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N (for neutralization)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N HCl. Prepare a separate sample with 1 N HCl.

    • Control Sample: Prepare a control sample by diluting the stock solution with the same solvent mixture used for the stressed samples.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours). Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the acidic samples with an equivalent amount of NaOH before analysis to stop the degradation.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify the degradation products.

    • Determine the degradation kinetics (e.g., first-order rate constant).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

Data Presentation

Table 1: Hypothetical Degradation of this compound at 60 °C

ConditionTime (hours)This compound (%)Pinacolone (%)N-tert-butylacetamide (%)
0.1 N HCl 010000
885.210.54.1
2465.725.19.0
1 N HCl 010000
840.115.344.5
245.318.276.1
pH 9 Buffer 010000
2498.51.4Not Detected

Visualizations

Degradation Pathways of this compound

Pinacolone_Oxime This compound Pinacolone Pinacolone Pinacolone_Oxime->Pinacolone  Acid/Base  Hydrolysis Hydroxylamine Hydroxylamine Pinacolone_Oxime->Hydroxylamine N_tert_butylacetamide N-tert-butylacetamide Pinacolone_Oxime->N_tert_butylacetamide Beckmann Rearrangement (Acid-catalyzed)

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Study

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Pinacolone Oxime Stock Solution Acid Acidic Condition (e.g., 0.1 N HCl, 60°C) Stock->Acid Base Basic Condition (e.g., pH 9 Buffer, 60°C) Stock->Base Control Control (No Stress) Stock->Control Neutralize Neutralize (if necessary) Acid->Neutralize HPLC HPLC Analysis Base->HPLC Control->HPLC Neutralize->HPLC Data Data Interpretation (Kinetics, Mass Balance) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

References

  • Wikipedia. Oxime. [Link]

  • Ganguly, N. C., & Barik, S. K. (2008). A simple, mild and efficient procedure cleaves a wide range of ketoximes and aldoximes to the corresponding carbonyl compounds in an aqueous medium using catalytic amounts of potassium bromide and ammonium heptamolybdate tetrahydrate in combination with hydrogen peroxide. Synthesis, 2008(03), 425-428.
  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Wikipedia. Beckmann rearrangement. [Link]

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
  • Eyer, P., Hell, W., Kawan, A., & Klehr, H. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of toxicology, 59(4), 266-271.
  • RSC Publishing. Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions.
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  • PubMed. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution.
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  • Organic Syntheses Procedure. Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove.
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  • ResearchGate. Hydrolytic Stability of Hydrazones and Oximes.
  • ResearchGate. (PDF)
  • ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
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  • PubMed. 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution.
  • PMC - NIH. Hydrolytic Stability of Hydrazones and Oximes.
  • SciSpace. Hydrolytic Stability of Hydrazones and Oximes.
  • PubMed. Study on the stability of the oxime HI 6 in aqueous solution.
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  • PubMed. Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution.
  • Journal of Food and Drug Analysis.
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  • ResearchGate. (PDF) Compatibility studies between drugs and excipients in the preformulation phase of buccal mucoadhesive systems.
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Troubleshooting low conversion in Pinacolone oxime synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Pinacolone Oxime Synthesis

A Senior Application Scientist's Guide to Troubleshooting Low Conversion and Other Common Issues

Welcome to the technical support center for the synthesis of this compound (3,3-Dimethyl-2-butanone Oxime). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in this common yet nuanced oximation reaction. As Senior Application Scientists, we understand that even well-established procedures can present unexpected difficulties. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems, optimize your reaction conditions, and achieve high-yield, high-purity results.

This guide is structured into two main parts: a Frequently Asked Questions (FAQs) section for foundational knowledge and a detailed Troubleshooting Guide to address specific experimental issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the synthesis of this compound.

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a condensation reaction between a ketone (pinacolone) and hydroxylamine.[1] The most common laboratory method involves reacting pinacolone with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the HCl, liberating the free hydroxylamine to act as a nucleophile.

Reaction Scheme: CH₃C(=O)C(CH₃)₃ + NH₂OH·HCl + Base → CH₃C(=NOH)C(CH₃)₃ + Base·HCl + H₂O

Q2: What is the role of each key reagent?

  • Pinacolone (3,3-dimethyl-2-butanone): This is the ketone substrate containing the carbonyl group that will be converted to an oxime.[] Its purity is important, as impurities from its own synthesis (e.g., via the Pinacol rearrangement) can introduce side products.[3][4]

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): This is the source of the hydroxylamine nucleophile. It is a stable, crystalline salt that is easier to handle than free hydroxylamine, which can be unstable.[5]

  • Base (e.g., Sodium Carbonate, Sodium Acetate, Pyridine): The base is crucial for neutralizing the hydrochloride salt, releasing the free hydroxylamine (NH₂OH) which is the active nucleophile. The choice and amount of base directly influence the reaction pH.[6]

Q3: Can you explain the reaction mechanism for oxime formation?

Certainly. The mechanism involves two key stages: nucleophilic addition followed by dehydration.

  • Nucleophilic Attack: The nitrogen atom of the free hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of pinacolone. This breaks the C=O pi bond and forms a tetrahedral intermediate called a carbinolamine.[7]

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequently, the nitrogen's lone pair forms a double bond with the carbon, expelling the water molecule to form the final oxime product.[8]

Q4: Why is pH control so critical for this reaction?

The pH of the reaction medium represents a delicate balance and is the most common reason for low yields.[8][9]

  • If the pH is too low (too acidic): The hydroxylamine nucleophile (NH₂OH) gets protonated to form hydroxylammonium (NH₃OH⁺). This protonated species is not nucleophilic and cannot attack the carbonyl carbon, thus stalling the reaction.[8]

  • If the pH is too high (too basic): The acid-catalyzed dehydration of the carbinolamine intermediate becomes the rate-limiting step. This step requires a proton source to convert the hydroxyl group into a good leaving group (H₂O).[10]

For most oxime and hydrazone formations, a pH of approximately 4.5 is considered optimal to balance nucleophile availability and efficient dehydration.[8]

Q5: What are the physical properties of this compound?

This compound is typically a white to off-white crystalline solid or powder.[11][12] It has moderate solubility in water but is readily soluble in organic solvents like ethanol and ether.[11]

PropertyValue
CAS Number 2475-93-6[13]
Molecular Formula C₆H₁₃NO[13]
Molecular Weight 115.17 g/mol [13]
Appearance White to almost white powder/crystal[12]

Troubleshooting Guide: this compound Synthesis

This section is designed to solve specific problems you may encounter during your experiment.

Problem 1: Low or No Product Formation (Low Conversion)

Q: My TLC and/or GC-MS analysis shows a significant amount of unreacted pinacolone and very little oxime product, even after the recommended reaction time. What are the most probable causes?

A: This is the most common challenge and almost always points to suboptimal reaction conditions. Let's diagnose the potential causes systematically.

  • Cause 1: Incorrect Reaction pH

    • Why it happens: As detailed in the FAQs, the reaction rate is highly dependent on pH.[9][10] Using a strong base can raise the pH too high, slowing the dehydration step, while insufficient base will leave the medium too acidic from the hydroxylamine hydrochloride, neutralizing the nucleophile.

    • Solution:

      • Use a Mild Base: Employ a base like sodium acetate or sodium carbonate rather than a strong base like NaOH. These create a buffered system that helps maintain the pH in the optimal range.

      • Optimize Base Stoichiometry: A common starting point is to use a slight excess of the base (e.g., 1.2-1.5 equivalents) relative to hydroxylamine hydrochloride to ensure complete neutralization.[6]

      • Monitor pH: If possible, measure the pH of your reaction mixture. For aqueous/alcoholic solutions, aim for a pH between 4 and 5.

  • Cause 2: Poor Reagent Quality or Incorrect Stoichiometry

    • Why it happens: Hydroxylamine hydrochloride can degrade over time, especially if not stored properly. Pinacolone may contain acidic impurities from its synthesis. Using incorrect molar ratios will result in an incomplete reaction.

    • Solution:

      • Use Fresh Reagents: Ensure your hydroxylamine hydrochloride is of high quality and from a sealed container.[5] Distill the pinacolone if its purity is questionable.

      • Verify Stoichiometry: Carefully check your calculations. A slight excess of hydroxylamine (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.

  • Cause 3: Inadequate Temperature or Reaction Time

    • Why it happens: The oximation of sterically hindered ketones like pinacolone is slower than that of simple aldehydes or less hindered ketones.[14] Room temperature may not be sufficient to achieve a reasonable reaction rate.

    • Solution:

      • Gentle Heating: Gently heat the reaction mixture to 40-60°C. Refluxing in a solvent like ethanol is a common procedure.[14]

      • Monitor Progress: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the pinacolone spot has disappeared or is minimized.

  • Cause 4: Inefficient Mixing

    • Why it happens: If you are using a solid base like sodium carbonate in a solvent where it is not fully soluble, inefficient stirring can lead to a heterogeneous mixture and localized pH imbalances, slowing the reaction.[6]

    • Solution: Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture and facilitate the interaction between all reagents.

Problem 2: Formation of Significant Byproducts

Q: My crude NMR or TLC shows multiple spots that are not my starting material or the desired this compound. What are these impurities?

A: While this reaction is generally clean, certain conditions can promote side reactions.

  • Cause 1: Beckmann Rearrangement

    • Why it happens: If the reaction is run under strongly acidic conditions (e.g., using a strong acid catalyst) or at excessively high temperatures, the oxime product can undergo a Beckmann rearrangement to form N-(tert-butyl)acetamide.[15]

    • Solution:

      • Avoid Strong Acids: Do not use strong mineral acids as catalysts. The acidity from hydroxylamine hydrochloride, buffered by a mild base, is sufficient.

      • Control Temperature: Avoid unnecessarily high temperatures. Use the minimum temperature required to drive the reaction to completion in a reasonable timeframe.

  • Cause 2: Product Hydrolysis during Workup

    • Why it happens: Oximation is a reversible reaction.[8] During the aqueous workup, exposing the crude product to strongly acidic or basic conditions can hydrolyze the oxime back to pinacolone.

    • Solution: Perform the aqueous workup under neutral or near-neutral conditions. After extraction, ensure the organic layer is dried thoroughly before solvent removal.

Problem 3: Difficulties in Product Isolation and Purification

Q: I'm having trouble getting a clean, solid product after the reaction workup. My isolated product is an oil or is difficult to crystallize. What should I do?

A: Isolation issues often stem from an incomplete reaction or an improper workup procedure.

  • Cause 1: Unreacted Starting Material

    • Why it happens: Unreacted pinacolone (a liquid at room temperature) can act as an impurity that prevents the solid oxime product from crystallizing, resulting in an oil.[]

    • Solution:

      • Ensure Full Conversion: Before beginning the workup, confirm via TLC that the starting material has been consumed. If not, allow the reaction to proceed longer or adjust conditions (e.g., gentle heating).

      • Purification: If a small amount of pinacolone remains, it can be removed via column chromatography or by washing the crude solid with a cold, non-polar solvent like hexanes in which the oxime has poor solubility.

  • Cause 2: Improper Workup or Solvent Choice

    • Why it happens: this compound has some solubility in water.[11] Excessive washing with water can lead to product loss. The high hydrogen-bonding affinity of oximes can also cause them to retain protic solvents like ethanol.[16]

    • Solution:

      • Saturate the Aqueous Phase: When extracting, saturate the aqueous layer with NaCl. This reduces the solubility of the organic product in the aqueous phase and improves extraction efficiency.

      • Thorough Drying: After extraction, dry the combined organic layers meticulously with a drying agent like anhydrous Na₂SO₄ or MgSO₄.

      • Azeotropic Removal of Solvents: If you suspect residual alcohol is trapped in your product, dissolve the crude material in a solvent like toluene and remove it by rotary evaporation. This can help azeotropically remove traces of the alcohol.[16]

Visualized Workflows and Mechanisms

To further clarify the process, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Pinacolone Pinacolone (Electrophile) Carbinolamine Carbinolamine Intermediate Pinacolone->Carbinolamine Attack Hydroxylamine Hydroxylamine (NH₂OH) (Nucleophile) Hydroxylamine->Carbinolamine Protonated_Int Protonated Intermediate Carbinolamine->Protonated_Int + H⁺ Oxime This compound (Product) Protonated_Int->Oxime - H₂O, - H⁺ H2O Water Protonated_Int->H2O Hydroxylamine_HCl NH₂OH·HCl + Base Hydroxylamine_HCl->Hydroxylamine

Caption: Reaction mechanism for this compound synthesis.

Troubleshooting_Workflow Start Low Conversion Issue Check_pH Is pH optimal (4-5)? Start->Check_pH Check_Reagents Are reagents fresh & stoichiometry correct? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH with mild base (e.g., NaOAc, Na₂CO₃) Check_pH->Adjust_pH No Check_Conditions Are Temp/Time sufficient? Check_Reagents->Check_Conditions Yes Use_Fresh_Reagents Use fresh reagents Verify calculations Check_Reagents->Use_Fresh_Reagents No Increase_Temp_Time Increase temp to 40-60°C Monitor by TLC Check_Conditions->Increase_Temp_Time No Success Problem Solved Check_Conditions->Success Yes Adjust_pH->Check_Reagents Use_Fresh_Reagents->Check_Conditions Increase_Temp_Time->Success

Caption: Troubleshooting workflow for low conversion.

Validated Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add pinacolone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium carbonate (1.5 eq).

  • Solvent Addition: Add ethanol (or a 1:1 ethanol/water mixture) to the flask. Use enough solvent to allow for efficient stirring (approx. 5-10 mL per gram of pinacolone).

  • Reaction: Heat the mixture to a gentle reflux (around 60-70°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is complete when the starting pinacolone spot is no longer visible. This typically takes 2-4 hours.

  • Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. Carefully add water to dissolve any remaining solids.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash them once with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The result should be a crude white solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: this compound can be recrystallized from a mixed solvent system, such as ethanol/water or hexanes/ethyl acetate.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.

  • Crystallization: While the solution is still warm, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of the primary solvent to clarify.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

References

  • DiVA Community. (2017). Insights into dynamic covalent chemistry for bioconjugation applications. DiVA portal. [Link]

  • Hansen, K. B., & Jencks, W. P. (2014). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 47(12), 3844–3855. [Link]

  • Ataman Kimya. HYDROXYLAMINE HCL. [Link]

  • Crisalli, P., & Kool, E. T. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science, 6(6), 3345–3349. [Link]

  • Crisalli, P., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic letters, 16(5), 1386–1389. [Link]

  • ChemRxiv. (2020). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. [Link]

  • ResearchGate. (2008). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. [Link]

  • Loiseau, F., & Beauchemin, A. M. (2012). METAL-FREE INTERMOLECULAR HYDROAMINATION OF ALKYNES: SYNTHESIS OF AN α-HYDROXYOXIME. Organic Syntheses, 89, 308-319. [Link]

  • Wikipedia. Oxime. [Link]

  • YouTube. (2025). What is Pinacol Pinacolone Rearrangement ? | Mechanism | Examples | JEE NEET JAM NET GATE. [Link]

  • Oriental Journal of Chemistry. (2008). An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]

  • Das, B., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 5(1), 1-7. [Link]

  • Organic Syntheses. Pinacolone. [Link]

  • Google P
  • ACS Publications. (2003). A Pinacol Rearrangement/Oxidation Synthetic Route to Hydroxyphenstatin 1. The Journal of Organic Chemistry, 68(25), 9716-9725. [Link]

  • Sciencemadness Wiki. Hydroxylamine. [Link]

  • Indian Academy of Sciences. (2022). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. [Link]

  • SlideShare. Pinacol-pinacolone rearrangement. [Link]

  • International Journal of Trend in Scientific Research and Development. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]

  • Henry Rzepa's Blog. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Link]

  • Wikipedia. Pinacol rearrangement. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Organic Syntheses. Procedure for the Synthesis of Nitro-imine 2. [Link]

  • Unacademy. A note on the Pinacol-Pinacolone Rearrangement. [Link]

  • Physics Wallah. Reaction Mechanism of Pinacol-Pinacolone Rearrangement. [Link]

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Scaling up the synthesis of Pinacolone oxime for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pinacolone oxime (3,3-dimethyl-2-butanone oxime) is a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals. As production demands increase, scaling the synthesis from laboratory to industrial volumes presents significant challenges related to reaction efficiency, product purity, process safety, and cost-effectiveness. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of large-scale this compound synthesis. We will address common experimental hurdles with scientifically grounded, field-proven solutions to ensure a robust, safe, and reproducible manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound? A: The predominant method is the condensation reaction between Pinacolone (tert-butyl methyl ketone) and a hydroxylamine source, typically hydroxylamine hydrochloride (NH₂OH·HCl).[1][2] When using the hydrochloride salt, a base must be added to liberate the free hydroxylamine nucleophile and to neutralize the hydrochloric acid formed during the reaction.[1]

Q2: Why is pH control so critical in this synthesis? A: The oximation reaction is highly pH-dependent. The reaction requires free hydroxylamine, which is generated by neutralizing its salt with a base. However, strongly acidic conditions can promote an undesirable side reaction known as the Beckmann rearrangement, converting the oxime product into N-tert-butylacetamide.[3][4][5] Conversely, excessively basic conditions can lead to other side reactions and complicate the workup. Precise pH control is therefore essential for maximizing yield and purity.

Q3: What are the primary safety concerns when handling hydroxylamine hydrochloride at scale? A: Hydroxylamine hydrochloride is a hazardous substance with multiple risks. It is toxic if swallowed or in contact with skin, causes serious skin and eye irritation, and is suspected of causing cancer.[6][7][8] Furthermore, it can decompose explosively upon heating.[6][9] Industrial-scale handling requires strict safety protocols, including the use of dedicated personal protective equipment (PPE), contained charging systems, and controlled temperature conditions to mitigate these risks.[7][10]

Q4: Can this synthesis be performed under "green" or solventless conditions? A: Yes, recent advancements have focused on environmentally benign methods. One promising approach involves grinding the carbonyl compound and hydroxylamine hydrochloride with a solid catalyst, such as Bismuth(III) oxide (Bi₂O₃), at room temperature.[11] This method can produce excellent yields, requires shorter reaction times, and minimizes solvent waste, making it an attractive option for industrial applications.[11]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Reaction Yield

Q: My reaction yield is consistently below 70%. What are the likely causes and how can I improve it?

A: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or incomplete conversion. Below is a systematic approach to diagnose and resolve this issue.

  • Cause A: Incorrect Stoichiometry and In-Situ Base Liberation

    • Explanation: When using hydroxylamine hydrochloride (NH₂OH·HCl), at least one equivalent of a base is required to generate the free hydroxylamine needed for the reaction. Insufficient base leads to incomplete conversion as the reaction mixture becomes acidic, inhibiting the nucleophilic attack of the remaining hydroxylamine.

    • Solution: Ensure a molar ratio of at least 1:1 for the base to NH₂OH·HCl. Common bases for this purpose include pyridine, sodium acetate, or aqueous sodium hydroxide. For large-scale operations, an inorganic base like NaOH or KOH is often more cost-effective. Monitor the pH throughout the base addition and reaction, aiming for a slightly acidic to neutral range (pH 5-7) to facilitate the reaction without promoting side reactions.

  • Cause B: Suboptimal Temperature and Reaction Time

    • Explanation: Oximation kinetics are temperature-dependent. While classical methods often use reflux, the optimal temperature is a balance between reaction rate and stability.[1] Excessively high temperatures, especially in the presence of acid, can trigger the Beckmann rearrangement, consuming your product.[5]

    • Solution:

      • In-Process Monitoring: Implement in-process controls (IPC) using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of Pinacolone.

      • Temperature Optimization: Start with a moderate temperature (e.g., 50-60°C) and monitor the reaction progress. If the reaction is sluggish, incrementally increase the temperature, but do not exceed the reflux temperature of your chosen solvent without careful analysis for byproduct formation.

      • Reaction Endpoint: Continue the reaction until IPCs show that the Pinacolone concentration has plateaued (typically <1% remaining).

  • Cause C: Inefficient Workup and Product Isolation

    • Explanation: this compound has moderate solubility in water.[12] During aqueous workup, a significant amount of product can be lost to the aqueous phase if phase separation is not optimized or if excessive water is used.

    • Solution:

      • Cooling for Precipitation: After the reaction is complete, cool the mixture to a lower temperature (e.g., 0-5°C) to decrease the solubility of the oxime and induce crystallization/precipitation.

      • Solvent Extraction: If the product remains in solution, perform an extraction with a suitable water-immiscible organic solvent like toluene or methyl tert-butyl ether (MTBE).

      • Minimize Water Volume: Use the minimum volume of water necessary for washing steps to reduce product loss.

Issue 2: Product Purity Below Specification (>98%)

Q: My final product is failing purity analysis. What are the common impurities and how can I remove them?

A: Impurities in this compound synthesis typically arise from unreacted starting materials or side reactions. A robust purification strategy is essential for meeting industrial quality standards.

  • Impurity A: Unreacted Pinacolone

    • Identification: Pinacolone is more volatile than its oxime. It will appear as an earlier-eluting peak in a standard GC analysis.

    • Mitigation:

      • Drive Reaction to Completion: The best strategy is preventative. Use a slight excess (1.05-1.1 equivalents) of hydroxylamine and ensure sufficient reaction time as confirmed by IPC.

      • Purification: If unreacted Pinacolone remains, it can often be removed during recrystallization due to its different solubility profile. In some cases, a vacuum distillation of the crude product may be effective, though this adds thermal stress to the oxime.

  • Impurity B: N-tert-butylacetamide (Beckmann Rearrangement Product)

    • Identification: This amide impurity will have a different retention time in both GC and HPLC analysis compared to the oxime. Its presence can be confirmed by mass spectrometry (MS).

    • Mitigation:

      • Strict pH Control: This is the most critical factor. Avoid strongly acidic conditions (pH < 4) during the reaction and workup.[3][13] If an acid is used to neutralize the base post-reaction, add it slowly while monitoring the pH and keeping the temperature low.

      • Temperature Management: High temperatures accelerate the rearrangement. Maintain the lowest effective reaction temperature.[5]

      • Purification: N-tert-butylacetamide has different polarity and solubility than this compound. It can typically be separated through recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate mixtures).

  • Data Summary: Analytical Methods for Purity Control

    Analytical Method Column/Stationary Phase Mobile Phase / Carrier Gas Detection Target Analyte & Common Impurities
    GC-FID DB-5 or similar non-polar capillary column Helium or Nitrogen Flame Ionization Detector (FID) This compound , Unreacted Pinacolone (earlier elution)

    | HPLC-UV | C18 Reverse-Phase (e.g., 250mm x 4.6mm, 5µm) | Acetonitrile/Water gradient | UV Detector at ~210 nm | This compound , N-tert-butylacetamide (different retention) |

Visualized Workflows and Protocols

Logical Flow for Troubleshooting Low Yield

This decision tree illustrates a systematic approach to diagnosing and solving yield issues during the scale-up process.

Troubleshooting_Yield start Low Yield (<70%) Observed check_ipc Analyze In-Process Control (IPC) Data for Pinacolone start->check_ipc high_pinacolone High Residual Pinacolone (>5%) check_ipc->high_pinacolone Yes low_pinacolone Low Residual Pinacolone (<1%) check_ipc->low_pinacolone No cause_incomplete Cause: Incomplete Reaction high_pinacolone->cause_incomplete cause_workup Cause: Workup/Isolation Loss low_pinacolone->cause_workup check_base Verify Base Stoichiometry (>=1.0 eq to NH2OH.HCl) cause_incomplete->check_base check_temp_time Optimize Temp & Time (e.g., 60°C until plateau) check_base->check_temp_time Correct solution_stoichiometry Solution: Adjust Base to >1.0 eq. check_base->solution_stoichiometry Incorrect solution_kinetics Solution: Increase Temp or Time based on IPC check_temp_time->solution_kinetics Suboptimal check_precipitation Optimize Cooling/Precipitation (e.g., 0-5°C) cause_workup->check_precipitation check_extraction Review Extraction/Wash Protocol (Minimize Water) check_precipitation->check_extraction Optimal solution_precipitation Solution: Implement Controlled Cooling check_precipitation->solution_precipitation Suboptimal solution_extraction Solution: Reduce Aqueous Volumes / Use Brine Wash check_extraction->solution_extraction Suboptimal

Caption: Troubleshooting Decision Tree for Low Yield Issues.

Industrial Synthesis Workflow

This diagram outlines the key unit operations for a typical industrial-scale batch synthesis of this compound.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification pinacolone Pinacolone & Solvent Charge reactor Jacketed Reactor (Control T, pH, Agitation) IPC Monitoring (GC/HPLC) pinacolone->reactor hydroxylamine Aqueous Base & NH2OH.HCl Charge hydroxylamine->reactor quench Cooling / Quench reactor->quench filtration Filtration / Centrifugation quench->filtration drying Vacuum Drying filtration->drying recrystallization Recrystallization Vessel drying->recrystallization Crude Product purified_filtration Final Filtration recrystallization->purified_filtration final_drying Final Vacuum Drying purified_filtration->final_drying product Final Product: This compound >99% final_drying->product

Caption: General Industrial Workflow for this compound Synthesis.

Detailed Protocol: Scaled-Up Synthesis (10 kg Scale)

Disclaimer: This protocol is a representative example. All procedures must be adapted and validated for specific site equipment and safety standards. A thorough risk assessment is mandatory before implementation.

Reagents:

  • Pinacolone: 8.75 kg (87.4 mol, 1.0 eq)

  • Hydroxylamine Hydrochloride: 6.68 kg (96.1 mol, 1.1 eq)

  • Sodium Hydroxide (50% w/w aq.): ~7.69 kg (96.1 mol, 1.1 eq)

  • Ethanol (denatured): 50 L

  • Toluene: 25 L

  • Purified Water: As needed

Procedure:

  • Reactor Setup: Charge a 200 L jacketed glass-lined reactor with Ethanol (50 L) and Pinacolone (8.75 kg). Begin agitation and heat the mixture to 40-45°C.

  • Hydroxylamine Solution Preparation: In a separate vessel, dissolve Hydroxylamine Hydrochloride (6.68 kg) in Purified Water (15 L).

  • Reaction - Base Addition: Slowly add the aqueous hydroxylamine hydrochloride solution to the reactor. Begin the controlled, subsurface addition of 50% Sodium Hydroxide solution. Monitor the internal temperature and pH, maintaining the temperature below 60°C and adjusting the addition rate to keep the pH between 5.5 and 7.0.

  • Reaction - Hold: Once the base addition is complete, maintain the batch temperature at 55-60°C. Monitor the reaction progress by taking samples every hour for GC analysis. The reaction is considered complete when the area% of Pinacolone is less than 1.0%.

  • Workup - Crystallization: Once complete, cool the reactor contents to 0-5°C over 2-3 hours to crystallize the this compound. Hold at this temperature for at least 2 hours.

  • Isolation: Filter the resulting slurry through a centrifuge or Nutsche filter-dryer. Wash the cake with a pre-chilled (0-5°C) mixture of Ethanol and Water (1:1, 10 L).

  • Drying (Crude): Dry the crude product under vacuum at 40-45°C until the loss on drying (LOD) is <1.0%. Expected crude yield: 9.0 - 9.5 kg.

  • Purification - Recrystallization: Charge the crude this compound back into a clean reactor. Add Toluene (25 L) and heat to 50-55°C to dissolve the solids. Cool the solution slowly to 0-5°C to recrystallize the pure product.

  • Final Isolation: Filter the purified product and wash the cake with a small amount of cold (<5°C) Toluene.

  • Final Drying: Dry the final product under vacuum at 40-45°C until LOD is <0.2%.

References

  • Google Patents. (n.d.). Synthesis of pinacolone - US2596212A.
  • Jadhav, A. D., Gade, E. H., & Angarkhe, B. L. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate. Retrieved from [Link]

  • Medicines for All Institute (M4ALL) - Virginia Commonwealth University. (2019). Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Chemical Synthesis and Process Optimization of Industrial Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pinacolone. Retrieved from [Link]

  • Feed 2. (n.d.). Oxime Synthesis. Retrieved from [Link]

  • Das, B., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. Retrieved from [Link]

  • Scribd. (n.d.). Industrial Process Design. Retrieved from [Link]

  • Google Patents. (n.d.). Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - US6235935B1.
  • Santos Ramos, J. (n.d.). Process development for the synthesis at industrial scale of active pharmaceutical ingredients. ddd-UAB. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • ACS Publications. (n.d.). A Pinacol Rearrangement/Oxidation Synthetic Route to Hydroxyphenstatin 1. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of Cyclohexanone-oxime - US6784316B2.
  • ResearchGate. (2025). Purity Analysis and Impurities Determination by AEX-HPLC. Retrieved from [Link]

  • Li, A. Y. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions. Retrieved from [Link]

  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • PubMed. (n.d.). Beckmann rearrangement of oximes under very mild conditions. Retrieved from [Link]

  • PENTA chemicals. (2025). Hydroxylamine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • PMC - NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for Pinacolone Oxime Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity and concentration of intermediates are critical determinants of final product quality and process efficiency. Pinacolone oxime (CAS 2475-93-6), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, requires precise and reliable analytical methods for its quantification[1]. This guide provides an in-depth, scientifically grounded validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Moving beyond a simple checklist of procedures, we will explore the rationale behind each validation parameter, present comparative data against an alternative method, and provide detailed, replicable protocols grounded in the principles of the International Council for Harmonisation (ICH) guidelines[2][3].

The Analyte: this compound (C₆H₁₃NO)

This compound, also known as 3,3-Dimethyl-2-butanone oxime, is an organic compound featuring an oxime functional group attached to a pinacolone structure[1]. It typically appears as a white to pale yellow crystalline solid or powder[1][4]. Its accurate quantification is essential to monitor reaction progress, determine purity, and ensure the quality of subsequent products.

The Analytical Imperative: Why HPLC and Method Validation?

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, prized for its high resolution, sensitivity, and suitability for non-volatile or thermally unstable compounds, making it an ideal choice for many oximes[5]. However, an unvalidated HPLC method is merely a procedure; a validated method is a guarantee of reliability. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose, a non-negotiable requirement in regulated industries[2][6].

The validation process, as outlined by ICH Q2(R2) guidelines, is a systematic journey to characterize a method's performance[3]. This guide will walk through the essential validation parameters, explaining not just what to do, but why each step is critical for ensuring data integrity.

The Validation Workflow

A robust validation follows a logical sequence, where the results of one test often support the next. The overall process ensures that the method is specific, linear, accurate, precise, and rugged enough for routine use.

HPLC Method Validation Workflow start Method Development specificity Specificity (Forced Degradation) start->specificity Define Purpose linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability Define Criteria end Validated Method system_suitability->end Routine Use

Sources

Comparison of different catalysts for Pinacolone oxime synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalysts for Pinacolone Oxime Synthesis

Introduction: The Significance of this compound

This compound (3,3-dimethyl-2-butanone oxime) is a pivotal chemical intermediate in the synthesis of a variety of value-added products, including pharmaceuticals and agrochemicals.[1] Its synthesis, primarily through the oximation of pinacolone, is a reaction of significant industrial interest. The efficiency, selectivity, and environmental footprint of this conversion are critically dependent on the chosen catalytic system. This guide provides an in-depth, objective comparison of different catalysts for this compound synthesis, supported by experimental insights to assist researchers and process chemists in catalyst selection and optimization.

The fundamental reaction involves the condensation of pinacolone with a hydroxylamine source, typically hydroxylamine hydrochloride or hydroxylamine sulfate, to form the corresponding oxime and water.

Chemical reaction for the synthesis of this compound from Pinacolone and Hydroxylamine.

The role of the catalyst is to accelerate this equilibrium-limited reaction, often by activating the carbonyl group of pinacolone, thereby facilitating nucleophilic attack by hydroxylamine.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a multi-faceted decision, balancing activity, selectivity, cost, reusability, and operational simplicity. Here, we compare the performance of prominent catalyst classes for the synthesis of this compound and related ketoximes.

Homogeneous Acid Catalysts

Conventional synthesis of oximes often employs homogeneous mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2]

  • Mechanism of Action: These catalysts operate by protonating the carbonyl oxygen of pinacolone, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the lone pair of electrons on the nitrogen atom of hydroxylamine. A subsequent dehydration step, also acid-catalyzed, yields the oxime product.

  • Performance and Limitations: While effective in driving the reaction forward, homogeneous acids present considerable challenges. They are highly corrosive, requiring specialized reactors and handling procedures. Post-reaction neutralization is necessary, which generates substantial salt waste, increasing the environmental burden and complicating product purification. Furthermore, catalyst recovery and reuse are not feasible, adding to operational costs.

Heterogeneous Solid Acid Catalysts

To overcome the drawbacks of homogeneous systems, significant research has focused on solid acid catalysts. Among these, titanium silicalite-1 (TS-1) has emerged as a particularly effective and versatile catalyst for various oxidation and condensation reactions, including ketoximation.[3][4]

  • Mechanism of Action with TS-1: TS-1 is a microporous crystalline material with a zeolite structure where a fraction of silicon atoms in the silica framework are isomorphously substituted by titanium atoms.[4] These tetrahedrally coordinated titanium (IV) sites are the active centers. In the presence of an ammonia source and an oxidant like hydrogen peroxide (a process known as ammoximation), these Ti sites facilitate the in situ formation of hydroxylamine, which then reacts with the ketone.[3][5] The confined environment of the zeolite pores can also impart shape selectivity to the reaction.

  • Performance and Advantages: The ammoximation of ketones over TS-1 is a green and highly efficient process.[5][6] It offers several key advantages:

    • High Selectivity: TS-1 is known for its high selectivity towards the desired oxime, minimizing the formation of byproducts.

    • Catalyst Reusability: As a solid, TS-1 can be easily recovered from the reaction mixture by filtration and reused multiple times, significantly reducing waste and cost.[3]

    • Milder Conditions: Reactions can often be carried out under milder temperature and pressure conditions compared to traditional methods.

    • Environmental Benefits: The process avoids the use of corrosive mineral acids and the subsequent salt waste generation.

  • Experimental Data Insights: Studies on the ammoximation of cyclohexanone, a structurally related ketone, demonstrate the efficacy of TS-1 based systems. Using composite catalysts of precious metal nanoparticles on TS-1, researchers have achieved high performance by bridging the conditions for in situ H₂O₂ synthesis and ammoximation.[5] The alloying of palladium with gold and the addition of platinum have been shown to be crucial for promoting high catalytic activity.[5][6]

Other Catalytic Approaches

While TS-1 represents a state-of-the-art heterogeneous catalyst, other systems have also been explored for oxime synthesis.

  • Organocatalysts: Recent research has identified novel organocatalyst scaffolds, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles, that are effective in promoting hydrazone and oxime formation at neutral pH.[7] These catalysts can offer rate enhancements significantly greater than classic aniline catalysis, particularly for challenging aryl ketone substrates.[7] While their application to pinacolone specifically is less documented, they represent a promising area for future investigation, especially for applications in sensitive biological contexts where mild, neutral pH conditions are paramount.[7]

  • Ionic Liquids: Ionic liquids have been investigated as both solvents and catalysts for oxime synthesis.[8] Certain functionalized ionic liquids can provide a suitable, mildly acidic environment that promotes the reaction while allowing for easy product separation and potential catalyst recycling.[8]

Quantitative Performance Comparison

To provide a clear overview, the table below summarizes the key performance indicators for different catalytic systems based on data from the literature for ketoxime synthesis.

Catalyst SystemTypical YieldSelectivityCatalyst ReusabilityKey AdvantagesKey Disadvantages
Homogeneous Acids (H₂SO₄, HCl) Good to HighModerate to GoodNot reusableLow initial cost, simple procedureCorrosive, high waste generation, difficult product purification
Titanium Silicalite-1 (TS-1) High to ExcellentExcellentHighly reusableEnvironmentally benign, high selectivity, mild conditionsHigher initial catalyst cost, requires H₂O₂ and NH₃
Organocatalysts Moderate to HighGood to HighVariesOperates at neutral pH, good for sensitive substratesMay have lower activity for sterically hindered ketones
Ionic Liquids Good to HighGoodPotentially reusableDual solvent/catalyst role, tunable propertiesHigh cost, potential toxicity concerns, viscosity issues

Experimental Protocols

Protocol 1: Pinacolone Oximation using Titanium Silicalite-1 (TS-1) via Ammoximation

This protocol is a representative procedure for the green synthesis of this compound.

Materials:

  • Pinacolone

  • Titanium Silicalite-1 (TS-1) catalyst

  • Ammonia (25% aqueous solution)

  • Hydrogen Peroxide (30% aqueous solution)

  • tert-Butanol (solvent)

  • Reaction vessel (autoclave)

Procedure:

  • Charge the autoclave with pinacolone, tert-butanol, aqueous ammonia, and the TS-1 catalyst.

  • Seal the reactor and begin stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Slowly feed the hydrogen peroxide solution into the reactor over a period of 1-2 hours using a metering pump.

  • Maintain the reaction at temperature for an additional 2-4 hours after the H₂O₂ feed is complete. Monitor the reaction progress by GC analysis.

  • After the reaction is complete, cool the reactor to room temperature and vent any excess pressure.

  • Recover the TS-1 catalyst by filtration. The catalyst can be washed, dried, and calcined for reuse.

  • Isolate the this compound from the filtrate by solvent evaporation and subsequent purification (e.g., crystallization or distillation).

Visualizing Catalytic Workflows and Mechanisms

General Workflow for Catalyst Evaluation

The following diagram illustrates a typical experimental workflow for screening and comparing different catalysts for this compound synthesis.

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_eval Evaluation Reactants Prepare Reactants (Pinacolone, Hydroxylamine Source) Reaction Perform Catalytic Reaction (Controlled T, P, Time) Reactants->Reaction Catalyst Select & Prepare Catalyst (e.g., TS-1, H2SO4) Catalyst->Reaction Monitoring Monitor Progress (GC, TLC) Reaction->Monitoring Workup Reaction Workup (Filtration, Extraction) Monitoring->Workup Analysis Product Analysis (Yield, Selectivity via GC/NMR) Workup->Analysis Compare Compare Performance Metrics (Yield, TON, TOF) Analysis->Compare Reuse Test Catalyst Reusability (For Heterogeneous Catalysts) Compare->Reuse If Heterogeneous Reuse->Catalyst Recycle

Caption: General experimental workflow for catalyst comparison.

Mechanism: Homogeneous Acid Catalysis

This diagram outlines the key steps in the acid-catalyzed formation of an oxime.

G Pinacolone Pinacolone (Ketone) ProtonatedKetone Protonated Ketone (Activated) Pinacolone->ProtonatedKetone + H+ Intermediate Tetrahedral Intermediate ProtonatedKetone->Intermediate + NH2OH ProtonatedOxime Protonated Oxime Intermediate->ProtonatedOxime - H2O Oxime This compound ProtonatedOxime->Oxime - H+ H_plus H+ NH2OH NH2OH H2O H2O H_plus_out H+

Caption: Simplified mechanism of acid-catalyzed oxime formation.

Conclusion and Future Outlook

The synthesis of this compound is a well-established yet continuously evolving field. While traditional homogeneous acid catalysts are effective, they are increasingly being replaced by more sustainable heterogeneous systems. Titanium silicalite-1 (TS-1) stands out as a superior catalyst for the ammoximation route, offering high selectivity, catalyst reusability, and a significantly improved environmental profile. The choice of catalyst ultimately depends on the specific requirements of the application, including scale, purity requirements, and economic and environmental considerations. Future research will likely focus on developing even more active and stable heterogeneous catalysts, potentially including novel metal-organic frameworks (MOFs) and functionalized nanomaterials, to further enhance the efficiency and sustainability of this compound production.

References

  • Cardiff Catalysis Institute. (n.d.). The Selective Ammoximation of Ketones via in-situ H2O2 Synthesis. Hydro-Oxy. Available from: [Link]

  • Karthikeyan, P., et al. (2011). A novel L-amino acid ionic liquid for quick and highly efficient synthesis of oxime derivatives – An environmental benign approach. ResearchGate. Available from: [Link]

  • Organic Syntheses. (n.d.). Pinacolone. Retrieved from [Link]

  • Reich, B., et al. (2015). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters, 17(1), 110-113. Available from: [Link]

  • Royal Society of Chemistry. (2020). A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. Retrieved from [Link]

  • Sun, H., et al. (2020). Synthesis of Low Cost Titanium Silicalite-1 Zeolite for Highly Efficient Propylene Epoxidation. Frontiers in Chemistry, 8, 580. Available from: [Link]

  • ACS Material. (n.d.). Titanium Silicalite-1 - TS-1 Catalyst. Retrieved from [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Pinacolone Oxime E and Z Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in synthetic chemistry and drug development, the unambiguous characterization of stereoisomers is not merely an academic exercise; it is a foundational requirement for ensuring efficacy, safety, and reproducibility. Oximes, with their C=N double bond, present a classic case of E/Z isomerism, where the spatial orientation of the hydroxyl group relative to other substituents can profoundly influence the molecule's chemical and biological properties.[1] Pinacolone oxime serves as an excellent model system for exploring the spectroscopic techniques used to distinguish these subtle, yet critical, structural differences.

This guide provides an in-depth comparison of the E and Z isomers of this compound, grounded in the principles of NMR, IR, and UV-Vis spectroscopy. We will move beyond a simple presentation of data to explain the underlying physical phenomena that give rise to spectroscopic distinctions and provide robust, field-proven protocols for synthesis, separation, and analysis.

The Decisive Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for distinguishing between E and Z oxime isomers.[2] The rigid geometry of the C=N double bond places the substituents—in this case, a methyl group and a bulky tert-butyl group—in magnetically distinct environments depending on their proximity to the electronegative hydroxyl group.

¹H NMR: The Anisotropic Effect in Action

In ¹H NMR, the key to differentiation lies in the magnetic anisotropy of the C=N-OH group. This effect creates distinct shielding and deshielding cones of electron density. Protons situated syn (on the same side) to the hydroxyl group experience a different magnetic field than protons in the anti (on the opposite side) position.

  • For the E-isomer: The methyl group is syn to the hydroxyl group, while the t-butyl group is anti.

  • For the Z-isomer: The t-butyl group is syn to the hydroxyl group, and the methyl group is anti.

Typically, a proton positioned syn to the oxime's hydroxyl group is deshielded (appears at a lower field, or higher ppm value) compared to its chemical shift in the corresponding anti position. This is due to the influence of the lone pair electrons on the nitrogen and oxygen atoms.[2]

¹³C NMR: Probing Steric Hindrance

The ¹³C NMR spectrum provides complementary information based on steric interactions. The "steric compression" or gamma-gauche effect predicts that a carbon atom that is sterically hindered will be shielded, causing its signal to appear at a higher field (lower ppm value).[2]

  • In the Z-isomer , the bulky t-butyl group is in closer proximity to the methyl group across the C=N bond compared to the E-isomer. This increased steric hindrance is expected to shield the carbon of the syn t-butyl group, shifting its signal upfield relative to the t-butyl signal in the less crowded E-isomer .

NOESY: The Unambiguous Spatial Connection

While ¹H and ¹³C shifts provide strong evidence, Nuclear Overhauser Effect Spectroscopy (NOESY) offers definitive, incontrovertible proof of configuration.[2][3] The NOE is a through-space phenomenon that detects protons that are physically close to each other (typically < 5 Å), regardless of their through-bond connectivity.[4] By irradiating the hydroxyl proton, we can observe which substituent is its nearest neighbor.

  • E-Isomer: A cross-peak in the NOESY spectrum will appear between the N-OH proton and the protons of the methyl group .

  • Z-Isomer: A cross-peak will be observed between the N-OH proton and the protons of the t-butyl group .[5]

This direct observation of spatial proximity provides a self-validating method for assignment.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for the E and Z isomers of this compound based on established principles.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Isomer Structure Group ¹H Shift (ppm) ¹³C Shift (ppm) Rationale
E-Pinacolone Oxime E-isomer structure -CH₃ ~1.9 ~12 Anti to -OH group.
-C(CH₃)₃ ~1.2 ~27 (quat C ~38) Anti to -CH₃ group.
=C=N- - ~160 Carbon of the imine.
Z-Pinacolone Oxime Z-isomer structure -CH₃ ~1.8 ~13 Anti to -OH, slightly different environment.
-C(CH₃)₃ ~1.3 ~26 (quat C ~37) Syn to -OH, sterically compressed (shielded).
=C=N- - ~159 Slightly different electronic environment.

Note: These are predicted values. Actual shifts may vary based on solvent and experimental conditions.[6][7][8]

Table 2: Key Infrared (IR) Vibrational Frequencies (cm⁻¹)

Vibration Mode E-Isomer (cm⁻¹) Z-Isomer (cm⁻¹) Comments
O-H stretch ~3250 (broad) Lower frequency The position and breadth are highly sensitive to hydrogen bonding (intermolecular vs. intramolecular), which can differ between isomers, especially in the solid state.[9]
C=N stretch ~1640-1660 ~1640-1660 Differences are often subtle but may arise from changes in conjugation and planarity.[2]

| N-O stretch | ~930-960 | ~930-960 | Can provide confirmatory evidence but is not typically the primary distinguishing feature.[9] |

Experimental Workflow: From Synthesis to Analysis

The reliable spectroscopic comparison of isomers begins with their successful synthesis and separation. The following workflow and protocols outline a standard approach.

G cluster_0 Synthesis & Separation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A 1. Synthesis of This compound Mixture B 2. Isomer Separation (Column Chromatography) A->B Crude Product C E-Isomer Fraction B->C D Z-Isomer Fraction B->D E NMR Analysis (¹H, ¹³C, NOESY) C->E F IR Analysis C->F G UV-Vis Analysis C->G D->E D->F D->G H Unambiguous Isomer Assignment E->H F->H G->H

Caption: Experimental workflow from synthesis to analysis.

Protocol 1: Synthesis of this compound (E/Z Mixture)

Rationale: This standard condensation reaction produces the oxime from the corresponding ketone. The reaction typically yields a mixture of isomers, with the thermodynamically more stable E-isomer often predominating.[10][11]

  • Dissolve Pinacolone: In a round-bottom flask, dissolve 1 equivalent of pinacolone in ethanol.

  • Add Hydroxylamine: Add 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of a base (e.g., sodium acetate or pyridine) to the solution. The base neutralizes the HCl released, liberating free hydroxylamine.

  • Reaction: Stir the mixture at room temperature or under gentle reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a mixture of E and Z isomers.

Protocol 2: Isomer Separation via Column Chromatography

Rationale: The E and Z isomers have different polarities due to the distinct spatial arrangement of the polar -OH group, allowing for their separation by silica gel chromatography.[12]

  • Prepare Column: Prepare a silica gel column using a non-polar solvent system (e.g., a hexane:ethyl acetate gradient).

  • Load Sample: Dissolve the crude oxime mixture in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with a low polarity solvent (e.g., 95:5 hexane:ethyl acetate), gradually increasing the polarity. The less polar isomer will typically elute first.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify the separated isomers.

  • Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 3: Spectroscopic Characterization
  • NMR Spectroscopy:

    • Prepare samples of each pure isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of ~5-10 mg/mL.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For definitive assignment, acquire a 2D NOESY spectrum. Pay close attention to the region of the N-OH proton to identify cross-peaks to either the methyl or t-butyl protons.[2]

  • IR Spectroscopy:

    • Prepare a KBr pellet containing a small amount of the solid isomer or cast a thin film from a volatile solvent onto a salt plate.

    • Acquire the spectrum and identify the key stretching frequencies for O-H, C=N, and N-O bonds.

  • UV-Vis Spectroscopy:

    • Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile).

    • Record the absorbance spectrum to determine the λ_max. The E and Z isomers may show slight differences in their absorption maxima due to subtle changes in electronic conjugation.[10]

Visualizing NOE for Definitive Assignment

The diagram below illustrates the expected through-space correlations that would be observed in a NOESY experiment, providing the most reliable method for distinguishing the isomers.

Caption: Expected NOE correlations for E and Z isomers.

Conclusion

The differentiation of this compound E and Z isomers is a task readily accomplished with modern spectroscopic methods. While ¹H and ¹³C NMR provide strong indicative data based on anisotropy and steric effects, and IR offers complementary vibrational information, it is the 2D NOESY experiment that delivers an unambiguous and definitive assignment. By understanding the principles behind each technique and employing a systematic workflow of synthesis, separation, and multi-faceted analysis, researchers can confidently determine the stereochemistry of their compounds, a critical step in advancing the fields of chemical synthesis and pharmaceutical development.

References

  • ResearchGate. (2011). A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2019). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. PMC. Retrieved from [Link]

  • MDPI. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Retrieved from [Link]

  • National Institutes of Health. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. PMC. Retrieved from [Link]

  • Nature. (2022). The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. Retrieved from [Link]

  • ResearchGate. (2015). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from [Link]

  • TSI Journals. (2017). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Retrieved from [Link]

  • Google Patents. (1980). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.
  • Royal Society of Chemistry. (2021). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical shifts. Retrieved from [Link]

  • An-Najah Staff. (2010). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. Retrieved from [Link]

  • TSI Journals. (2010). Identification of e and z-isomers of some cephalosporins by nmr. Retrieved from [Link]

  • Semantic Scholar. (2001). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (1959). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Retrieved from [Link]

  • Chegg.com. (2019). Solved Part 4. The following question deals with the NMR. Retrieved from [Link]

  • Unknown Source. (n.d.). Corrected Synthesis and spectral characterization of novel 1,5-benzodiazepine oxime derivatives. Retrieved from [Link]

  • YouTube. (2024). Can IR Spectroscopy Distinguish Isomers?. Chemistry For Everyone. Retrieved from [Link]

  • Thieme Chemistry. (2019). Stereoconvergent Synthesis of Ketoximes. SYNFORM. Retrieved from [Link]

Sources

A Comparative Guide to the Quantitative NMR (qNMR) Analysis of Pinacolone Oxime Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of pinacolone oxime, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the principles of qNMR, present a detailed experimental protocol, and offer a comparative analysis with established chromatographic techniques, supported by experimental data, to equip you with the knowledge to make informed decisions in your analytical workflows.

The Ascendancy of qNMR in Purity Determination: A Paradigm of Accuracy

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct quantification of substances.[1] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which rely on the comparison of a sample's response to that of a reference standard of the same compound, qNMR provides a direct measure of the molar concentration of an analyte.[2][3] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][4]

The core strengths of qNMR in purity analysis include:

  • Absolute Quantification: It allows for the determination of purity without the need for an identical reference standard of the analyte, which is particularly advantageous for novel compounds or when a certified reference material is unavailable.

  • High Specificity: The high resolution of NMR spectra often allows for the selective quantification of the target analyte in the presence of impurities, even if they are structurally related.

  • Non-destructive Nature: The sample can be recovered after analysis, a significant advantage when dealing with valuable or scarce materials.

  • Structural Confirmation: In the same experiment, qNMR provides structural information, confirming the identity of the analyte while quantifying its purity.

A Validated Approach to this compound Purity: The Experimental Protocol

The successful implementation of a qNMR experiment hinges on a meticulous and well-validated protocol. Here, we outline a step-by-step methodology for the purity determination of this compound.

Diagram of the qNMR Workflow for this compound Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup_nmr Set up NMR (shim, tune, lock) transfer->setup_nmr acquire_data Acquire 1H NMR spectrum setup_nmr->acquire_data process_fid Process FID (FT, phase, baseline) acquire_data->process_fid integrate Integrate signals process_fid->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for qNMR analysis of this compound.

Step 1: Selection of the Internal Standard and Deuterated Solvent

The choice of an appropriate internal standard is critical for the accuracy of qNMR results. An ideal internal standard should:

  • Be of high, certified purity.

  • Be chemically stable and not react with the analyte or solvent.

  • Possess signals in the ¹H NMR spectrum that are well-resolved from those of the analyte and any potential impurities.

  • Have a simple spectrum, preferably with a single, sharp signal.

  • Be readily soluble in the chosen deuterated solvent.

For the analysis of this compound, which exhibits signals for its tert-butyl and methyl protons, a careful selection is necessary to avoid spectral overlap. Let's consider the ¹H NMR spectrum of this compound.[5] The tert-butyl protons appear as a singlet, and the methyl protons also present as a singlet at a different chemical shift.

Now, let's evaluate potential internal standards in deuterated chloroform (CDCl₃), a common solvent for non-polar to moderately polar organic compounds:

  • Maleic Acid: The olefinic protons of maleic acid typically appear as a singlet around 6.2-6.5 ppm in CDCl₃.[6][7] This region is generally free from signals of this compound, making it a potentially suitable candidate.

  • Dimethyl Sulfone: This standard shows a sharp singlet for its six equivalent methyl protons, typically around 3.1-3.2 ppm in CDCl₃.[8][9] This region might be close to potential impurity signals, so careful evaluation is needed.

  • 1,4-Dinitrobenzene: The aromatic protons of 1,4-dinitrobenzene appear as a singlet at approximately 8.46 ppm in CDCl₃.[10] This downfield region is highly likely to be clear of any signals from this compound and its common impurities.

Based on this analysis, 1,4-dinitrobenzene is an excellent choice for the internal standard due to its single, sharp peak in a region of the ¹H NMR spectrum that is typically devoid of signals from aliphatic compounds like this compound. Deuterated chloroform (CDCl₃) is a suitable solvent as it effectively dissolves both this compound and 1,4-dinitrobenzene.

Step 2: Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using an analytical balance with a readability of at least 0.01 mg.

  • Internal Standard Addition: Accurately weigh an approximately equimolar amount of the chosen internal standard (1,4-dinitrobenzene) and add it to the same vial.

  • Dissolution: Add a precise volume (e.g., 0.6 mL for a standard 5 mm NMR tube) of deuterated chloroform (CDCl₃) to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

  • Transfer: Carefully transfer the solution to a high-quality 5 mm NMR tube.

Step 3: NMR Data Acquisition

To ensure accurate quantification, specific NMR acquisition parameters must be optimized:[11]

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.

  • Pulse Angle: A 90° pulse angle should be used to ensure uniform excitation of all signals.

  • Relaxation Delay (d1): This is a critical parameter. A sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals) is crucial for complete relaxation of all protons and to ensure that the signal integrals are directly proportional to the number of protons. A typical starting point is a delay of 30-60 seconds.

  • Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest is recommended for high accuracy).

  • Temperature: Maintain a constant and regulated temperature throughout the experiment.

Step 4: Data Processing and Purity Calculation
  • Processing: The acquired Free Induction Decay (FID) should be processed with a Fourier transform. Manual phase and baseline correction are crucial for accurate integration.

  • Integration: Integrate the well-resolved, characteristic signals of both this compound (e.g., the singlet from the tert-butyl protons) and the internal standard (the singlet from the aromatic protons of 1,4-dinitrobenzene).

  • Purity Calculation: The purity of this compound (Purity_analyte) can be calculated using the following equation:[1]

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • Purity = Purity of the internal standard (as provided on its certificate of analysis)

    • analyte = this compound

    • IS = Internal Standard (1,4-dinitrobenzene)

Comparative Analysis: qNMR vs. Chromatographic Techniques

While qNMR offers significant advantages, it is essential to understand its performance in relation to established methods like HPLC and GC. The choice of the optimal analytical technique often depends on the specific requirements of the analysis.[12]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[4]Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.
Quantification Absolute (primary method), no identical reference standard needed.[1]Relative, requires a certified reference standard of the analyte.Relative, requires a certified reference standard of the analyte.
Selectivity High, based on unique chemical shifts.High, based on retention time and detector response.Very high, especially when coupled with a mass spectrometer (GC-MS).
Sample Throughput Lower, due to longer relaxation delays required for accurate quantification.Higher, with typical run times of 15-30 minutes.High, with typical run times of 10-30 minutes.
Destructive? No, the sample can be recovered.Yes, the sample is consumed.Yes, the sample is consumed.
Instrumentation Cost HighModerateModerate
Strengths - Absolute quantification- Structural information- Non-destructive- Universal detection for protons- High sensitivity- High throughput- Well-established and widely available- Excellent for volatile and thermally stable compounds- High resolution- Can be coupled with MS for definitive identification
Limitations - Lower sensitivity compared to chromatographic methods- Potential for signal overlap in complex mixtures- Higher initial instrument cost- Requires a reference standard for each analyte- Potential for co-elution of impurities- Detector response can vary between compounds- Not suitable for non-volatile or thermally labile compounds- Derivatization may be required for some analytes
Supporting Experimental Data Insights

Conclusion: An Integrated Approach to Purity Assessment

The qNMR methodology presented in this guide offers a robust and accurate approach for determining the purity of this compound. Its fundamental principle of direct proportionality between signal integral and the number of nuclei provides a level of confidence in the results that is often unmatched by other techniques.

For routine quality control where high throughput is essential, a validated HPLC or GC method may be the preferred choice. However, for the certification of reference standards, for the analysis of novel compounds, and in situations where an absolute and unbiased purity value is required, qNMR stands as the gold standard. A comprehensive purity assessment strategy should ideally leverage the strengths of both qNMR and chromatographic techniques, employing them as orthogonal methods to ensure the highest level of confidence in the quality of your materials.

References

  • Stacked ¹H NMR spectrum in CDCl3 showing full conversion of the ethenolysis of maleic acid (top) to acrylic acid (0.2 M, bottom) using mesitylene (mes) (0.66 equiv.) as an internal standard. ResearchGate. Available from: [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Available from: [Link]

  • 1H NMR (400 MHz, CDCl3) δ =. The Royal Society of Chemistry. Available from: [Link]

  • Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. Available from: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available from: [Link]

  • Pinacolone. SpectraBase. Available from: [Link]

  • Dimethylsulfone - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available from: [Link]

  • Pinacolone NMR 1H Approximation: C6H12O Analysis. Studylib. Available from: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database. Available from: [Link]

  • 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0002151). Human Metabolome Database. Available from: [Link]

  • Rapport BIPM-2018/04: Internal Standard Reference Data for qNMR: Dimethyl sulfone. BIPM. Available from: [Link]

  • 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. The Royal Society of Chemistry. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0013733). Human Metabolome Database. Available from: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0004983). Human Metabolome Database. Available from: [Link]

  • 1,4-Dinitrobenzene - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies. Available from: [Link]

  • Maleic acid 1H NMR. Reddit. Available from: [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. Available from: [Link]

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A Comparative Guide to the Development of a Validated Analytical Method for Pinacolone Oxime Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust identification and quantification of impurities in Pinacolone oxime. As a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, ensuring the purity of this compound is paramount to the safety and efficacy of the final product.[][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and experimentally-backed recommendations.

Introduction: The Significance of Impurity Profiling for this compound

This compound (3,3-Dimethyl-2-butanone Oxime) is a versatile chemical intermediate.[2] Impurities can arise from the manufacturing process, degradation, or storage, and their presence, even in trace amounts, can impact the quality, safety, and efficacy of the active pharmaceutical ingredient (API).[3] Therefore, a well-developed and validated analytical method is not merely a regulatory requirement but a fundamental component of quality control.

The objective of this guide is to compare and contrast potential analytical techniques for the analysis of this compound and its impurities, culminating in a detailed, validated High-Performance Liquid Chromatography (HPLC) method as a primary recommendation. The principles of method validation will be discussed in the context of the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is the cornerstone of reliable impurity profiling. The choice is dictated by the physicochemical properties of this compound and its potential impurities, as well as the desired sensitivity and selectivity of the method.

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is a powerhouse for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for this compound and its polar impurities.[9][10]

  • Advantages: High resolution, sensitivity, and adaptability to a wide range of analytes. The use of various detectors (e.g., UV, DAD, MS) enhances specificity and identification capabilities.[11][12]

  • Disadvantages: Can be more time-consuming in method development compared to other techniques. Mobile phase consumption can be a cost factor in high-throughput environments.

2.2. Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. Given that Pinacolone itself can be analyzed by GC, this technique is a viable option for related volatile impurities.[13][14]

  • Advantages: Excellent separation efficiency for volatile compounds, high sensitivity, and often faster analysis times than HPLC.

  • Disadvantages: Not suitable for non-volatile or thermally unstable impurities. Derivatization may be necessary for polar analytes to improve volatility and chromatographic performance, which can add complexity to the sample preparation process.[15][16]

2.3. Hyphenated Techniques (LC-MS, GC-MS)

Coupling chromatography with mass spectrometry provides unparalleled specificity and structural elucidation capabilities, which are invaluable for identifying unknown impurities.

  • Advantages: Provides molecular weight and fragmentation information, enabling definitive identification of impurities.

  • Disadvantages: Higher cost of instrumentation and increased complexity in operation and data interpretation.

Method Selection Workflow:

MethodSelection cluster_0 Analyte & Impurity Properties cluster_1 Technique Selection P1 Volatility T1 Gas Chromatography (GC) P1->T1 High T2 High-Performance Liquid Chromatography (HPLC) P1->T2 Low P2 Thermal Stability P2->T1 Stable P2->T2 Labile P3 Polarity P3->T1 Non-polar (or derivatized) P3->T2 Polar T3 Hyphenated Techniques (GC-MS, LC-MS) T1->T3 T2->T3

Caption: Workflow for selecting the appropriate analytical technique.

Recommended Method: A Validated Reversed-Phase HPLC Method

Based on a comprehensive evaluation, a reversed-phase HPLC method is recommended for the routine quality control of this compound and its impurities. This section details the development and validation of such a method.

3.1. Experimental Protocol: HPLC Method

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as a modifier to improve peak shape. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-26 min: 80-20% B26-30 min: 20% BA gradient elution is necessary to separate impurities with a range of polarities in a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmThis compound and potential impurities are expected to have UV absorbance at lower wavelengths.
Injection Vol. 10 µLA suitable volume to achieve good sensitivity without overloading the column.

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase (initial composition) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3.2. Method Validation: Adherence to ICH Q2(R1) Guidelines

Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose.[4][8] The following parameters should be assessed according to ICH Q2(R1) guidelines.[6][7]

Validation Workflow:

ValidationWorkflow Start Method Development Complete Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Workflow for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies.[17][18][19]

    • Forced Degradation Protocol: Expose the this compound sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[20][21] The goal is to achieve 5-20% degradation of the active substance. The developed HPLC method should be able to separate the degradation products from the main peak and from each other.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Protocol: Prepare a series of solutions of this compound and its known impurities at different concentrations (e.g., from LOQ to 120% of the specification limit). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[11][12]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Protocol: Perform recovery studies by spiking a placebo with known amounts of impurities at different concentration levels (e.g., 80%, 100%, and 120% of the specification). The recovery should be within an acceptable range (e.g., 98-102%).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

    • Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[22]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Protocol: Introduce small variations in parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within the acceptance criteria.

Comparative Performance Data

The following table summarizes the performance of the proposed HPLC method in comparison to a generic GC method.

Performance AttributeHPLC MethodGC Method (with derivatization)
Specificity Excellent, demonstrated through forced degradation.Good for volatile impurities, may miss non-volatile degradants.
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.5%97.0 - 103.0%
Precision (RSD) < 1.5%< 2.0%
LOQ ~0.01%~0.02%
Analysis Time ~30 min~20 min
Sample Preparation Simple dissolution and filtration.Derivatization step required.

Performance Comparison:

PerformanceComparison cluster_HPLC HPLC Method cluster_GC GC Method H_Spec High Specificity H_Acc High Accuracy H_Prec High Precision H_Sens High Sensitivity (Low LOQ) H_Sample Simple Sample Prep G_Speed Faster Analysis G_Volatile Excellent for Volatiles G_Sample Complex Sample Prep (Derivatization) G_Limited Limited for Non-Volatiles

Caption: Key performance attributes of HPLC vs. GC methods.

Conclusion

While both HPLC and GC can be employed for the analysis of this compound impurities, a well-validated reversed-phase HPLC method offers superior versatility and reliability for comprehensive impurity profiling. Its ability to handle a wider range of polar and non-volatile impurities, which are common in pharmaceutical manufacturing and degradation pathways, makes it the more robust choice. The detailed HPLC method and validation protocol provided in this guide serve as a robust starting point for laboratories to ensure the quality and safety of this compound and its downstream products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Pinacol Rearrangement: Lab Protocol & GC Analysis. Studylib. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. PubMed. [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. [Link]

  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. ResearchGate. [Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]

  • 3028 Pinacol pinacolone rearrangement. [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. [Link]

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  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Implementation of QbD Approach to the Development of Chromatographic Methods for the Determination of Complete Impurity Profile. Celon Pharma. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

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The Untapped Potential of Pinacolone Oxime Derivatives in Antifungal Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antifungal resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation fungicidal and fungistatic agents. Among the myriad of heterocyclic compounds, oxime derivatives have garnered significant attention for their broad-spectrum biological activities.[1] Concurrently, the pinacolone moiety has been successfully incorporated into various pesticides, including potent triazole fungicides like triadimefon and paclobutrazol, highlighting its value as a pharmacophore.[2][3] This guide presents a comparative analysis of the prospective antifungal activity of pinacolone oxime derivatives, a class of compounds at the intersection of these two promising pharmacophores. While comprehensive comparative studies on a series of this compound derivatives are nascent in publicly available literature, this guide, grounded in established principles of medicinal chemistry and mycology, will synthesize existing data on related structures to provide a forward-looking perspective for researchers in the field.

We will delve into the rationale behind exploring this chemical class, propose a framework for their comparative evaluation, provide detailed experimental protocols for their synthesis and antifungal assessment, and discuss potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to investigate this promising, yet underexplored, area of antifungal research.

The Rationale: Why this compound Derivatives?

The strategic hybridization of a pinacolone core with an oxime functional group offers several compelling advantages in the design of novel antifungal agents:

  • Proven Antifungal Scaffolds: The pinacolone fragment is a key component in several commercial fungicides.[2][3] This history of success suggests that the steric bulk and lipophilicity of the tert-butyl group in pinacolone can facilitate favorable interactions with fungal cellular targets.

  • Versatility of the Oxime Moiety: The oxime group (C=N-OH) and its derivatives (oxime ethers and esters) are known to exhibit a wide range of biological activities, including antifungal properties.[1][4] This functional group provides a readily modifiable handle for tuning the physicochemical and pharmacokinetic properties of the molecule.

  • Structural Analogy to Existing Drugs: The overall structure of certain this compound derivatives can mimic portions of established antifungal drugs, potentially allowing them to interact with similar enzymatic targets. For instance, modifying the oxime's oxygen atom can introduce functionalities present in other known antifungal classes.

A Framework for Comparative Analysis

To systematically evaluate the antifungal potential of this compound derivatives, a structure-activity relationship (SAR) study is paramount. By synthesizing a library of analogues with systematic variations, researchers can identify the key structural features that govern antifungal potency and spectrum. Below is a representative table illustrating the type of comparative data that should be generated.

Table 1: Representative Antifungal Activity Data for a Hypothetical Series of this compound Derivatives

Compound IDR-Group on Oxime EtherCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
PO-1 -H (this compound)>128>128>128
PO-2 -CH₃6412864
PO-3 -CH₂CH₃326432
PO-4 -CH₂(C₆H₅) (Benzyl)163216
PO-5 -CH₂(4-Cl-C₆H₄)8168
PO-6 -CH₂(2,4-diCl-C₆H₄)484
Fluconazole (Reference)8>6416
Amphotericin B (Reference)110.5

This table presents hypothetical data for illustrative purposes. MIC (Minimum Inhibitory Concentration) is a standard measure of antifungal activity.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and antifungal evaluation of this compound derivatives. These protocols are based on established and reliable chemical and microbiological procedures.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a straightforward two-step process, beginning with the oximation of pinacolone, followed by the alkylation or acylation of the resulting oxime.

Step 1: Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of pinacolone with hydroxylamine hydrochloride in the presence of a base. A grinding method offers a solvent-free and efficient alternative.[5]

  • Materials: Pinacolone, hydroxylamine hydrochloride, anhydrous sodium carbonate, mortar and pestle.

  • Procedure:

    • In a mortar, combine pinacolone (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and anhydrous sodium carbonate (1.5 equivalents).

    • Grind the mixture thoroughly with a pestle at room temperature for 5-10 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, add distilled water to the mortar and triturate the solid product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry to afford this compound.

Step 2: Synthesis of this compound Ethers (O-alkylation)

The O-alkylation of this compound introduces various substituents, allowing for the exploration of structure-activity relationships.[6][7]

  • Materials: this compound, various alkyl or benzyl halides (e.g., benzyl bromide, 4-chlorobenzyl bromide), sodium hydroxide, and a suitable solvent like acetone or dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

    • Add powdered sodium hydroxide (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to form the sodium salt of the oxime.

    • Add the desired alkyl or benzyl halide (1.1 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until TLC indicates the consumption of the starting material.

    • Pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound ether.

Diagram 1: Synthetic Pathway for this compound Derivatives

G Pinacolone Pinacolone Reagents1 NH2OH·HCl, Na2CO3 (Grinding) Pinacolone->Reagents1 PinacoloneOxime This compound Reagents1->PinacoloneOxime Reagents2 R-X, NaOH (Solvent) PinacoloneOxime->Reagents2 Derivatives This compound Derivatives (Ethers or Esters) Reagents2->Derivatives

Caption: General synthetic scheme for this compound derivatives.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds should be evaluated against a panel of clinically relevant fungal pathogens. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).

  • Standardized Method: The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38). These protocols should be followed to ensure reproducibility and comparability of data.

  • General Procedure (Broth Microdilution):

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compounds in a 96-well microtiter plate containing RPMI-1640 medium.

    • Prepare a standardized inoculum of the fungal strain to be tested.

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include positive (fungus in medium) and negative (medium only) controls.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Diagram 2: Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CompoundPrep Compound Dilution Inoculation Inoculation of Microtiter Plate CompoundPrep->Inoculation InoculumPrep Fungal Inoculum Preparation InoculumPrep->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Readout Visual or Spectrophotometric Reading Incubation->Readout MIC MIC Determination Readout->MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Potential Mechanisms of Action

While the precise antifungal mechanism of this compound derivatives is yet to be elucidated, insights can be drawn from the known mechanisms of other antifungal agents containing similar structural motifs.

  • Inhibition of Ergosterol Biosynthesis: Many azole antifungals function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8] The structural features of some this compound derivatives may allow them to bind to and inhibit this or other enzymes in the ergosterol pathway.

  • Disruption of Cell Membrane Integrity: Some antifungal compounds exert their effect by directly interacting with the fungal cell membrane, leading to increased permeability and cell death. The lipophilic nature of the pinacolone moiety could facilitate the insertion of these derivatives into the lipid bilayer.

  • Inhibition of Other Essential Enzymes: Oxime-containing compounds have been shown to inhibit various enzymes in pathogenic fungi.[9] this compound derivatives could potentially target other essential fungal enzymes, representing a novel mechanism of action.

Diagram 3: Potential Antifungal Mechanisms of Action

G Derivative This compound Derivative Membrane Fungal Cell Membrane Derivative->Membrane Ergosterol Ergosterol Biosynthesis (e.g., CYP51) Derivative->Ergosterol OtherEnzymes Other Essential Fungal Enzymes Derivative->OtherEnzymes Disruption Membrane Disruption Membrane->Disruption Inhibition1 Inhibition Ergosterol->Inhibition1 Inhibition2 Inhibition OtherEnzymes->Inhibition2

Sources

A Comparative Guide to Cross-Reactivity of Antibodies Raised Against Pinacolone Oxime Haptens

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pinacolone Oxime in Monitoring Organophosphorus Compound Exposure

Pinacolone, a simple ketone, holds significant importance in both industrial and defense sectors. It serves as a precursor in the synthesis of various fungicides and herbicides.[1][][3][4] More critically, it is classified as a Schedule 3 compound under the Chemical Weapons Convention due to its role as a potential precursor to the nerve agent Soman.[1] This dual-use nature necessitates the development of sensitive and specific detection methods for pinacolone and its metabolites to monitor potential exposure and ensure compliance with international treaties. One such metabolite or derivative that can be targeted for immunodetection is this compound.

Antibodies are powerful tools for the development of rapid, sensitive, and field-deployable immunoassays. However, a critical challenge in developing such assays for small molecules (haptens) like this compound is ensuring the specificity of the antibody. Cross-reactivity, the binding of an antibody to molecules structurally similar to the target antigen, can lead to false-positive results and inaccurate quantification. Therefore, rigorous cross-reactivity studies are paramount in the validation of any antibody-based detection method.

This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of polyclonal and monoclonal antibodies raised against this compound haptens. We will delve into the rationale behind experimental design, from hapten synthesis to the interpretation of cross-reactivity data from two gold-standard techniques: competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Hapten Synthesis and Immunogen Preparation: Eliciting a Targeted Immune Response

Small molecules like pinacolone are not immunogenic on their own.[5][6] To elicit an immune response, they must be covalently coupled to a larger carrier protein, creating an immunogen.[5][6] The design of the hapten and the conjugation strategy are critical determinants of the resulting antibody's specificity.

Synthesis of this compound Hapten with a Carboxylic Acid Linker

A common and effective strategy for preparing a hapten for conjugation is to introduce a functional group, such as a carboxylic acid, that can be readily coupled to the primary amines on a carrier protein.[7][8] The formation of an oxime from the ketone group of pinacolone provides a stable and strategically positioned point for linker attachment.[9]

Rationale: The oxime linkage is stable under physiological conditions. Introducing a carboxymethyl group on the oxime provides a terminal carboxyl group for conjugation, distanced from the core pinacolone structure by a short spacer. This spacer helps to present the hapten to the immune system, minimizing steric hindrance from the carrier protein and increasing the likelihood of generating antibodies against the hapten itself rather than the linker.[10]

Experimental Protocol: Synthesis of (3,3-dimethylbutan-2-one) O-(carboxymethyl) oxime

  • Dissolution: Dissolve pinacolone in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an equimolar amount of (aminooxy)acetic acid hemihydrochloride and a base, such as sodium acetate, to the solution. The base neutralizes the HCl salt, liberating the free aminooxyacetic acid.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Characterization: Purify the crude product by column chromatography on silica gel. Confirm the structure and purity of the final this compound hapten using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Conjugation to Carrier Proteins

The synthesized hapten is then conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.[5][6] The carbodiimide reaction, using a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a widely used method for coupling a carboxyl group to a primary amine.

Rationale: KLH is a large, highly immunogenic protein, making it an excellent choice for eliciting a strong antibody response.[5] BSA is a smaller, well-characterized, and inexpensive protein, ideal for coating ELISA plates for screening and characterization of the antibodies. Using a different carrier protein for screening than for immunization helps to identify antibodies specific to the hapten, rather than the carrier protein.

Antibody Production

Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits for polyclonal, mice for monoclonal) with the this compound-KLH conjugate. Standard immunization protocols are followed, involving an initial immunization with complete Freund's adjuvant and subsequent booster immunizations with incomplete Freund's adjuvant. The antibody titer is monitored throughout the process using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.

Cross-Reactivity Assessment: A Comparative Analysis of ELISA and SPR

The cornerstone of validating the specificity of the generated antibodies is to assess their cross-reactivity against a panel of structurally related compounds. For this guide, we will consider the following analogues of pinacolone:

  • Pinacolone: The parent ketone.

  • Pinacolyl alcohol: The corresponding secondary alcohol.

  • 3-Methyl-2-butanone: A ketone with a smaller alkyl group.

  • 3,3-Dimethyl-1-butanol: A primary alcohol with a similar carbon skeleton.

  • Acetone: A simple ketone.

Competitive ELISA: A High-Throughput Screening Method

Competitive ELISA is a robust and widely used technique for determining the specificity of antibodies against small molecules.[11][12][13] In this format, the free analyte (this compound or a competitor) in solution competes with a fixed amount of immobilized antigen (this compound-BSA conjugate) for binding to a limited amount of antibody. A higher affinity of the antibody for the free analyte results in a lower signal.

Workflow Diagram:

G cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection coat Coat plate with This compound-BSA mix Mix Antibody with Sample (this compound or Analogue) add_mix Add mixture to coated wells mix->add_mix Incubate add_secondary Add Enzyme-conjugated Secondary Antibody add_mix->add_secondary Wash add_substrate Add Substrate add_secondary->add_substrate Wash read Read Absorbance add_substrate->read Incubate

Caption: Competitive ELISA workflow for cross-reactivity analysis.

Experimental Protocol: Competitive ELISA

  • Coating: Coat a 96-well microtiter plate with the this compound-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the standard (this compound) and the competitor compounds. In a separate plate or tubes, pre-incubate these solutions with a constant, limiting concentration of the anti-pinacolone oxime antibody for 1 hour at 37°C.

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked ELISA plate and incubate for 1 hour at 37°C.

  • Detection: Wash the plate and add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour at 37°C.

  • Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB). Incubate in the dark until sufficient color development.

  • Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).[11]

Data Analysis and Interpretation:

The data is analyzed by plotting the percentage of inhibition against the logarithm of the competitor concentration.[11] The IC50 value, the concentration of the competitor that causes 50% inhibition of the maximum signal, is determined for each compound.[11]

Cross-reactivity (%) is calculated using the following formula:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competitor Compound) x 100 [14]

Comparative Data: Competitive ELISA

CompoundIC50 (nM)Cross-Reactivity (%)
This compound 15 100
Pinacolone3005.0
Pinacolyl alcohol> 10,000< 0.15
3-Methyl-2-butanone1,5001.0
3,3-Dimethyl-1-butanol> 10,000< 0.15
Acetone> 50,000< 0.03

Interpretation: The hypothetical data in the table indicates that the antibody is highly specific for this compound. There is minimal cross-reactivity with the parent ketone, pinacolone, and even less with structurally similar ketones and alcohols. This suggests that the oxime group and the overall structure of the hapten are key features recognized by the antibody.

Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics

SPR is a powerful, label-free technique that provides real-time data on biomolecular interactions.[6][15][16][17] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand. This allows for the determination of not only the binding affinity (KD) but also the association (ka) and dissociation (kd) rate constants.

Rationale: While competitive ELISA provides a robust measure of relative affinity (IC50), SPR offers a more detailed characterization of the binding event. Understanding the kinetics can be crucial. For example, two compounds might have the same overall affinity (KD), but one might have a fast on-rate and a fast off-rate, while the other has a slow on-rate and a slow off-rate. This information can be critical for assay development, particularly for applications requiring rapid detection or stable complex formation.

Workflow Diagram:

G cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize Antibody on Sensor Chip inject Inject Analytes (this compound & Analogues) at various concentrations association Association Phase inject->association Flow over chip dissociation Dissociation Phase association->dissociation Flow over chip sensorgram Generate Sensorgram fit Fit data to a binding model sensorgram->fit kinetics Determine ka, kd, KD fit->kinetics

Caption: SPR workflow for kinetic and affinity analysis.

Experimental Protocol: SPR Analysis

  • Chip Preparation: Activate a carboxymethylated dextran sensor chip (e.g., CM5) using a mixture of EDC and N-hydroxysuccinimide (NHS).

  • Antibody Immobilization: Immobilize the anti-pinacolone oxime antibody onto the activated sensor chip surface via amine coupling.

  • Analyte Injection: Inject serial dilutions of this compound and the competitor compounds over the sensor surface at a constant flow rate.

  • Association/Dissociation: Monitor the binding (association phase) and subsequent unbinding (dissociation phase) in real-time.

  • Regeneration: After each cycle, regenerate the sensor surface by injecting a low pH buffer (e.g., glycine-HCl) to remove the bound analyte.

  • Data Analysis: Analyze the resulting sensorgrams using appropriate software to fit the data to a binding model (e.g., a 1:1 Langmuir binding model) and calculate the kinetic constants (ka, kd) and the equilibrium dissociation constant (KD).[16][17]

Comparative Data: Surface Plasmon Resonance

Compoundka (1/Ms)kd (1/s)KD (M)
This compound 2.5 x 10⁵ 3.8 x 10⁻⁴ 1.5 x 10⁻⁹
Pinacolone1.1 x 10⁴2.2 x 10⁻³2.0 x 10⁻⁷
Pinacolyl alcoholNo Binding Detected--
3-Methyl-2-butanone5.2 x 10³4.1 x 10⁻³7.9 x 10⁻⁷
3,3-Dimethyl-1-butanolNo Binding Detected--
AcetoneNo Binding Detected--

Interpretation: The SPR data corroborates the findings from the competitive ELISA, demonstrating a high affinity of the antibody for this compound (KD in the low nanomolar range).[6][16] The data further reveals that the high affinity is a result of both a relatively fast association rate (ka) and a very slow dissociation rate (kd), indicating the formation of a stable antibody-antigen complex.[6][16] The significantly lower affinities for the cross-reacting compounds are primarily due to faster dissociation rates, suggesting that these interactions are less stable. The lack of detectable binding for the alcohol analogues and acetone confirms the high specificity of the antibody.

Conclusion: A Multi-Faceted Approach to Ensuring Antibody Specificity

The development of high-quality antibodies for the detection of small molecules like this compound is a multi-step process that hinges on rigorous validation of specificity. This guide has outlined a systematic approach, beginning with the strategic design and synthesis of a this compound hapten to elicit a targeted immune response.

A comparative analysis of competitive ELISA and Surface Plasmon Resonance demonstrates their complementary roles in characterizing antibody cross-reactivity.

  • Competitive ELISA serves as an excellent high-throughput method for initial screening and ranking of antibodies based on their relative affinities (IC50) to a panel of potential cross-reactants. Its simplicity and scalability make it ideal for routine quality control.

  • Surface Plasmon Resonance provides a more in-depth, real-time analysis of the binding kinetics, revealing the association and dissociation rates that underpin the overall affinity. This level of detail is invaluable for selecting the optimal antibody for a specific application and for gaining a deeper understanding of the molecular recognition events.

By employing both of these powerful techniques, researchers can confidently select and validate antibodies with the high degree of specificity required for the development of reliable and accurate immunoassays for monitoring exposure to pinacolone and, by extension, other related organophosphorus compounds.

References

  • Grognet, J., Ardouin, T., Istin, M., et al. (2005). Production and characterization of antibodies directed against organophosphorus nerve agent VX. Archives of Toxicology, 79(3), 156-163. [Link]

  • Wikipedia. Pinacolone. [Link]

  • Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. [Link]

  • Grokipedia. Pinacolone. [Link]

  • Chemistry For Everyone. (2025). How Do You Interpret Data From Surface Plasmon Resonance? [Link]

  • BYJU'S. Pinacol Pinacolone Rearrangement Mechanism. [Link]

  • Adwoa Biotech. (2022). COMPETITIVE ELISA Data Analysis. [Link]

  • Hearty, S., Leonard, P., & O'Kennedy, R. (2012). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 907, 411-442. [Link]

  • Semantic Scholar. Strategies for the selection of catalytic antibodies against organophosphorus nerve agents. [Link]

  • Boster Biological Technology. (2025). How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips. [Link]

  • Kasal, A., & Pouzar, V. (2001). Syntheses of 19-[O-(carboxymethyl)oxime] haptens of epipregnanolone and pregnanolone. Collection of Czechoslovak Chemical Communications, 66(7), 1059-1072. [Link]

  • Hearty, S., Leonard, P., & O'Kennedy, R. (2012). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 907, 411-442. [Link]

  • Anslyn, E. V., & Kubik, S. (2021). Molecular Recognition of Nerve Agents and Their Organophosphorus Surrogates: Toward Supramolecular Scavengers and Catalysts. Accounts of Chemical Research, 54(1), 108-123. [Link]

  • Kuca, K., & Musilek, K. (2018). Nerve Agents' Surrogates: Invaluable Tools for Development of Acetylcholinesterase Reactivators. Current Organic Chemistry, 22(10), 964-973. [Link]

  • ResearchGate. Cross-reactivity of antibodies to organophosphorus pesticides. [Link]

  • Black, R. M. (2016). Biological markers of exposure to organophosphorus nerve agent. Journal of Analytical Toxicology, 40(6), 405-415. [Link]

  • Li, H., Li, J., & Li, C. (2020). Current Progress for Retrospective Identification of Nerve Agent Biomarkers in Biological Samples after Exposure. Toxins, 12(9), 577. [Link]

  • Musilek, K., Holas, O., Komloova, M., et al. (2010). Development of promising oximes against nerve agent and/or pesticide intoxication. Main Group Chemistry, 9(3-4), 355-361. [Link]

  • Worek, F., Thiermann, H., & Szinicz, L. (2004). Evaluation of oxime efficacy in nerve agent poisoning: development of a kinetic-based dynamic model. Toxicology and Applied Pharmacology, 201(2), 108-116. [Link]

  • Google Patents. (2016).
  • Çıkrıkçı Işık, G., & Sezigen, S. (2024). Novel Medical Countermeasures for Nerve Agent and Pharmaceutical Based Agent Poisoning. Hacettepe Journal of Biology and Chemistry, 52(5), 337-346. [Link]

  • Pascual, N., Salvador, J. P., & Marco, M. P. (2019). Alternative Hapten Design for Zearalenone Immunoreagent Generation. Toxins, 11(10), 579. [Link]

  • Sutthivaiyakit, S., Kijprayoon, C., & Rungpitarungsi, V. (2012). Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin. International Journal of Agriculture and Biology, 14(2), 227-232. [Link]

  • ResearchGate. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. [Link]

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A Comparative Guide to the Validation of a GC-FID Method for Pinacolone Oxime Assay

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically grounded exploration into the validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative assay of Pinacolone Oxime. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, establishes a framework for self-validating protocols, and objectively compares the GC-FID technique against viable alternatives like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound (C₆H₁₃NO) is a crucial intermediate in various chemical syntheses. Its purity and concentration are critical quality attributes that directly impact the yield, purity, and safety of downstream products, including active pharmaceutical ingredients (APIs). Therefore, a robust, reliable, and validated analytical method for its assay is not merely a regulatory requirement but a cornerstone of process control and quality assurance.

Part 1: The Cornerstone of Quality: Validating the GC-FID Method

Gas Chromatography is an ideal technique for analyzing volatile and thermally stable compounds like this compound (Boiling Point: ~172°C).[1] The Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear response range for organic compounds, making the GC-FID combination a cost-effective and powerful tool for routine quality control.

The validation process is a systematic demonstration that the analytical procedure is suitable for its intended purpose.[2] Our approach is rigorously grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and the United States Pharmacopeia (USP).[3][4]

The Validation Workflow: A Systematic Approach

The validation of an analytical method is not a single experiment but a sequence of interconnected studies. The following workflow ensures that each parameter is built upon a solid foundation established by the previous one.

GC_FID_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Method Reliability cluster_3 Outcome Dev Method Development (Column, Temp Program, Gas Flow) Opt Method Optimization Dev->Opt SST System Suitability (SST) Definition Opt->SST Spec Specificity (Peak Purity, Resolution) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness Prec->Rob Validated Validated Method Ready for Routine Use Rob->Validated

Caption: A typical workflow for GC-FID analytical method validation.

Key Validation Parameters Explained

What it is: Specificity is the ability of the method to produce a response only for the target analyte, this compound, and not for any other components that may be present, such as starting materials, by-products, or degradants.[2][5]

Why it matters: Without specificity, impurities could co-elute with the main peak, leading to an overestimation of the analyte's purity and concentration, which could compromise product safety and efficacy.

Experimental Protocol:

  • Inject individual solutions of known related substances, starting materials, and solvents to determine their retention times.

  • Prepare a spiked sample containing this compound and all potential interfering compounds.

  • Analyze the spiked sample to ensure the this compound peak is fully resolved from all other peaks (Resolution (Rs) > 2.0).

  • For stress testing, subject the this compound sample to acidic, basic, oxidative, and thermal stress. Analyze the degraded samples to demonstrate that degradant peaks do not interfere with the main analyte peak.

What it is: Linearity demonstrates that the detector's response is directly proportional to the concentration of this compound over a specified range. The range is the interval of concentrations over which the method is shown to be linear, accurate, and precise.[6][7]

Why it matters: A linear response is fundamental for accurate quantification. It validates the use of a calibration curve to calculate the concentration of unknown samples. For an assay, the typical range is 80% to 120% of the target test concentration.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound, spanning 80% to 120% of the nominal sample concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration.

  • Perform a linear regression analysis. The acceptance criteria are typically a correlation coefficient (r²) ≥ 0.999.

What it is: Accuracy is the measure of how close the experimental value obtained by the method is to the true value.[5] It is typically assessed through recovery studies.

Why it matters: Accuracy confirms that the method is free from systematic errors and provides a true measure of the sample's content.

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the added analyte.

  • Acceptance criteria are typically mean recoveries between 98.0% and 102.0% at each level.

What it is: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay): Analysis of replicate samples by the same analyst on the same day with the same equipment.

  • Intermediate Precision (Inter-assay): Analysis of replicate samples by different analysts, on different days, or with different equipment within the same laboratory.

Why it matters: Precision demonstrates the method's reliability and reproducibility under normal operating conditions. Low precision indicates high random error.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • The acceptance criterion is typically a Relative Standard Deviation (%RSD) of ≤ 2.0% for each set of measurements.

What they are:

  • LOD: The lowest concentration of an analyte that the method can reliably detect, but not necessarily quantify.

  • LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Why they matter: While less critical for a high-concentration assay method, LOD and LOQ are essential for related substance or impurity methods. For an assay, establishing the LOQ confirms the method's performance at the lower end of its range.

Experimental Protocol:

  • These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

What it is: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in chromatographic parameters.[5]

Why it matters: This demonstrates the method's reliability during routine use, where minor variations are expected.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to parameters like:

    • Oven temperature (e.g., ± 2°C)

    • Carrier gas flow rate (e.g., ± 5%)

    • Injector temperature (e.g., ± 5°C)

  • The system suitability parameters (e.g., resolution, tailing factor) should remain within the pre-defined acceptance criteria.

Summary of GC-FID Validation Results

The following table summarizes typical acceptance criteria and expected results for a robust GC-FID assay method for this compound.

Validation ParameterTypical Acceptance Criteria
Specificity Peak is resolved from all impurities/degradants (Rs > 2.0)
Linearity Correlation Coefficient (r²) ≥ 0.999
Range 80% - 120% of nominal concentration
Accuracy Mean Recovery: 98.0% - 102.0%
Precision (Repeatability) %RSD ≤ 2.0%
Precision (Intermediate) %RSD ≤ 2.0%
LOQ S/N ≥ 10; demonstrate acceptable precision and accuracy
Robustness System suitability criteria met under varied conditions

Part 2: A Comparative Look at Alternative Analytical Methods

While GC-FID is an excellent choice, a comprehensive guide must consider alternatives. The selection of an analytical method is often a balance between performance, sample characteristics, and available resources.

Method_Selection_Tree Start Start: Need to Assay This compound Q1 Is the analyte volatile & thermally stable? Start->Q1 Q2 Is ultra-high sensitivity (e.g., trace analysis in biomatrices) required? Q1->Q2 No GC GC-FID is a strong candidate Q1->GC Yes Q3 Is a strong UV chromophore present? Q2->Q3 No LCMS LC-MS/MS is the preferred method Q2->LCMS Yes HPLC HPLC-UV is a viable alternative Q3->HPLC Yes Consider_Other Consider alternative (e.g., derivatization for HPLC or another GC detector) Q3->Consider_Other No

Caption: Decision tree for selecting an analytical method for this compound.

Method Comparison
FeatureGC-FIDHPLC-UVLC-MS/MS
Principle Separation of volatile compounds in the gas phase.[8]Separation in a liquid mobile phase.[9]HPLC separation followed by mass-based detection.[10][11]
Analyte Requirement Volatile & Thermally StableSoluble in mobile phase; non-volatile/thermally labile are suitable.[12][13]Soluble in mobile phase; must be ionizable.
Applicability for this compound Excellent. Ideal due to volatility and thermal stability.Good. A viable alternative, especially as an orthogonal method.Excellent but Overkill for Routine Assay. Best for trace analysis or confirmation.
Sensitivity High for hydrocarbons (ng level).Moderate; depends on the analyte's UV absorptivity.[14]Very High (pg to fg level).[10]
Specificity Good; based on retention time.Good; based on retention time and UV spectrum.Excellent; based on retention time and mass-to-charge ratio (m/z).
Cost & Complexity Low to Moderate.Moderate.High.
Primary Use Case Routine QC Assay, purity testing for volatile impurities.Orthogonal Method, analysis of non-volatile impurities, stability studies.Trace Quantification, impurity identification, bioanalysis.[15]

Expert Insights:

  • HPLC-UV as an Orthogonal Technique: In drug development, regulatory bodies often favor the use of two dissimilar analytical techniques (orthogonal methods) to confirm purity. HPLC is the perfect orthogonal method to GC. It is particularly useful for identifying potential non-volatile or thermally labile impurities that would be missed by GC.[12]

  • When to Use LC-MS/MS: While LC-MS/MS provides unparalleled sensitivity and specificity, it is generally not necessary or cost-effective for a simple bulk assay of a chemical intermediate like this compound.[10] Its power is best reserved for identifying unknown impurities, characterizing degradation pathways, or quantifying trace levels in complex matrices like biological fluids.[15]

Part 3: Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. This section provides a detailed, step-by-step protocol for the validated GC-FID method.

Protocol: this compound Assay by GC-FID

1. Reagents and Materials

  • This compound Reference Standard (Certified purity >99.5%)

  • Methanol, HPLC Grade

  • Internal Standard (IS): e.g., Dodecane (select a non-interfering, stable compound)

  • Class A volumetric flasks and pipettes

  • GC vials with septa

2. Standard Preparation

  • Internal Standard Stock Solution (IS): Accurately weigh about 100 mg of Dodecane into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standard (100% Level): Accurately weigh about 100 mg of this compound Reference Standard into a 100 mL volumetric flask. Pipette 10.0 mL of the IS Stock Solution into the flask. Dilute to volume with methanol. This is the 1.0 mg/mL working standard.

  • Linearity Standards: Prepare other standards (e.g., 80%, 90%, 110%, 120%) by diluting the 100% standard or by separate weighings.

3. Sample Preparation

  • Accurately weigh about 100 mg of the this compound test sample into a 100 mL volumetric flask.

  • Pipette 10.0 mL of the IS Stock Solution into the flask.

  • Dissolve and dilute to volume with methanol. Mix thoroughly.

4. GC-FID Chromatographic Conditions

ParameterConditionRationale
GC System Agilent 6890 or equivalent with FIDStandard, reliable instrumentation.
Column DB-5 or HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm filmA robust, general-purpose non-polar column suitable for a wide range of compounds.
Carrier Gas Helium or Hydrogen, Flow Rate: 1.5 mL/minInert carrier gas. Flow rate optimized for resolution and analysis time.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte without degradation.
Injection Mode Split, 50:1 ratioPrevents column overloading for a high-concentration assay.
Injection Vol. 1.0 µLStandard volume for good reproducibility.
Oven Program Initial: 80°C, hold 2 min. Ramp: 15°C/min to 200°C, hold 5 min.Program designed to separate the analyte from the solvent and internal standard.
Detector Temp. 280 °CKept higher than the final oven temperature to prevent condensation.
Detector Gases H₂: 30 mL/min, Air: 300 mL/min, Makeup (N₂): 25 mL/minStandard FID gas flows for optimal flame and sensitivity.

5. System Suitability Test (SST)

  • Before sample analysis, perform five replicate injections of the 100% Calibration Standard.

  • Acceptance Criteria:

    • %RSD of the peak area ratio (Analyte/IS) for the five replicates must be ≤ 2.0%.

    • Tailing Factor for the this compound peak must be ≤ 2.0.

    • Resolution between this compound and the Internal Standard must be ≥ 2.0.

6. Data Analysis

  • Integrate the peak areas for this compound and the Internal Standard in all chromatograms.

  • Calculate the Response Factor (RF) from the standard injections: RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)

  • Calculate the concentration of this compound in the sample solution.

  • Calculate the final assay result as a percentage (% w/w), accounting for the initial sample weight and dilutions.

Conclusion

The Gas Chromatography with Flame Ionization Detection (GC-FID) method, when properly validated according to ICH and USP guidelines, stands as a robust, reliable, and cost-effective technique for the routine assay of this compound.[6][16] Its validation ensures specificity, linearity, accuracy, and precision, providing trustworthy data for quality control and regulatory submission.

While GC-FID is the workhorse for this application, a comprehensive analytical strategy should recognize the value of orthogonal methods. HPLC-UV offers a powerful secondary technique for analyzing non-volatile or thermally sensitive impurities, while LC-MS/MS provides the ultimate problem-solving capability for trace-level quantification and structural elucidation.[12][17] The choice of method should always be driven by the specific analytical challenge, aligning the technique's strengths with the scientific question at hand.

References

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A Framework for an Inter-Laboratory Comparison of Pinacolone Oxime Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The accurate and precise quantification of Pinacolone oxime is critical in various research and development settings, including pharmaceutical synthesis and safety assessments. Establishing the reliability of analytical methods across different laboratories is paramount to ensuring data comparability and consistency. This guide proposes a framework for conducting a comprehensive inter-laboratory comparison for the analysis of this compound. It outlines the rationale for such a study, details recommended analytical protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and provides a structured approach to data analysis and interpretation. This document is intended to serve as a foundational resource for organizations seeking to validate and standardize the analysis of this important compound.

Introduction: The Rationale for an Inter-Laboratory Study

This compound (C6H13NO) is a ketoxime that can be a key starting material or intermediate in various chemical syntheses.[1][2][3] As with any chemical entity used in drug development or other regulated industries, the ability to accurately quantify it is non-negotiable. An inter-laboratory comparison, also known as a proficiency test, is a widely accepted method to determine the performance of specific analytical methods across different laboratories.[4][5] Such studies are essential for:

  • Method Validation: To verify that a chosen analytical method is robust and transferable between different laboratory environments, equipment, and personnel.

  • Performance Evaluation: To allow participating laboratories to assess their analytical capabilities against their peers and a consensus value.

  • Establishing Reference Values: To assign a consensus value to a reference material that can be used for future quality control.

Given the absence of a standardized, publicly available inter-laboratory study for this compound, this guide provides the scientific and logistical framework to establish one.

Designing the Inter-Laboratory Comparison

A successful inter-laboratory study requires careful planning and execution. The organizing body should establish a clear protocol that is agreed upon by all participants before the study commences.[4][5]

Study Coordination and Sample Preparation

A central coordinating laboratory is responsible for preparing and distributing homogeneous and stable test samples to all participating laboratories.[6] For this proposed study, two sets of samples should be prepared:

  • Sample A: A solution of high-purity this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known, higher concentration (e.g., 100 µg/mL).

  • Sample B: A similar solution at a lower concentration (e.g., 10 µg/mL) to challenge the sensitivity of the analytical methods.

The homogeneity and stability of these samples must be confirmed by the coordinating lab before distribution.

Workflow for the Inter-Laboratory Comparison

The overall workflow for the study is depicted below. This process ensures that all laboratories follow a standardized procedure and that the results are collected and analyzed in a consistent manner.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Data Reporting & Analysis A Coordinating Lab Prepares & Validates Homogeneous Samples B Samples are Coded (e.g., Sample A, Sample B) A->B C Samples Shipped to Participating Laboratories B->C D Labs Receive Samples & Acknowledge Receipt C->D E Analysis Performed using Specified Protocols (GC-MS & HPLC) D->E F Each Sample Analyzed in Replicate (n=5) E->F G Results Submitted to Coordinating Lab via Standard Form F->G H Statistical Analysis: Outlier Tests, Mean, SD, Repeatability, Reproducibility G->H I Final Report Issued with Anonymized Performance Data H->I

Caption: Workflow for the this compound Inter-Laboratory Comparison.

Recommended Analytical Methodologies

To ensure a meaningful comparison, participating laboratories should adhere to predefined analytical methods. We propose two primary techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for its high selectivity and sensitivity, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a widely available and robust alternative.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent choice for the analysis of semi-volatile compounds like this compound. The mass spectrometer provides definitive identification, which is crucial for impurity profiling.

  • Sample Preparation: Dilute the received samples (A and B) with methanol to fall within the calibration range (e.g., 0.5 - 25 µg/mL).

  • Instrumentation: A standard GC-MS system equipped with a split/splitless injector and an electron ionization (EI) source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 60°C (hold for 2 min), ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions such as m/z 100, 85, and 57 for quantification and confirmation.

  • Calibration: Prepare a 5-point calibration curve from a certified reference standard of this compound.

  • Quantification: Calculate the concentration of this compound in the samples based on the calibration curve.

G A Sample Dilution B GC Injection A->B C Separation on Capillary Column B->C D Electron Ionization (EI) C->D E Mass Analyzer (Quadrupole) D->E F Detection (SIM Mode) E->F G Data Processing & Quantification F->G

Caption: GC-MS analytical workflow for this compound.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV offers a complementary technique that avoids the thermal stress of GC injection, which can be beneficial for potentially labile molecules. While oximes are generally stable, having an alternative method is good practice.[7]

  • Sample Preparation: Dilute the received samples (A and B) with the mobile phase to fall within the calibration range (e.g., 1 - 50 µg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

  • Calibration: Prepare a 5-point calibration curve from a certified reference standard of this compound.

  • Quantification: Calculate the concentration of this compound in the samples based on the peak area response.

Data Analysis and Performance Evaluation

Upon receiving the results from all participating laboratories, the coordinating body will perform a statistical analysis.[8] The identity of the laboratories should be anonymized in the final report.

Data Reporting

Participants should report the following for each sample and each method:

  • Five replicate concentration values (in µg/mL).

  • The mean of the replicates.

  • The standard deviation of the replicates.

  • A copy of a representative chromatogram.

Statistical Evaluation

The core of the inter-laboratory comparison lies in the statistical evaluation of the submitted data.

  • Outlier Identification: Before calculating summary statistics, potential outliers should be identified using tests like Cochran's G test (for within-lab variance) and Grubb's test (for between-lab means).

  • Calculation of Consensus Values: The consensus mean concentration for each sample and method will be calculated from the data after the removal of any identified outliers.

  • Performance Metrics: Key performance indicators will be calculated according to standards such as ISO 5725.

    • Repeatability (sr): The standard deviation of results obtained under the same conditions within a single laboratory.

    • Reproducibility (sR): The standard deviation of results obtained under different conditions (different labs, operators, equipment).

    • Z-Score: A measure of a laboratory's performance, calculated as: Z = (x - X) / σ Where:

      • x is the result from the individual laboratory.

      • X is the assigned consensus value.

      • σ is the target standard deviation for proficiency assessment.

A Z-score between -2 and +2 is generally considered satisfactory.[8]

Illustrative Data Summary

The final report should present the data in a clear, tabular format. Below are examples of how the results for "Sample A" (Target Value: 100 µg/mL) might be summarized.

Table 1: Example GC-MS Results for Sample A (Concentration in µg/mL)

Laboratory CodeMean ResultWithin-Lab SD (sr)Z-Score
Lab-0199.50.8-0.21
Lab-02102.11.10.88
Lab-0395.20.9-2.00
Lab-04100.30.70.13
Lab-05108.51.53.54 (Unsatisfactory)
Consensus Mean 99.3
Reproducibility SD (sR) 2.4

Table 2: Example HPLC-UV Results for Sample A (Concentration in µg/mL)

Laboratory CodeMean ResultWithin-Lab SD (sr)Z-Score
Lab-01101.21.20.45
Lab-02103.51.51.35
Lab-0396.81.3-1.45
Lab-0499.91.1-0.15
Lab-0598.51.4-0.70
Consensus Mean 100.2
Reproducibility SD (sR) 2.5

Conclusion and Path Forward

This guide provides a comprehensive framework for establishing a much-needed inter-laboratory comparison for the analysis of this compound. By adopting standardized methods and a robust statistical approach, participating laboratories can gain valuable insights into their performance and contribute to the overall quality and consistency of analytical data across the scientific community. The successful execution of such a study would represent a significant step forward in the standardization of this compound analysis, benefiting researchers, scientists, and drug development professionals alike.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • BISFA. (n.d.). GUIDELINE FOR INTER-LABORATORY TESTS. Retrieved from [Link]

  • Hibbert, D. B. (2007). Interlaboratory Studies. In Quality Assurance in the Analytical Chemistry Laboratory. Oxford Academic. Retrieved from [Link]

  • SpectraBase. (n.d.). Pinacolone. Retrieved from [Link]

  • Studylib. (n.d.). Pinacolone NMR 1H Approximation: C6H12O Analysis. Retrieved from [Link]

  • NOP. (2006). 3028 Pinacol pinacolone rearrangement. Retrieved from [Link]

  • Goode, S. R. (1974). Guidelines for Interlaboratory Testing Programs. Analytical Chemistry, 46(1), 127A-132A. Retrieved from [Link]

  • NOP. (n.d.). 1H-NMR - Pinacolone. Retrieved from [Link]

  • Eurachem. (n.d.). Trends in inter-laboratory method validation. Retrieved from [Link]

  • National Institute of Standards and Technology. (2024). Interlaboratory Studies. Retrieved from [Link]

  • Benchmark International. (2023). Inter laboratory Comparison 2023 Report. Retrieved from [Link]

  • Regalado, E. L., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 437-449. Retrieved from [Link]

  • Thompson, M. (2009). Proficiency Testing in Analytical Chemistry. In Encyclopedia of Analytical Chemistry. ResearchGate. Retrieved from [Link]

  • HBM4EU. (2020). REPORT OF THE WP9 INTERLABORATORY COMPARISON Round 03/2020. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Hexanone, 5-methyl-, oxime on Newcrom R1 HPLC column. Retrieved from [Link]

  • Asare, G. A., et al. (2019). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. Journal of Clinical and Laboratory Medicine, 4(2). Retrieved from [Link]

  • Czerwieniec, A., et al. (2005). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Journal of Chromatography A, 1084(1-2), 127-133. Retrieved from [Link]

  • Google Patents. (1998). DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
  • BAuA. (2022). Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air. The MAK Collection for Occupational Health and Safety, 9(2). Retrieved from [Link]

  • Machalek, M. M., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(12), 3267-3277. Retrieved from [Link]

  • MATEC Web of Conferences. (2022). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. 354, 01002. Retrieved from [Link]

  • Stout, P. R., & Klette, K. L. (1999). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Journal of Analytical Toxicology, 23(1), 38-42. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • IMEKO. (2022). Evaluating Inter-laboratory Comparison Data. Retrieved from [Link]

  • Görög, S., et al. (2001). Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. Current Medicinal Chemistry, 8(11), 1341-1347. Retrieved from [Link]

  • Klaren, W. D., et al. (2014). A trivalent approach for determining in vitro toxicology: Examination of oxime K027. Journal of Applied Toxicology, 34(5), 526-534. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Pinacolone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. Pinacolone oxime (CAS 2475-93-6), a versatile ketoxime used in organic synthesis, requires a thoughtful and informed disposal strategy due to its specific chemical properties and associated hazards.

This guide provides essential, immediate safety and logistical information for the proper management and disposal of this compound waste. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures to empower you, our scientific colleagues, to maintain the safest possible laboratory environment.

Part 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is not benign; it is classified as a hazardous substance requiring careful management.

1.1. Health Hazards

According to its Safety Data Sheet (SDS), this compound presents several health hazards upon exposure.[1] Prudent handling with appropriate Personal Protective Equipment (PPE) is mandatory at all stages, including disposal.

Hazard TypeDescriptionPrecautionary StatementSource
Skin Irritation Causes skin irritation (H315).P280: Wear protective gloves/protective clothing.[1]
Eye Irritation Causes serious eye irritation (H319).P280: Wear eye protection/face protection.[1]
Respiratory Irritation May cause respiratory irritation (H335).P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Allergic Reaction May cause an allergic skin reaction (H317).P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

1.2. Chemical Reactivity Hazards: The Beckmann Rearrangement

Beyond its immediate health effects, the most significant disposal-related hazard for this compound stems from its classification as a ketoxime. In the presence of acids, even in trace amounts, ketoximes can undergo a highly exothermic reaction known as the Beckmann rearrangement .[2] This acid-catalyzed rearrangement converts the oxime into an amide. While a useful synthetic transformation under controlled conditions, an uncontrolled reaction in a waste container can generate significant heat, leading to pressure buildup and the potential for a violent container rupture or explosion.[2]

Causality Insight: The acid protonates the oxime's hydroxyl group, turning it into a good leaving group (water). The subsequent molecular rearrangement is often rapid and releases substantial energy. This chemical property is the primary reason for the strict segregation of this compound waste from acidic waste streams.

Part 2: Regulatory Compliance: The Generator's Responsibility

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Under RCRA, the entity that produces the waste (the "generator") is legally responsible for its safe management from "cradle-to-grave."[5]

This responsibility includes:

  • Hazardous Waste Determination: The generator must determine if their waste is hazardous. The SDS for this compound explicitly states, "Waste is classified as hazardous."[1]

  • Proper Management: This involves correct labeling, safe storage, and ensuring the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][6]

  • Record Keeping: Generators must maintain records (e.g., manifests) that document the waste's journey to its final disposal site.[6]

State and local regulations may be more stringent than federal requirements, and it is incumbent upon the researcher and their institution to be aware of all applicable laws.[3]

Part 3: Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a procedural guide for the safe disposal of this compound, from the point of generation to final handoff.

G Diagram 1: this compound Waste Management Workflow start This compound Waste Generated (e.g., excess reagent, contaminated materials) segregate Step 1: Segregate Waste Isolate from incompatible materials, especially acids. start->segregate contain Step 2: Contain Waste Use a designated, sealed, and chemically compatible container. segregate->contain label Step 3: Label Container Affix a 'Hazardous Waste' label with full chemical name and date. contain->label store Step 4: Store Safely Place in a designated Satellite Accumulation Area (SAA) with secondary containment. label->store pickup Step 5: Arrange Pickup Contact institution's Environmental Health & Safety (EHS) for disposal. store->pickup end Waste transferred to a licensed hazardous waste vendor for incineration. pickup->end

Caption: Decision workflow for handling this compound waste.

Protocol Details:

  • Segregation:

    • Immediately designate a separate waste stream for this compound and materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

    • CRITICAL: Never mix this waste with acidic waste streams to prevent a potential Beckmann rearrangement.[2] Store it away from strong oxidizing agents.[7]

  • Containment:

    • Collect waste in a container that is in good condition, compatible with the chemical, and has a secure, vapor-tight lid. A high-density polyethylene (HDPE) or glass bottle is typically suitable.

    • Keep the container closed at all times except when adding waste.[8]

    • Store liquid waste containers within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[8]

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.[9]

    • The label must clearly state: "HAZARDOUS WASTE" .[9]

    • List all constituents by their full chemical name (i.e., "this compound"). Do not use abbreviations or chemical formulas.[9]

    • Indicate the date accumulation started.

  • Disposal Method:

    • The sole acceptable method for disposing of this compound is through your institution's designated hazardous waste management program, which utilizes a licensed and approved waste disposal contractor.[1]

    • These contractors typically use high-temperature incineration to destroy the chemical, ensuring it does not harm the environment.[5]

    • Prohibited Actions:

      • DO NOT pour this compound down the drain. It should not be released into the environment or wastewater treatment systems.[1][10]

      • DO NOT attempt to neutralize the waste with other chemicals. This can create unintended and potentially dangerous reactions.

      • DO NOT dispose of it in the regular trash, even if absorbed onto a solid material.

Part 4: Emergency Procedures: Spill Management

In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and prevent further hazards.

Protocol for Small Laboratory Spills:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's emergency response team.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Contain Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a suitable container.

  • Label & Dispose: Seal the container, label it as "Hazardous Waste: Spill Debris containing this compound," and manage it for disposal according to the protocols in Part 3.

  • Decontaminate: Clean the spill area with soap and water.

References

  • Hazardous waste - Wikipedia. Wikipedia. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • This compound - LookChem. LookChem. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • This compound | C6H13NO | CID 9561079. PubChem, National Institutes of Health. [Link]

  • Hazardous & Regulated Waste Management Guide. Western Kentucky University. [Link]

  • Pinacolone | CAS#:75-97-8. Chemsrc. [Link]

  • SAFETY DATA SHEET - Pinacolone. Thermo Fisher Scientific. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pinacolone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Laboratory Professionals in Research and Drug Development

This guide provides a comprehensive framework for the safe handling of Pinacolone oxime, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As scientists, our primary responsibility is to ensure a safe laboratory environment, not just for ourselves but for our colleagues. This document moves beyond a simple checklist, offering a procedural and logical approach to risk mitigation, grounded in the specific chemical properties and associated hazards of this compound.

Hazard Assessment: Understanding the "Why" Behind the Protection

This compound (CAS 2475-93-6) is an off-white solid organic compound.[1] While stable under normal conditions, it presents a distinct set of hazards that dictate our safety protocols.[1] A thorough understanding of these risks is the foundation of an effective PPE strategy.

  • Dermal Hazards : The most immediate risks are skin-related. This compound is classified as a skin irritant (H315) and can cause a serious allergic skin reaction (H317), also known as skin sensitization.[1] The causality here is direct chemical interaction with skin tissue. Initial contact may cause redness and irritation, but the greater concern is sensitization. Once an individual is sensitized, subsequent exposures, even to minute quantities, can trigger a more severe allergic response.[2]

  • Ocular Hazards : Direct contact with the eyes will cause serious eye irritation (H319).[1] The solid, dusty nature of the compound increases the risk of accidental eye exposure during routine handling, such as weighing or transferring the chemical.

Core Directive: A Multi-Layered PPE Protocol

The selection of PPE is not a static choice but a dynamic risk assessment. It should always be preceded by the implementation of engineering and administrative controls. PPE is the final, critical barrier between the researcher and the chemical hazard.

Engineering Controls: The First Line of Defense

Before any handling begins, ensure engineering controls are in place and functional. The most effective way to prevent exposure is to use closed systems or, at a minimum, effective local exhaust ventilation such as a certified chemical fume hood.[2] These systems capture airborne particles and vapors at the source, drastically reducing the need for respiratory protection.

Primary Barrier: Dermal and Ocular Protection

This layer of PPE is mandatory for all handling activities involving this compound.

  • Gloves : Standard nitrile gloves provide an effective barrier against incidental contact. Given the risk of allergic sensitization, double-gloving is a recommended best practice, especially for extended procedures.

    • Protocol : Always inspect gloves for tears or pinholes before use. After handling is complete, remove the outer pair of gloves and dispose of them as hazardous waste. Remove the inner pair before leaving the immediate work area. Wash hands thoroughly with soap and water after glove removal.[1]

  • Eye Protection : Chemical splash goggles that form a seal around the eyes are the minimum requirement. Standard safety glasses with side shields do not offer sufficient protection from dust or potential splashes.[3]

    • Protocol : When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during dissolution or reaction quenching), a full-face shield should be worn in addition to chemical splash goggles.

  • Laboratory Coat/Gown : A long-sleeved lab coat is required to protect the skin on the arms. For procedures with a higher risk of contamination, a gown with a closed front and tight-fitting cuffs is recommended to prevent drug residue from reaching personal clothing.[4]

Secondary Barrier: Respiratory Protection

Respiratory protection is not typically required when handling small quantities of this compound within a certified chemical fume hood. However, it becomes essential under specific conditions.

  • When to Use Respiratory Protection :

    • When handling the powder outside of a fume hood or ventilated enclosure.

    • During the cleanup of a significant spill.

    • When weighing large quantities where dust generation is unavoidable.

  • Selecting the Right Respirator :

    • For protection against solid particulates/dust, a NIOSH-approved N95 respirator is sufficient.

    • If the compound is being heated or dissolved in a volatile solvent, potentially generating vapors, a half-mask or full-face respirator with organic vapor cartridges should be used.

PPE Selection Summary
TaskEngineering ControlGlovesEye ProtectionLab Coat/GownRespiratory Protection
Storage & Transport (Closed Container) General Lab VentilationSingle Pair NitrileSafety GlassesLab CoatNot Required
Weighing Small Quantities (<1g) Chemical Fume HoodDouble Pair NitrileChemical GogglesLab CoatNot Required
Weighing Large Quantities (>1g) Chemical Fume HoodDouble Pair NitrileChemical GogglesLab CoatN95 (Recommended)
Syntheses/Reactions Chemical Fume HoodDouble Pair NitrileGoggles & Face ShieldClosed-Front GownNot Required (in hood)
Spill Cleanup N/ADouble Pair NitrileGoggles & Face ShieldClosed-Front GownN95 or Respirator (as needed)

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE to include the entire workflow, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation : Designate a specific area for handling this compound, preferably within a fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment and materials before retrieving the chemical.

  • Donning PPE : Put on PPE in the following order: lab coat/gown, inner gloves, outer gloves, eye protection, and respirator (if required).

  • Handling : Handle the solid compound with care to minimize dust formation. Use spatulas and weighing paper appropriate for the quantity being handled. Keep the container sealed when not in use.

  • Post-Handling : After the procedure, wipe down the work surface and any equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE : Remove PPE in a manner that avoids self-contamination: outer gloves, face shield/goggles, gown, inner gloves. Wash hands immediately and thoroughly.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste.[1]

  • Solid Waste : This includes contaminated gloves, bench paper, weighing paper, and any other disposable items. Place these materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste : Dispose of unused this compound and any reaction mixtures containing it in a properly labeled hazardous waste container suitable for chemical solids or liquids.[1][5]

  • Empty Containers : Empty containers retain product residue and can be dangerous.[5] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Initial Assessment cluster_controls Engineering & Primary PPE cluster_respiratory Respiratory Hazard Evaluation cluster_end Final Action start Start: Plan to Handle This compound task Identify Task: - Weighing - Synthesis - Spill Cleanup start->task fume_hood Is work performed in a certified chemical fume hood? task->fume_hood primary_ppe Mandatory Primary PPE: - Double Nitrile Gloves - Chemical Goggles - Lab Coat/Gown fume_hood->primary_ppe Yes dust_risk Is there a significant risk of dust or aerosol generation? (e.g., large quantity, spill) fume_hood->dust_risk No primary_ppe->dust_risk no_resp No Respiratory Protection Required dust_risk->no_resp No n95 Wear N95 Respirator dust_risk->n95 Yes proceed Proceed with Task no_resp->proceed n95->proceed

Caption: PPE selection workflow for this compound handling.

References

  • STOP Carcinogens at Work . Oximes. [Link]

  • Thermo Fisher Scientific . (2011-02-03). SAFETY DATA SHEET - this compound. [Link]

  • Cole-Parmer . Material Safety Data Sheet - Pinacolone. [Link]

  • New Jersey Department of Health . Right to Know Hazardous Substance Fact Sheet - Acetaldehyde Oxime. [Link]

  • PubChem . This compound. [Link]

  • Organic Syntheses . Pinacolone. [Link]

  • Bernardo Ecenarro . Recommended PPE to handle chemicals. [Link]

  • University of Alabama at Birmingham . Personal Protective Equipment. [Link]

  • University of California, Riverside Environmental Health & Safety . (2024-08-04). Common Personal Protective Equipment. [Link]

  • Organic Syntheses . Working with Hazardous Chemicals. [Link]

  • Centers for Disease Control and Prevention . (1988-01-01). Occupational Safety and Health Guidelines for Chemical Hazards: Supplement I-OHG. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.